Azide-PEG6-Tos
Description
Structure
2D Structure
Properties
IUPAC Name |
2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N3O8S/c1-18-2-4-19(5-3-18)31(23,24)30-17-16-29-15-14-28-13-12-27-11-10-26-9-8-25-7-6-21-22-20/h2-5H,6-17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZQISMWOKQMODJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N3O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
What are the chemical properties of Azide-PEG6-Tos?
An In-depth Technical Guide to the Chemical Properties of Azide-PEG6-Tos
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, with the IUPAC name 2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate, is a heterobifunctional, non-cleavable linker molecule of significant interest in the fields of bioconjugation, drug delivery, and proteomics. Its unique structure, featuring a terminal azide group, a flexible hexaethylene glycol (PEG6) spacer, and a terminal tosylate group, provides a versatile platform for the covalent linkage of diverse molecular entities. This guide provides a comprehensive overview of the chemical properties, spectroscopic data, reactivity, and common applications of this compound, supported by experimental protocols and graphical representations to facilitate its use in research and development.
General and Physicochemical Properties
This compound is characterized by its bifunctional nature, imparted by the azide and tosylate groups, and the advantageous physicochemical properties endowed by the PEG spacer. The PEG chain enhances aqueous solubility and provides flexibility to the linked molecules.[1][1] It typically appears as a colorless to light yellow oily liquid at room temperature.[1]
Table 1: General and Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | 2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate[1][1] |
| Synonyms | Azide-PEG6-Tosylate; 17-azido-3,6,9,12,15-pentaoxaheptadecyl 4-methylbenzenesulfonate |
| CAS Number | 906007-10-1 |
| Molecular Formula | C₁₉H₃₁N₃O₈S |
| Molecular Weight | 461.53 g/mol |
| Appearance | Colorless to light yellow oily liquid |
| Solubility | Soluble in DMSO; The PEG spacer enhances solubility in aqueous media. |
| Storage Conditions | Short term (days to weeks): Dry, dark, 0 - 4°C. Long term (months to years): -20°C. |
Molecular Structure and Composition
The molecular architecture of this compound is central to its utility. It consists of three key components: an azide (N₃) group, a tosylate (OTs) group, and a six-unit polyethylene glycol (PEG) chain that links them. The azide group is a versatile functional handle for "click chemistry," while the tosylate serves as an excellent leaving group for nucleophilic substitution reactions.
Table 2: Elemental Composition of this compound
| Element | Symbol | Atomic Weight | Number of Atoms | Mass Percent |
| Carbon | C | 12.011 | 19 | 49.45% |
| Hydrogen | H | 1.008 | 31 | 6.77% |
| Nitrogen | N | 14.007 | 3 | 9.11% |
| Oxygen | O | 15.999 | 8 | 27.74% |
| Sulfur | S | 32.06 | 1 | 6.94% |
Spectroscopic and Analytical Data
The structural integrity and purity of this compound are typically confirmed using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the molecular framework of the compound.
Table 3: ¹H NMR Spectroscopic Data (CDCl₃, 300-400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~7.78 | Doublet | 2H | Aromatic protons (ortho to sulfonyl group) |
| ~7.33 | Doublet | 2H | Aromatic protons (meta to sulfonyl group) |
| ~2.44 | Singlet | 3H | Methyl group of tosylate |
Table 4: ¹³C NMR Spectroscopic Data (CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 127-145 | Aromatic carbons of the tosylate group |
| ~144 | Ipso carbon (attached to sulfonyl group) |
| ~21.7 | Methyl carbon of the tosylate group |
| Note | The carbon adjacent to the azide group exhibits a characteristic chemical shift that confirms its successful incorporation. |
Mass Spectrometry (MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is commonly used to validate the molecular weight of this compound.
Table 5: Mass Spectrometric Data (ESI-MS, Positive Ionization Mode)
| Ion | m/z (Observed) | Description |
| [M+H]⁺ | 462.19 | Protonated molecule |
| [M+Na]⁺ | 484.17 | Sodium adduct |
| [M+K]⁺ | 500.15 | Potassium adduct |
| [M-N₂+H]⁺ | 433.19 | Fragment ion (loss of N₂) |
| [M-Tosyl+H]⁺ | 307.18 | Fragment ion (loss of tosyl group) |
| Theoretical Monoisotopic Mass | 461.18318613 Da |
Chemical Reactivity and Applications
The utility of this compound stems from the orthogonal reactivity of its two terminal functional groups.
-
Azide Group Reactivity : The azide moiety is primarily used in click chemistry reactions. It undergoes highly efficient and specific cycloaddition with alkynes in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or with strained cyclooctynes (e.g., DBCO, BCN) in the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) to form a stable triazole linkage. This reaction is widely used for bioconjugation, attaching the linker to proteins, peptides, or modified oligonucleotides.
-
Tosylate Group Reactivity : The tosylate group is an excellent leaving group, making the other end of the molecule susceptible to nucleophilic substitution by various nucleophiles such as amines, thiols, or carboxylates.
This dual reactivity makes this compound a valuable tool in several applications:
-
PROTACs : It serves as a flexible PEG linker in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), which are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase for degradation.
-
Drug Delivery : The PEG spacer can improve the pharmacokinetic properties of conjugated drugs by increasing their solubility and circulation time.
-
Surface Modification : It can be used to functionalize surfaces to enhance their biocompatibility.
Experimental Protocols
Representative Synthesis of Azide-PEG-Tos
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield.
-
Tosylation of Hexaethylene Glycol : Hexaethylene glycol is reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base (e.g., pyridine or triethylamine) in an appropriate solvent like dichloromethane (DCM) at a controlled temperature (typically 0°C to room temperature). This step selectively tosylates one of the terminal hydroxyl groups.
-
Azidation : The resulting mono-tosylated PEG is then reacted with an azide source, such as sodium azide (NaN₃), in a polar aprotic solvent like dimethylformamide (DMF). The reaction involves the nucleophilic displacement of the tosylate group by the azide ion.
-
Purification : The final product, this compound, is purified from the reaction mixture using techniques such as column chromatography on silica gel to remove unreacted starting materials and byproducts.
NMR Spectroscopic Analysis
-
Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition : Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.
-
Data Processing : Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectrum for analysis. Chemical shifts are referenced to the residual solvent peak.
Mass Spectrometric Analysis
-
Sample Preparation : Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.
-
Data Acquisition : Infuse the sample solution into an ESI-MS instrument. Acquire data in the positive ion mode over an appropriate m/z range (e.g., 100-1000).
-
Data Analysis : Analyze the resulting mass spectrum to identify the molecular ion peaks ([M+H]⁺, [M+Na]⁺, etc.) and characteristic fragment ions to confirm the molecular weight and structure.
Visualizations
Synthesis Workflow
Caption: General synthesis pathway for this compound.
Key Chemical Reactions
Caption: Orthogonal reactivity of this compound.
Application in PROTAC Synthesis
Caption: Workflow for synthesizing a PROTAC using this compound.
References
Azide-PEG6-Tos: A Comprehensive Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of Azide-PEG6-Tos, a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the molecule's structure, properties, and applications.
Core Molecular Structure and Properties
This compound, with the IUPAC name 2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate, is a versatile chemical linker.[1] Its structure features a terminal azide group (N3) and a tosylate group (Tos) connected by a flexible hexaethylene glycol (PEG6) spacer.[1] The azide group is a key functional group for "click chemistry," particularly the highly efficient and bioorthogonal Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions.[2][3] The tosyl group serves as an excellent leaving group for nucleophilic substitution reactions.[4] The PEG6 chain enhances the molecule's solubility in aqueous media, a critical feature for biological applications.
A summary of the key quantitative data for this compound is presented in the table below.
| Property | Value | References |
| Molecular Formula | C19H31N3O8S | |
| Molecular Weight | 461.53 g/mol | |
| CAS Number | 906007-10-1 | |
| Purity | Typically ≥95% | |
| Solubility | Soluble in DMSO | |
| Appearance | (Not specified in search results) | |
| Storage | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. |
Applications in Bioconjugation and Drug Development
The unique bifunctional nature of this compound makes it a valuable tool in several areas of biomedical research and drug development.
-
Antibody-Drug Conjugates (ADCs): The linker can be used to attach potent cytotoxic drugs to monoclonal antibodies, enabling targeted delivery to cancer cells. The azide group can be reacted with an alkyne-modified drug, or the tosyl group can be displaced by a nucleophile on the antibody.
-
PROTAC Synthesis: this compound is employed as a linker to connect a target protein-binding ligand and an E3 ubiquitin ligase ligand, forming a PROTAC molecule that induces the degradation of the target protein.
-
Drug Delivery: The PEG spacer can improve the pharmacokinetic properties of drugs by increasing their solubility and circulation time.
-
Surface Functionalization: The azide or tosyl group can be used to immobilize biomolecules onto surfaces for various research applications.
Experimental Protocols and Methodologies
While specific, detailed experimental protocols for this compound are highly application-dependent, a general workflow for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction is provided below. This protocol is a representative example of how the azide functionality of the linker is utilized.
Generalized Protocol for CuAAC using an Azide-PEG Linker
Materials:
-
This compound
-
Alkyne-functionalized molecule (e.g., a drug, a fluorescent dye)
-
Copper(II) sulfate (CuSO4)
-
Reducing agent (e.g., Sodium Ascorbate)
-
Copper-chelating ligand (e.g., THPTA, TBTA)
-
Appropriate solvent (e.g., DMSO, water, or a mixture)
-
Phosphate-buffered saline (PBS) for biological reactions
-
Purification system (e.g., size-exclusion chromatography)
Methodology:
-
Reagent Preparation:
-
Dissolve this compound and the alkyne-functionalized molecule in a suitable solvent to prepare stock solutions.
-
Prepare stock solutions of CuSO4, sodium ascorbate, and the copper-chelating ligand in water. The sodium ascorbate solution should be prepared fresh.
-
-
Reaction Setup:
-
In a reaction vessel, combine the this compound and the alkyne-functionalized molecule in the desired molar ratio.
-
In a separate tube, pre-mix the CuSO4 and the chelating ligand.
-
-
Click Reaction:
-
Add the copper/ligand mixture to the solution containing the azide and alkyne.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by techniques such as TLC, LC-MS, or HPLC.
-
-
Purification:
-
Once the reaction is complete, the desired bioconjugate is purified from excess reagents and byproducts. For biomolecules like antibodies, size-exclusion chromatography is a common method.
-
Mandatory Visualizations
To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
References
An In-depth Technical Guide to the Synthesis and Purification of Azide-PEG6-Tos
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Azide-PEG6-Tos, a heterobifunctional linker critical in bioconjugation and drug development, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs). This document outlines detailed experimental protocols, presents key quantitative data in a structured format, and includes visualizations of the chemical synthesis and purification workflows.
Introduction
This compound, with the systematic name 2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate, is a valuable chemical tool possessing an azide group at one terminus and a tosylate group at the other, connected by a hexaethylene glycol (PEG6) spacer.[1] The azide functionality allows for efficient "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC), enabling the stable ligation to molecules containing alkyne or strained cycloalkyne moieties.[2] The tosylate group serves as an excellent leaving group for nucleophilic substitution reactions.[3][4] The hydrophilic PEG6 linker enhances the aqueous solubility of the molecule and its conjugates.[4]
Physicochemical Properties and Characterization
A thorough characterization of this compound is essential to ensure its purity and suitability for downstream applications. The key physicochemical properties and spectral data are summarized in the tables below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₉H₃₁N₃O₈S | |
| Molecular Weight | 461.53 g/mol | |
| Appearance | Colorless to light yellow liquid | |
| Solubility | Soluble in DMSO, DCM, DMF | |
| Purity | Typically ≥95% or ≥98% | |
| Storage Conditions | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. Store in a dry, dark place. |
Table 2: Spectroscopic Characterization Data for this compound
| Technique | Data | Reference |
| ¹H NMR (CDCl₃) | δ 7.78 (d, 2H, Ar-H), 7.33 (d, 2H, Ar-H), 4.15 (t, 2H, -CH₂-OTs), 3.65-3.55 (m, 20H, PEG backbone), 3.38 (t, 2H, -CH₂-N₃), 2.44 (s, 3H, Ar-CH₃) | |
| ¹³C NMR (CDCl₃) | δ 144.0 (Ar-C), 133.0 (Ar-C), 129.8 (Ar-CH), 127.9 (Ar-CH), 70.8, 70.6, 70.5, 70.3, 70.0, 69.3, 68.7 (PEG carbons), 50.7 (-CH₂-N₃), 21.7 (Ar-CH₃) | |
| Mass Spectrometry | Exact Mass: 461.1832 |
Synthesis of this compound
The synthesis of this compound is a two-step process that begins with the selective tosylation of one of the terminal hydroxyl groups of hexaethylene glycol, followed by the azidation of the other terminal hydroxyl group.
Diagram 1: Synthesis Pathway of this compound
Caption: Synthetic route from hexaethylene glycol to this compound.
Experimental Protocol: Step 1 - Synthesis of Hexaethylene glycol monotosylate
This procedure details the selective monotosylation of hexaethylene glycol. Using an excess of the glycol helps to minimize the formation of the ditosylated byproduct.
Materials:
-
Hexaethylene glycol
-
Tosyl chloride (TsCl)
-
Pyridine
-
Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve hexaethylene glycol (5 equivalents) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0°C using an ice bath.
-
Slowly add pyridine (1.5 equivalents) to the stirred solution.
-
In a separate flask, dissolve tosyl chloride (1 equivalent) in anhydrous DCM.
-
Add the tosyl chloride solution dropwise to the hexaethylene glycol solution over 1-2 hours, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude hexaethylene glycol monotosylate. This intermediate is often used in the next step without further purification.
Experimental Protocol: Step 2 - Synthesis of this compound from Hexaethylene glycol monotosylate
This protocol describes the nucleophilic substitution of the remaining hydroxyl group with an azide moiety.
Materials:
-
Hexaethylene glycol monotosylate (from Step 1)
-
Sodium azide (NaN₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Brine
Procedure:
-
Dissolve the crude hexaethylene glycol monotosylate (1 equivalent) in anhydrous N,N-dimethylformamide (DMF).
-
Add sodium azide (NaN₃, 5 equivalents) to the solution.
-
Heat the reaction mixture to 90°C and stir overnight under an inert atmosphere.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter to remove any inorganic salts.
-
Remove the DMF under reduced pressure.
-
Dissolve the residue in DCM and wash with brine (3 x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
Purification of this compound
Purification is a critical step to ensure the final product is free of unreacted starting materials and byproducts. A combination of extraction and precipitation is commonly employed. For higher purity, column chromatography can be utilized.
Diagram 2: Purification Workflow for this compound
Caption: General purification scheme for this compound.
Purification by Extraction and Precipitation
This method is often sufficient to achieve good purity for many applications.
Procedure:
-
Following the synthesis, dissolve the crude product in a suitable organic solvent like dichloromethane.
-
Wash the organic solution multiple times with brine to remove any remaining water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the solution to remove the drying agent and concentrate it under reduced pressure to obtain a viscous oil.
-
For further purification, dissolve the crude oil in a minimal amount of a solvent in which it is highly soluble (e.g., diethyl ether).
-
Add an excess of a non-polar solvent in which the product is insoluble (e.g., hexane) to induce precipitation.
-
Cool the mixture in a freezer to maximize precipitation.
-
Isolate the purified product by decanting the supernatant or by filtration. Repeat the precipitation process if necessary.
Purification by Column Chromatography
For applications requiring very high purity, silica gel column chromatography can be employed.
Stationary Phase: Silica gel Mobile Phase: A gradient of ethyl acetate in hexane or methanol in dichloromethane is typically used. The polarity of the eluent should be optimized based on TLC analysis.
Applications in Drug Discovery and Bioconjugation
This compound is a versatile linker with significant applications in the life sciences:
-
PROTAC Synthesis: It serves as a linker to connect a target protein-binding ligand and an E3 ligase-binding ligand, forming a PROTAC that induces the degradation of the target protein.
-
Bioconjugation: The azide group facilitates the attachment of the PEG linker to proteins, antibodies, or other biomolecules that have been functionalized with an alkyne group, enabling the development of antibody-drug conjugates (ADCs) and other targeted therapies.
-
Drug Development: The PEG linker can improve the pharmacokinetic properties of small molecule drugs by increasing their solubility and in vivo half-life.
Conclusion
The synthesis and purification of this compound are well-established processes that provide a valuable tool for researchers in chemistry, biology, and medicine. The protocols outlined in this guide, when coupled with careful experimental technique and appropriate analytical characterization, will enable the reliable production of high-purity this compound for a wide range of applications in drug discovery and bioconjugation.
References
Understanding the Role of the PEG6 Linker in Solubility: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of modern drug development, the optimization of a molecule's physicochemical properties is as crucial as its pharmacological activity. Among the various strategies employed to enhance these properties, the use of Polyethylene Glycol (PEG) linkers has become a cornerstone, particularly for improving the aqueous solubility of therapeutic agents.[1][2] This guide focuses specifically on the role of the hexa-ethylene glycol (PEG6) linker, a discrete and monodisperse entity that offers a balance of hydrophilicity and defined length, making it a valuable tool in the design of complex therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[3][4]
The Core Principle: How PEG6 Enhances Solubility
The fundamental reason behind the solubility-enhancing capability of the PEG6 linker lies in its chemical structure. Composed of six repeating ethylene oxide units (–CH₂−CH₂−O−), the PEG6 linker is inherently hydrophilic.[2] The ether oxygen atoms along the PEG chain are capable of forming hydrogen bonds with water molecules. This interaction leads to the formation of a hydration shell around the linker and, by extension, the molecule it is conjugated to. This "stealth" property effectively masks the hydrophobic regions of a drug, preventing aggregation and precipitation in aqueous environments, thereby increasing its overall solubility.
Beyond its hydrophilic nature, the flexibility of the PEG chain, due to the free rotation around the C-O bonds, contributes to its effectiveness. This conformational freedom allows the conjugated molecule to adopt various spatial arrangements, which can further disrupt the intermolecular interactions that lead to aggregation.
Key Applications and the Impact of PEG6 Linkers
The application of PEG6 linkers is particularly prominent in the development of sophisticated therapeutic modalities where poor solubility of a component can be a significant hurdle.
Antibody-Drug Conjugates (ADCs)
ADCs are complex molecules that combine the targeting specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic drug. Often, the cytotoxic payloads are highly hydrophobic. The incorporation of a PEG linker, such as PEG6, can significantly improve the water solubility and stability of the entire ADC construct. This enhanced solubility is crucial for preventing aggregation, which can lead to immunogenicity and altered pharmacokinetic profiles.
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are bifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. These molecules often consist of two distinct ligands connected by a linker. The overall properties of the PROTAC, including its solubility and cell permeability, are heavily influenced by the nature of this linker. PEG linkers are the most commonly used motifs in PROTAC design, with approximately 54% of reported PROTACs utilizing them. The introduction of a PEG6 linker can increase the water solubility of the PROTAC, which can, in turn, affect its cell permeability and oral absorption. In PROTAC design, PEG6 is often considered a "workhorse" linker, providing a good balance of cellular activity and aqueous solubility.
Quantitative Data on Solubility Enhancement
While specific quantitative data for a PEG6 linker's effect is highly dependent on the parent molecule, studies on solid dispersions using PEG 6000 (a polydisperse PEG) provide a strong indication of the potential for solubility improvement. For instance, in a study with the poorly soluble drug metaxalone, a solid dispersion with PEG 6000 at a 1:1 ratio resulted in an approximately 8-fold increase in aqueous solubility compared to the pure drug. This significant enhancement is attributed to the high hydrophilicity of PEG and its ability to improve wetting and molecular dispersion.
| Compound | Formulation | Fold Increase in Aqueous Solubility | Reference |
| Metaxalone | MET/PEG 6000 1:1 Solid Dispersion | ~8-fold |
It is important to note that while PEG 6000 is a larger, polydisperse polymer, the fundamental mechanism of solubility enhancement is the same as for a discrete PEG6 linker. The magnitude of the effect will vary based on the specific molecular context.
Experimental Protocols for Solubility Assessment
Determining the impact of a PEG6 linker on solubility requires robust experimental methods. The "shake-flask" method is a widely recognized and reliable technique for measuring the thermodynamic solubility of compounds, especially those with low solubility.
Shake-Flask Method for Thermodynamic Solubility
Objective: To determine the equilibrium solubility of a compound in a specific solvent or buffer.
Materials:
-
Test compound (with and without PEG6 linker)
-
Selected solvent/buffer (e.g., phosphate-buffered saline, PBS)
-
Vials with screw caps
-
Shaker or rotator providing constant agitation
-
Centrifuge
-
Analytical instrument for quantification (e.g., High-Performance Liquid Chromatography with UV detection, HPLC-UV)
Procedure:
-
Preparation: Add an excess amount of the test compound to a vial containing a known volume of the solvent/buffer. The amount should be sufficient to ensure a saturated solution with undissolved solid remaining.
-
Equilibration: Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.
-
Sample Analysis: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the supernatant with a suitable solvent if necessary.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method like HPLC-UV.
-
Data Analysis: The measured concentration represents the thermodynamic solubility of the compound under the tested conditions. Compare the solubility of the compound with and without the PEG6 linker to determine the fold-increase in solubility.
Visualizing the Role of PEG6
The following diagrams, created using the DOT language, illustrate the conceptual role of the PEG6 linker in enhancing solubility and its application in PROTACs.
References
Reactivity of the azide and tosyl functional groups.
An In-depth Technical Guide to the Reactivity of Azide and Tosyl Functional Groups
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern organic synthesis and drug development, the strategic manipulation of functional groups is fundamental to the construction of complex molecular architectures. Among the vast toolkit available to chemists, the azide and p-toluenesulfonyl (tosyl) groups stand out for their unique and versatile reactivity. The tosyl group serves as an outstanding leaving group, transforming a poorly reactive hydroxyl group into a substrate primed for nucleophilic substitution or elimination.[1][2] The azide group, conversely, is a highly versatile functional handle. It acts as a potent nucleophile, a precursor to primary amines, and a key participant in the robust and widely adopted "click chemistry" cycloaddition reactions.[3][4]
This technical guide provides a comprehensive examination of the core reactivity of both the azide and tosyl functional groups. It will cover their individual characteristics, comparative reactivity, and synergistic applications. The content includes quantitative data, detailed experimental protocols for key transformations, and graphical representations of reaction workflows to support researchers in their synthetic endeavors.
The Tosyl Group: An Exceptional Leaving Group
The utility of the p-toluenesulfonyl (tosyl) group is rooted in its ability to convert an alcohol, which has a notoriously poor leaving group (hydroxide ion, HO⁻), into a tosylate ester.[1] The resulting tosylate anion (TsO⁻) is an excellent leaving group because its negative charge is extensively stabilized through resonance across the sulfonyl group and the aromatic ring.
Formation of Tosylates
Tosylates are typically prepared by reacting an alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine or triethylamine. The base serves to neutralize the HCl byproduct generated during the reaction. Importantly, the formation of the tosylate from an alcohol proceeds with retention of stereochemistry at the carbon center, as the C-O bond of the alcohol is not broken during the reaction.
Reactivity of Tosylates
Once formed, the tosylate group is an excellent substrate for nucleophilic substitution (both SN1 and SN2) and elimination (E1 and E2) reactions. The transformation of an alcohol to a tosylate allows for SN2 reactions to occur with a wide range of nucleophiles under milder conditions than those required for reactions with the parent alcohol.
The Azide Group: A Versatile Synthetic Synthon
The azide functional group (-N₃) is a cornerstone of modern organic chemistry due to its diverse reactivity profile. It is relatively inert under many reaction conditions, making it a stable functional handle, yet it can be selectively transformed through several high-yielding reactions. Low molecular weight azides are often hazardous and should be handled with care.
Azide as a Nucleophile
The azide ion (N₃⁻) is an excellent nucleophile in SN2 reactions, despite being the conjugate base of a weak acid (hydrazoic acid, HN₃, pKa ≈ 4.6). Its high nucleophilicity allows for the efficient displacement of good leaving groups, such as halides and tosylates, to form alkyl azides. This reaction is a key step in many synthetic pathways for introducing nitrogen into a molecule.
Key Reactions of Organic Azides
-
Reduction to Amines: Organic azides serve as valuable precursors to primary amines. This transformation can be achieved through several methods, including catalytic hydrogenation (e.g., H₂, Pd/C) or, more chemoselectively, the Staudinger reaction. The Staudinger reaction involves the treatment of the azide with a phosphine (like triphenylphosphine, PPh₃) to form an iminophosphorane, which is then hydrolyzed to the primary amine and a phosphine oxide byproduct.
-
1,3-Dipolar Cycloadditions ("Click Chemistry"): Organic azides can act as 1,3-dipoles and react with alkynes to form stable 1,2,3-triazole rings. While this reaction (the Huisgen cycloaddition) can occur thermally, it often requires high temperatures and produces a mixture of regioisomers. The copper(I)-catalyzed version (CuAAC) exhibits a massive rate acceleration (10⁷ to 10⁸), proceeds under mild, often aqueous conditions, and is highly regioselective, yielding exclusively the 1,4-disubstituted triazole. This reaction is the most prominent example of "click chemistry" and is widely used in bioconjugation, drug discovery, and materials science.
-
Rearrangement Reactions: Acyl azides, formed from the reaction of an acyl chloride with an azide salt, can undergo the Curtius rearrangement upon heating to yield an isocyanate, which can then be converted to amines, carbamates, or ureas.
Data Presentation
Table 1: Comparison of Leaving Group Abilities
The effectiveness of a leaving group is related to the pKa of its conjugate acid. A lower pKa indicates a weaker conjugate base and a better leaving group.
| Leaving Group | Conjugate Acid | pKa of Conjugate Acid | Relative Reactivity (Approx.) |
| Triflate (CF₃SO₃⁻) | Triflic Acid (CF₃SO₃H) | ~ -14 | ~ 10⁴ - 10⁵ |
| Tosylate (TsO⁻) | p-Toluenesulfonic Acid (TsOH) | -2.8 | 1 |
| Iodide (I⁻) | Hydroiodic Acid (HI) | -10 | ~ 0.1 |
| Bromide (Br⁻) | Hydrobromic Acid (HBr) | -9 | ~ 10⁻² |
| Chloride (Cl⁻) | Hydrochloric Acid (HCl) | -7 | ~ 10⁻⁴ |
| Hydroxide (HO⁻) | Water (H₂O) | 15.7 | ~ 10⁻¹⁸ |
Relative reactivity is an approximation for SN2 reactions and can vary significantly with substrate and conditions.
Table 2: Summary of Key Reactions of the Azide Functional Group
| Reaction | Reagents | Typical Yields | Key Features & Advantages |
| SN2 Substitution | NaN₃, Alkyl Tosylate/Halide | >90% | Excellent nucleophile; provides a route to alkyl azides. |
| CuAAC "Click Chemistry" | Terminal Alkyne, CuSO₄, Na-Ascorbate | 90-99% | High yield, high regioselectivity, mild aqueous conditions, wide functional group tolerance. |
| Staudinger Reduction | PPh₃, then H₂O | 80-95% | Very mild and highly chemoselective; avoids harsh reducing agents. |
| Catalytic Hydrogenation | H₂, Pd/C (or other catalysts) | 85-99% | High yields, clean reaction; can also reduce other functional groups (e.g., alkenes, benzyl groups). |
Mandatory Visualizations
Caption: Synthetic pathway from alcohol to amine or triazole via tosylate and azide intermediates.
Caption: Experimental workflow for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Caption: Reaction pathway of the Staudinger Reduction from an azide to a primary amine.
Experimental Protocols
Protocol 1: Tosylation of a Primary Alcohol
This protocol describes the general procedure for converting a primary alcohol into a tosylate, a necessary step to activate it for nucleophilic substitution.
-
Materials:
-
Primary alcohol (1.0 eq)
-
p-Toluenesulfonyl chloride (TsCl, 1.2-1.5 eq)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Pyridine or triethylamine (TEA, 1.5 eq)
-
4-Dimethylaminopyridine (DMAP, 0.1-0.2 eq, optional catalyst)
-
Saturated NaHCO₃ solution, water, and brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
-
Procedure:
-
Dissolve the alcohol (1.0 eq) and pyridine or TEA (1.5 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere. If using, add DMAP.
-
Cool the mixture to 0 °C in an ice bath.
-
Add p-toluenesulfonyl chloride (1.2 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-12 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Quench the reaction by adding cold water. Dilute with additional DCM.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, 1M HCl (if using pyridine), saturated aqueous NaHCO₃, and finally, brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude tosylate, which can be purified by recrystallization or silica gel chromatography.
-
Protocol 2: Synthesis of an Alkyl Azide from a Tosylate (SN2)
This protocol details the nucleophilic displacement of a tosylate with sodium azide.
-
Materials:
-
Alkyl tosylate (1.0 eq)
-
Sodium azide (NaN₃, 1.5-3.0 eq)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Diethyl ether or ethyl acetate
-
Water and brine
-
Anhydrous MgSO₄
-
-
Procedure:
-
In a round-bottom flask, dissolve the alkyl tosylate (1.0 eq) in anhydrous DMF or DMSO.
-
Add sodium azide (1.5 eq) to the solution.
-
Heat the reaction mixture to 60-90 °C and stir for 4-12 hours.
-
Monitor the reaction by TLC for the disappearance of the starting tosylate.
-
After completion, cool the reaction to room temperature and pour it into a larger volume of cold water.
-
Extract the aqueous mixture with diethyl ether or ethyl acetate (3x).
-
Combine the organic extracts and wash them with water (2x) and then with brine to remove residual DMF/DMSO and salts.
-
Dry the organic layer over anhydrous MgSO₄, filter, and carefully remove the solvent under reduced pressure to afford the alkyl azide. Caution: Low molecular weight azides can be explosive; avoid heating the pure substance.
-
Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines a typical procedure for bioconjugation using a water-soluble copper ligand.
-
Materials:
-
Alkyne-containing molecule (1.0 eq)
-
Azide-containing molecule (1.1 eq)
-
Copper(II) sulfate (CuSO₄, 0.05-0.1 eq)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable Cu(I)-stabilizing ligand (0.25-0.5 eq)
-
Sodium ascorbate (0.5-1.0 eq)
-
Solvent system (e.g., water, t-BuOH/water mixture, PBS buffer)
-
-
Procedure:
-
Prepare a stock solution of the catalyst by pre-mixing CuSO₄ and the THPTA ligand in water.
-
In a reaction vessel, dissolve the alkyne and azide substrates in the chosen solvent system.
-
Add the premixed CuSO₄/ligand solution to the reaction mixture.
-
Prepare a fresh stock solution of sodium ascorbate in water.
-
Initiate the reaction by adding the sodium ascorbate solution to the mixture.
-
Stir the reaction at room temperature. The reaction is often complete within 1-4 hours but can be left longer if necessary. Protect from light if working with fluorescent molecules.
-
The product can be isolated by methods appropriate for the substrates, such as precipitation, extraction, or purification via chromatography (e.g., HPLC, size exclusion).
-
Protocol 4: Staudinger Reduction of an Azide to an Amine
This protocol describes the reduction of an organic azide using triphenylphosphine.
-
Materials:
-
Organic azide (1.0 eq)
-
Triphenylphosphine (PPh₃, 1.1-1.5 eq)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Brine, MgSO₄
-
-
Procedure:
-
Dissolve the organic azide (1.0 eq) in THF in a round-bottom flask.
-
Add triphenylphosphine (1.1 eq) to the solution at room temperature. An initial reaction may occur, evidenced by nitrogen evolution.
-
Add water (5-10 eq) to the reaction mixture.
-
Heat the mixture to a gentle reflux (approx. 65 °C) and stir for 6-12 hours.
-
Monitor the reaction by TLC for the disappearance of the starting azide.
-
Once complete, cool the mixture to room temperature.
-
Remove the THF under reduced pressure. Pour the residue into water and extract with ethyl acetate.
-
The byproduct, triphenylphosphine oxide, can often be removed through a combination of aqueous washes, acid/base extraction (if the amine product is basic), or silica gel chromatography.
-
Wash the organic layer with brine, dry over MgSO₄, filter, and concentrate to yield the crude amine. Purify as necessary.
-
References
Azide-PEG6-Tos: An In-Depth Technical Guide to a Non-Cleavable Linker in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of bioconjugation, the choice of a linker molecule is critical to the efficacy, stability, and pharmacokinetic profile of the resulting conjugate. Azide-PEG6-Tos is a heterobifunctional, non-cleavable linker that has gained prominence for its utility in creating stable bioconjugates.[1] Its structure, featuring an azide group, a six-unit polyethylene glycol (PEG) spacer, and a tosyl group, offers a versatile platform for covalently linking biomolecules to other molecules of interest, such as therapeutic agents or imaging probes.[1] This guide provides a comprehensive technical overview of this compound, including its physicochemical properties, detailed experimental protocols for its use, and its applications in the development of bioconjugates like Proteolysis Targeting Chimeras (PROTACs).
The non-cleavable nature of the this compound linker ensures that the conjugated molecules remain permanently attached under physiological conditions, which can be advantageous in applications where sustained effect or long-term stability is required.[2][3] The PEG6 spacer enhances the aqueous solubility and reduces the potential for aggregation of the final bioconjugate.[4]
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective application in bioconjugation. These properties are summarized in the table below.
| Property | Value | Reference(s) |
| Chemical Name | 2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate | |
| Molecular Formula | C19H31N3O8S | |
| Molecular Weight | 461.53 g/mol | |
| CAS Number | 906007-10-1 | |
| Appearance | Colorless to light yellow liquid | |
| Purity | Typically ≥95% | |
| Solubility | Soluble in DMSO | |
| Storage Conditions | Short term (days to weeks) at 0-4°C; long term (months to years) at -20°C. Should be stored in a dry, dark environment. |
Core Reactions in Bioconjugation
This compound possesses two distinct reactive handles, the azide and the tosyl group, enabling a two-step sequential or one-pot bioconjugation strategy.
Click Chemistry via the Azide Group
The azide group is a versatile functional group for bioconjugation due to its participation in highly efficient and bioorthogonal "click" reactions. These reactions are characterized by their high yields, mild reaction conditions, and lack of side reactions with biological functional groups. This compound can participate in two main types of click chemistry:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the formation of a stable triazole linkage between the azide group of the linker and a terminal alkyne on the molecule to be conjugated. The reaction is catalyzed by copper(I) ions.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry variant that utilizes a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), to react with the azide. The absence of a cytotoxic copper catalyst makes SPAAC particularly suitable for applications in living systems.
The workflow for utilizing the azide group of this compound in a bioconjugation reaction is depicted below.
Caption: Azide-mediated bioconjugation workflow.
Nucleophilic Substitution via the Tosyl Group
The tosyl (tosylate) group is an excellent leaving group, making it susceptible to nucleophilic substitution by a wide range of nucleophiles, such as amines (-NH2), thiols (-SH), and hydroxyls (-OH). This reaction allows for the conjugation of biomolecules bearing these functional groups to the this compound linker. The reaction typically proceeds under basic conditions to deprotonate the nucleophile, enhancing its reactivity.
Below is a diagram illustrating the workflow for a nucleophilic substitution reaction with this compound.
Caption: Tosyl-mediated bioconjugation workflow.
Quantitative Data on Performance
While specific kinetic and stability data for this compound is not extensively available in the public domain, the performance of its reactive moieties can be inferred from studies on similar molecules. The following tables provide a summary of expected performance characteristics.
Table 1: Comparative Stability of Non-Cleavable vs. Cleavable Linkers
| Parameter | Non-Cleavable Linkers (e.g., this compound) | Cleavable Linkers (e.g., Disulfide, Hydrazone) | Reference(s) |
| Plasma Stability | High | Variable (can be susceptible to premature cleavage) | |
| Mechanism of Payload Release | Proteolytic degradation of the antibody in the lysosome | Enzymatic cleavage, pH-mediated hydrolysis, or reduction | |
| Bystander Effect | Generally absent or minimal | Can be present, allowing the payload to diffuse to neighboring cells | |
| Off-target Toxicity | Potentially lower due to higher stability | Higher risk of off-target toxicity if prematurely cleaved |
Table 2: Representative Reaction Kinetics for the Azide Group
| Reaction Type | Reaction Partner | Second-Order Rate Constant (k2) | Conditions | Reference(s) |
| SPAAC | DBCO-functionalized molecule | ~0.34 M⁻¹s⁻¹ | pH 7.4, 25°C |
Note: The provided rate constant is for a similar azide-containing peptide and serves as an estimate for the reactivity of the azide group on this compound.
Experimental Protocols
The following are detailed, generalized protocols for bioconjugation reactions using this compound. Optimization may be required for specific applications.
Protocol 1: Synthesis of a PROTAC using this compound
This protocol describes a solid-phase synthesis approach for a PROTAC, where a ligand for a protein of interest (POI) is attached to a ligand for an E3 ligase via the this compound linker.
Materials:
-
Resin-bound E3 ligase ligand with a nucleophilic handle (e.g., an amine)
-
This compound
-
Solvent (e.g., Dimethylformamide - DMF)
-
Base (e.g., Diisopropylethylamine - DIPEA)
-
Alkyne-functionalized POI ligand
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Trifluoroacetic acid (TFA) for cleavage from resin
-
High-performance liquid chromatography (HPLC) for purification
Methodology:
-
Attachment of the Linker to the E3 Ligase Ligand:
-
Swell the resin-bound E3 ligase ligand in DMF.
-
Add a solution of this compound (1.5 equivalents) and DIPEA (3 equivalents) in DMF.
-
Agitate the reaction mixture at room temperature for 12-24 hours.
-
Wash the resin thoroughly with DMF, dichloromethane (DCM), and methanol, then dry under vacuum.
-
-
Click Chemistry with the POI Ligand:
-
Swell the azide-functionalized resin in a mixture of DMF and water.
-
Add the alkyne-functionalized POI ligand (2 equivalents).
-
In a separate vial, prepare the copper catalyst by mixing CuSO4 (0.1 equivalents) and sodium ascorbate (0.5 equivalents) in water.
-
Add the catalyst solution to the resin mixture.
-
Agitate the reaction at room temperature for 4-12 hours.
-
Wash the resin as described in step 1.
-
-
Cleavage and Purification:
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-4 hours to release the PROTAC.
-
Precipitate the crude PROTAC in cold diethyl ether and collect by centrifugation.
-
Purify the PROTAC by reverse-phase HPLC.
-
Confirm the identity and purity of the final product by mass spectrometry and NMR.
-
Application Spotlight: PROTACs
A significant application of this compound is in the synthesis of PROTACs. PROTACs are bifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein. The linker plays a crucial role in a PROTAC's efficacy by dictating the spatial orientation of the two ligands and influencing the formation of a stable ternary complex. The non-cleavable nature and hydrophilicity of this compound make it a suitable choice for constructing stable and soluble PROTACs.
The mechanism of action of a PROTAC is illustrated in the following diagram.
Caption: PROTAC-mediated protein degradation pathway.
Conclusion
This compound is a valuable tool in the bioconjugation toolbox, offering a reliable and versatile platform for the synthesis of stable bioconjugates. Its heterobifunctional nature allows for controlled, sequential conjugation strategies, while the non-cleavable PEG spacer enhances solubility and stability. The ability to participate in efficient click chemistry reactions and nucleophilic substitutions makes it adaptable to a wide range of biomolecules and payloads. As the field of targeted therapeutics continues to advance, the rational design and application of well-characterized linkers like this compound will remain a cornerstone of innovation in drug development.
References
The Cornerstone of Modern Drug Delivery: A Technical Guide to PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug development, the quest for optimizing the therapeutic efficacy and safety of novel and existing drugs is paramount. One of the most successful and widely adopted strategies to achieve this is PEGylation—the covalent attachment of polyethylene glycol (PEG) linkers to a therapeutic molecule. This in-depth technical guide provides a comprehensive overview of the fundamental principles of using PEG linkers, from their basic chemistry to their profound impact on the pharmacokinetic and pharmacodynamic profiles of drugs. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering detailed insights into the application of PEGylation technology.
Introduction to PEGylation: The "Stealth" Technology
PEGylation is the process of covalently attaching chains of polyethylene glycol, a non-toxic, non-immunogenic, and water-soluble polymer, to a molecule, most commonly a protein, peptide, or small molecule drug.[1][2] This modification effectively creates a hydrophilic shield around the drug, altering its physicochemical properties.[3][4] The primary benefits of PEGylation include a significant increase in the drug's hydrodynamic size, which in turn leads to a longer systemic circulation time by reducing renal clearance.[5] Furthermore, the PEG linker can mask the drug from the host's immune system, thereby reducing its immunogenicity and antigenicity. It also enhances the solubility and stability of hydrophobic drugs.
The Chemistry of PEG Linkers: Building the Bridge
PEG linkers are available in various architectures, primarily linear and branched, and can be functionalized with a wide array of reactive groups to enable conjugation to different moieties on a drug molecule.
-
Linear PEGs: These are straight-chain polymers with one or two reactive terminal groups. They are the most common type of PEG linker and are valued for their simplicity and predictable behavior.
-
Branched PEGs: These consist of multiple PEG arms extending from a central core. This structure provides a greater shielding effect and can further enhance the pharmacokinetic profile of the conjugated drug.
The choice of reactive functional group on the PEG linker is dictated by the available functional groups on the drug molecule (e.g., amines, thiols, carboxyls). Common PEGylation chemistries include:
-
Amine-reactive PEGs: N-hydroxysuccinimide (NHS) esters are widely used to react with primary amines on proteins and peptides, such as the ε-amino group of lysine residues, to form stable amide bonds.
-
Thiol-reactive PEGs: Maleimide and vinyl sulfone groups are commonly employed to target free cysteine residues, forming stable thioether bonds.
-
Carboxyl-reactive PEGs: Carboxylated PEGs can be activated to react with primary amines on the drug molecule.
-
"Click Chemistry" PEGs: PEGs functionalized with azide or alkyne groups allow for highly specific and efficient conjugation reactions.
Quantitative Impact of PEGylation on Drug Properties
The effects of PEGylation on a drug's pharmacokinetic and physicochemical properties can be profound. The following tables summarize the quantitative impact of PEGylation on key parameters for various drug molecules.
Table 1: Effect of PEGylation on Drug Half-Life
| Drug | PEG Linker Size (kDa) | PEG Architecture | Half-Life (Unmodified) | Half-Life (PEGylated) | Fold Increase | Reference(s) |
| Interferon α-2a | 40 | Branched | ~7.7 hours | ~77 hours | ~10 | |
| G-CSF | 20 | Linear | ~3.5 hours | ~15-80 hours | ~4-23 | |
| Adenosine Deaminase | 5 (multiple chains) | Linear | Minutes | ~48-72 hours | >100 | |
| rhTIMP-1 | 20 | Linear | 1.1 hours | 28 hours | ~25 |
Table 2: Influence of PEGylation on Drug Solubility
| Drug | PEG Linker Size (kDa) | Original Solubility | PEGylated Solubility | Fold Increase | Reference(s) |
| Paclitaxel | 2 | ~1 µg/mL | >20 mg/mL | >20,000 | |
| Camptothecin | 2 | 2.5 µg/mL | ~400 µg/mL | ~160 | |
| Simvastatin | 12 | 8.74 µg/mL | 24.83 µg/mL | ~3 |
Table 3: Reduction of Immunogenicity through PEGylation
| Drug | PEG Linker Size (kDa) | Immunogenicity (Unmodified) | Immunogenicity (PEGylated) | Observation | Reference(s) |
| Asparaginase | 5 (multiple chains) | High | Significantly Reduced | Reduced incidence of hypersensitivity reactions. | |
| Interferon α-2b | 12 | Moderate | Reduced | Lower incidence of neutralizing antibodies. | |
| Uricase | 20 (multiple chains) | High | Significantly Reduced | Allowed for repeated administration without loss of efficacy. | |
| Certolizumab Pegol | 40 | Detectable T-cell response | Diminished T-cell response | PEGylation diminished peptide presentation to T-cells. |
Experimental Protocols for PEGylation
The following section provides a detailed methodology for a common PEGylation procedure: the conjugation of an NHS-ester functionalized PEG to a model protein.
Amine PEGylation using NHS Ester Chemistry
This protocol outlines the general steps for the covalent attachment of an amine-reactive PEG linker to a protein.
Materials:
-
Protein to be PEGylated (e.g., Lysozyme)
-
Amine-reactive PEG-NHS ester (e.g., mPEG-succinimidyl succinate)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4-8.0. Avoid buffers containing primary amines like Tris.
-
Quenching Solution: 1 M Tris-HCl or glycine, pH 8.0
-
Purification System: Size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) system.
-
Analytical Instruments: SDS-PAGE, LC-MS, UV-Vis spectrophotometer.
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL. Ensure the buffer is free of any primary amines.
-
PEG-NHS Ester Preparation: Immediately before use, dissolve the PEG-NHS ester in a small amount of anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to create a concentrated stock solution (e.g., 100 mg/mL). Do not store the reconstituted PEG-NHS ester, as it is susceptible to hydrolysis.
-
PEGylation Reaction: Add the PEG-NHS ester solution to the protein solution with gentle stirring. The molar ratio of PEG to protein will need to be optimized for the specific protein and desired degree of PEGylation, but a starting point is often a 5 to 20-fold molar excess of PEG.
-
Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature or for 2 hours on ice. The optimal reaction time and temperature may vary.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 10-50 mM. This will consume any unreacted PEG-NHS ester.
-
Purification: Remove unreacted PEG and byproducts, and separate the different PEGylated species (e.g., mono-, di-, poly-PEGylated) from the unreacted protein using SEC or IEX chromatography.
-
Characterization:
-
SDS-PAGE: Analyze the reaction mixture and purified fractions to visualize the increase in molecular weight corresponding to the attached PEG chains.
-
LC-MS: Determine the exact mass of the PEGylated protein to confirm the degree of PEGylation.
-
Peptide Mapping (LC-MS/MS): To identify the specific sites of PEGylation, the PEGylated protein can be digested with a protease (e.g., trypsin) and the resulting peptides analyzed by LC-MS/MS.
-
Visualizing the PEGylation Workflow and Logic
The following diagrams, generated using the DOT language, illustrate the experimental workflow of a typical PEGylation process and the logical considerations for selecting a suitable PEG linker.
Caption: A flowchart illustrating the key stages of a typical protein PEGylation experiment.
Caption: A decision tree outlining the logical steps for selecting an appropriate PEG linker.
Conclusion
PEGylation has firmly established itself as a powerful and versatile platform technology in drug development. By rationally selecting the appropriate PEG linker architecture and conjugation chemistry, researchers can significantly improve the pharmacokinetic and pharmacodynamic properties of a wide range of therapeutic molecules. This ultimately leads to the development of safer and more effective medicines with improved patient compliance. As our understanding of the nuances of PEGylation continues to grow, so too will the opportunities for innovation in drug delivery and therapeutic design.
References
An In-depth Technical Guide to Heterobifunctional Crosslinkers for Proteins
Authored for Researchers, Scientists, and Drug Development Professionals
Heterobifunctional crosslinkers are vital reagents in biochemistry and drug development, enabling the specific and controlled covalent linkage of two different biomolecules.[1] Unlike homobifunctional crosslinkers that have two identical reactive groups, heterobifunctional reagents possess two distinct reactive moieties.[1][2] This key feature facilitates sequential conjugation, which significantly minimizes the formation of unwanted homopolymers and self-conjugates, thereby ensuring the precise creation of well-defined bioconjugates like antibody-drug conjugates (ADCs).[3][4]
This guide offers a comprehensive overview of the core principles, chemistries, and applications of heterobifunctional crosslinkers. It is designed to provide the foundational and practical knowledge required to effectively leverage these powerful tools in research and therapeutic development.
Core Concepts of Heterobifunctional Crosslinking
The strategic advantage of heterobifunctional crosslinkers lies in their capacity for a controlled, two-step conjugation process. This is accomplished by choosing a crosslinker with reactive groups that target different functional groups on the biomolecules of interest. The most commonly targeted protein functional groups are primary amines (-NH₂) in lysine residues and the N-terminus, and sulfhydryl groups (-SH) in cysteine residues.
The general structure of a heterobifunctional crosslinker consists of these two reactive ends separated by a spacer arm. The nature of the reactive groups dictates the target functional groups, while the spacer arm's length and chemical composition can influence the stability, solubility, and steric properties of the final conjugate.
General structure of a heterobifunctional crosslinker.
Classification and Properties of Common Heterobifunctional Crosslinkers
Heterobifunctional crosslinkers are categorized based on the chemistries of their reactive groups. The selection of a specific crosslinker is dependent on the available functional groups on the target molecules and the desired characteristics of the resulting conjugate.
Amine-to-Sulfhydryl Reactive Crosslinkers: This is the most prevalent class of heterobifunctional crosslinkers. They typically feature an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (pH 7-9) to form stable amide bonds, and a maleimide group that specifically reacts with sulfhydryl groups (pH 6.5-7.5) to create a stable thioether linkage. The difference in optimal pH for these reactions enables a highly controlled, two-step conjugation.
| Crosslinker | Spacer Arm Length (Å) | Key Features |
| SMCC | 8.3 | Cyclohexane ring enhances maleimide stability. |
| Sulfo-SMCC | 8.3 | Water-soluble version of SMCC due to sulfonate group. |
| SPDP | 6.8 | Forms a cleavable disulfide bond; used in ADCs. |
| SM(PEG)n Series | 17.6 - 95.2 | Polyethylene glycol (PEG) spacer enhances solubility and reduces immunogenicity. |
Photoreactive Crosslinkers: These crosslinkers possess a conventional reactive group (like an NHS ester) on one end and a photoreactive group (e.g., aryl azide, diazirine) on the other. Upon exposure to UV light, the photoreactive group forms a highly reactive intermediate that can non-selectively insert into C-H and N-H bonds, allowing for the capture of transient or unknown binding partners.
Experimental Protocols
This protocol details the general procedure for conjugating an amine-containing protein (Protein 1) to a sulfhydryl-containing protein (Protein 2).
Materials:
-
Protein 1 (with primary amines)
-
Protein 2 (with free sulfhydryls)
-
Sulfo-SMCC
-
Conjugation Buffer: Phosphate-buffered saline (PBS), 0.1 M sodium phosphate, pH 7.2-7.5.
-
Quenching Buffer: 1M Tris or glycine buffer.
-
Desalting columns
Procedure:
-
Preparation:
-
Prepare Protein 1 in Conjugation Buffer. Ensure the buffer is free of primary amines (e.g., Tris, glycine).
-
Prepare Protein 2 with free sulfhydryls. If necessary, reduce disulfide bonds using a reducing agent like DTT and subsequently remove the reducing agent.
-
-
Activation of Protein 1:
-
Allow the Sulfo-SMCC vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve Sulfo-SMCC in water or a low-salt buffer.
-
Add a 10- to 50-fold molar excess of the Sulfo-SMCC solution to the Protein 1 solution. The optimal ratio should be determined empirically.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.
-
-
Removal of Excess Crosslinker:
-
Remove unreacted Sulfo-SMCC from the maleimide-activated Protein 1 using a desalting column equilibrated with Conjugation Buffer. This step is crucial to prevent unwanted reactions in the next stage.
-
-
Conjugation to Protein 2:
-
Immediately combine the purified, maleimide-activated Protein 1 with the sulfhydryl-containing Protein 2.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching (Optional):
-
To stop the reaction, add a small molecule with a sulfhydryl group (e.g., cysteine) to react with any remaining maleimide groups.
-
-
Purification:
-
Purify the final conjugate using size-exclusion chromatography or dialysis to remove unreacted proteins and byproducts.
-
Key Applications and Workflows
Heterobifunctional crosslinkers are indispensable for creating complex bioconjugates, with one of the most prominent applications being the development of Antibody-Drug Conjugates (ADCs). ADCs combine the targeting specificity of a monoclonal antibody with the cytotoxic potency of a small-molecule drug.
The synthesis of an ADC using an amine-to-sulfhydryl crosslinker like SMCC is a prime example of a two-step conjugation workflow.
References
An In-depth Technical Guide to Azide-PEG6-Tos: A Heterobifunctional Linker for Advanced Bioconjugation and Drug Development
For Immediate Release
This technical guide provides a comprehensive overview of Azide-PEG6-Tos, a heterobifunctional polyethylene glycol (PEG) linker, designed for researchers, scientists, and drug development professionals. This document details its chemical identifiers, physicochemical properties, and core applications, with a focus on its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols for its principal reactions and visual diagrams of reaction mechanisms and workflows are included to facilitate its practical application in research and development.
Core Compound Identification
This compound is a versatile chemical tool featuring two distinct reactive moieties: an azide group and a tosylate group, separated by a hexaethylene glycol (PEG6) spacer. This structure allows for sequential or orthogonal conjugation strategies, making it a valuable component in the construction of complex biomolecules.[1][2]
| Identifier | Value |
| CAS Number | 9007-10-1 |
| IUPAC Name | 2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate |
| Molecular Formula | C19H31N3O8S |
| Molecular Weight | 461.53 g/mol |
| InChI | InChI=1S/C19H31N3O8S/c1-18-2-4-19(5-3-18)31(23,24)30-17-16-29-15-14-28-13-12-27-11-10-26-9-8-25-7-6-21-22-20/h2-5H,6-17H2,1H3 |
| InChI Key | DZQISMWOKQMODJ-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCN=[N+]=[N-] |
Physicochemical Properties and Handling
The PEG6 linker imparts hydrophilicity, which can enhance the solubility and improve the pharmacokinetic properties of the resulting conjugates.[2]
| Property | Information |
| Appearance | Varies (Typically a colorless to pale yellow oil or solid) |
| Solubility | Soluble in DMSO and other common organic solvents. The PEG chain enhances solubility in aqueous media. |
| Purity | Typically >95% |
| Storage | Store at -20°C for long-term stability. |
Core Functionality and Applications
This compound is a bifunctional linker designed for two-step conjugation processes. The azide and tosyl groups offer distinct reactivity profiles.
-
Azide Group: The terminal azide (N3) group is primarily used in "click chemistry," most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction forms a stable triazole linkage with an alkyne-containing molecule.[1][3] It can also participate in strain-promoted azide-alkyne cycloaddition (SPAAC) with cyclooctyne derivatives like DBCO or BCN.
-
Tosyl Group: The tosylate (Tos) is an excellent leaving group in nucleophilic substitution reactions. It readily reacts with nucleophiles such as amines (-NH2), thiols (-SH), and hydroxyls (-OH) to form stable covalent bonds.
This dual functionality makes this compound a key reagent in:
-
PROTAC Synthesis: As a linker to connect a target protein-binding ligand with an E3 ligase-recruiting ligand.
-
Antibody-Drug Conjugate (ADC) Development: For attaching cytotoxic payloads to antibodies.
-
Bioconjugation: General purpose crosslinking of biomolecules, such as peptides, proteins, and oligonucleotides.
-
Surface Modification: Immobilizing biomolecules onto surfaces for diagnostic or material science applications.
Key Reaction Mechanisms
The utility of this compound is defined by the two primary reactions its functional groups undergo.
Experimental Protocols
The following are generalized protocols for the two primary reactions involving this compound. These should be optimized for specific substrates and experimental conditions.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of the azide moiety of this compound to an alkyne-functionalized molecule.
Materials:
-
This compound
-
Alkyne-functionalized molecule (e.g., a protein ligand)
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a ligand
-
Solvent (e.g., DMSO, water, or a mixture)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the alkyne-functionalized molecule in a suitable solvent.
-
Prepare a stock solution of this compound in the same solvent.
-
Prepare a stock solution of CuSO4 (e.g., 20 mM in water).
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 300 mM in water).
-
Prepare a stock solution of the copper-chelating ligand (e.g., 100 mM THPTA in water).
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-functionalized molecule (1 equivalent) and this compound (1.1-1.5 equivalents).
-
Add the THPTA ligand solution.
-
Add the CuSO4 solution. Vortex briefly.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding the sodium ascorbate solution. Vortex briefly.
-
Protect the reaction from light and incubate at room temperature for 1-4 hours. The reaction can be monitored by LC-MS or HPLC.
-
-
Purification:
-
Purify the resulting conjugate using an appropriate method, such as HPLC or size-exclusion chromatography.
-
Protocol 2: Nucleophilic Substitution with an Amine
This protocol describes the reaction of the tosylate group of this compound with a primary amine.
Materials:
-
This compound
-
Amine-containing molecule (e.g., an E3 ligase ligand)
-
Aprotic polar solvent (e.g., DMF or DMSO)
-
A non-nucleophilic base (e.g., diisopropylethylamine, DIPEA)
Procedure:
-
Reagent Preparation:
-
Dissolve the amine-containing molecule (1 equivalent) in the chosen solvent.
-
Dissolve this compound (1-1.2 equivalents) in the same solvent.
-
-
Reaction Setup:
-
To the solution of the amine-containing molecule, add the base (2-3 equivalents).
-
Add the this compound solution dropwise while stirring.
-
-
Incubation:
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60°C) for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, the solvent can be removed under reduced pressure.
-
The crude product is then purified by flash column chromatography or preparative HPLC to yield the desired azide-functionalized conjugate.
-
Application Workflow: PROTAC Synthesis
This compound is ideally suited for a modular approach to PROTAC synthesis, where a ligand for a target protein and a ligand for an E3 ligase are synthesized or procured separately and then joined by the linker.
This workflow demonstrates a common strategy where the E3 ligase ligand is first conjugated to the tosyl end of the linker. The resulting azide-functionalized intermediate is then "clicked" to the alkyne-modified protein of interest ligand to complete the synthesis of the final PROTAC molecule. This modular approach is highly efficient for creating libraries of PROTACs with varying linker lengths and attachment points to optimize degradation activity.
References
The Essential Guide to the Physical and Chemical Stability of PEGylated Compounds
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene glycol (PEG) to therapeutic molecules, is a cornerstone of modern drug delivery. This modification offers a multitude of advantages, including enhanced solubility, reduced immunogenicity, and prolonged in vivo circulation time. However, the long-term efficacy and safety of PEGylated biopharmaceuticals are intrinsically linked to their physical and chemical stability. Understanding the degradation pathways and the factors that influence the stability of these complex molecules is paramount for successful drug development, formulation, and manufacturing.
This in-depth technical guide provides a comprehensive overview of the physical and chemical stability of PEGylated compounds. It delves into the primary degradation pathways, outlines key factors affecting stability, and presents detailed methodologies for the critical analytical techniques used to assess the integrity of these molecules. Quantitative data from various studies are summarized in structured tables for easy comparison, and key experimental workflows are visualized to provide a clear understanding of the logical relationships and processes involved.
Core Concepts in the Stability of PEGylated Compounds
The stability of a PEGylated compound is a measure of its ability to maintain its structural integrity, purity, and biological activity over time under various environmental conditions. Instability can manifest in two primary forms: physical instability, which involves changes in the higher-order structure, and chemical instability, which pertains to the alteration of covalent bonds.
Physical Instability
Physical instability in PEGylated compounds primarily involves aggregation and denaturation. Aggregation, the association of individual molecules to form larger complexes, is a critical concern as it can lead to loss of efficacy and potentially induce an immunogenic response. PEGylation generally enhances physical stability by providing a hydrophilic shield that can reduce intermolecular interactions and prevent aggregation.
Chemical Instability
Chemical instability involves the breaking or formation of covalent bonds, leading to the generation of new chemical entities. The primary chemical degradation pathways for PEGylated compounds are hydrolysis and oxidation.
-
Hydrolysis: This involves the cleavage of chemical bonds by water. In PEGylated proteins, the linker region connecting the PEG moiety to the protein is often susceptible to hydrolysis, leading to "de-PEGylation." The rate of hydrolysis is highly dependent on the type of linker chemistry used, as well as the pH and temperature of the environment. For instance, ester linkages are more prone to hydrolysis than amide bonds.[1][2] Furthermore, the protein or peptide itself can undergo hydrolysis at specific sites, such as the deamidation of asparagine and glutamine residues, which is also influenced by pH.[3][4][5]
-
Oxidation: The PEG backbone, consisting of repeating ether units, and certain amino acid residues in the protein (e.g., methionine, cysteine, tryptophan) are susceptible to oxidation. Oxidative degradation can be initiated by reactive oxygen species (ROS) and is often catalyzed by trace metals. Oxidation can lead to chain cleavage of the PEG moiety and modification of the protein, potentially altering its conformation and biological activity.
Factors Influencing the Stability of PEGylated Compounds
A multitude of factors can impact the stability of PEGylated compounds. Careful consideration of these factors is crucial during formulation development and for defining appropriate storage conditions.
-
Temperature: Elevated temperatures accelerate the rates of both hydrolysis and oxidation, leading to faster degradation. Conversely, freeze-thaw cycles can also induce physical instability, leading to aggregation.
-
pH: The pH of the formulation is a critical determinant of stability. It significantly influences the rate of hydrolysis of both the linker and the protein. For example, deamidation of asparagine residues is accelerated at neutral to basic pH. The choice of buffer and its pH is therefore a key formulation parameter.
-
Linker Chemistry: The chemical nature of the bond connecting PEG to the therapeutic molecule plays a pivotal role in the stability of the conjugate. Ester-based linkers are generally more susceptible to hydrolysis compared to more stable linkages like amides or carbamates.
-
PEG Moiety Characteristics: The molecular weight and structure (linear vs. branched) of the PEG can influence stability. Higher molecular weight and branched PEGs can offer greater steric hindrance, providing enhanced protection against enzymatic degradation and potentially influencing physical stability.
-
Light Exposure: Exposure to light, particularly UV light, can generate free radicals that promote oxidative degradation of both the PEG and the protein.
-
Excipients: The choice of excipients in the formulation can significantly impact stability. For instance, certain sugars can act as cryoprotectants during lyophilization, while antioxidants can be included to mitigate oxidative degradation.
Quantitative Stability Data
The following tables summarize quantitative data on the stability of various PEGylated compounds under different conditions, providing a comparative overview for researchers.
Table 1: Effect of PEGylation on the In Vivo Half-Life of Proteins
| Protein | PEG Size (kDa) | Unmodified Half-Life | PEGylated Half-Life | Fold Increase | Reference |
| Interferon alfa-2b | 12 | 3-8 hours | ~40 hours | ~5-13 | Creative Biolabs |
| Semaglutide | - | - | ~165 hours (7 days) | - | Creative Biolabs |
| rhTIMP-1 | 20 | 1.1 hours | 28 hours | ~25 | PLOS ONE |
| G-CSF | 20 | 3.5 hours | - | - | Frontiers |
Table 2: Stability of PEGylated Erythropoietin (Peg-G-EPO) under Various Stress Conditions
| Stress Condition | Concentration | Stability Outcome | Reference |
| Mechanical Agitation | Low | Stable | PubMed |
| Mechanical Agitation | High | Unstable | PubMed |
| Repeated Freeze/Thaw | All | Stable | PubMed |
| Temperature | Narrow Range | Stable | PubMed |
| pH | Narrow Range | Stable | PubMed |
Table 3: Thermal Stability of PEGylated G-CSF Conjugates
| G-CSF Conjugate | Melting Temperature (Tm) | Change in Tm vs. G-CSF | Reference |
| G-CSF | ~64 °C | - | ACS Publications |
| cPEG-Nter/K41-G-CSF | - | +1.3 °C | ACS Publications |
| PEG-Nter-G-CSF | - | +1.9 °C | ACS Publications |
| PEG-K41-G-CSF | - | -0.6 °C | ACS Publications |
Table 4: pH-Dependent Reaction Rates of PEG-NHS with Bovine Lactoferrin
| pH | Reaction Progression | Hydrolysis Half-life of PEG-NHS | Reference |
| 7.4 | Gradual, steady state by 2 hours | >120 min | PubMed |
| 9.0 | Very quick, steady state within 10 min | <9 min | PubMed |
Experimental Protocols for Stability Assessment
A robust assessment of the physical and chemical stability of PEGylated compounds requires a suite of analytical techniques. The following sections provide detailed methodologies for the key experiments cited in stability studies.
Forced Degradation Studies
Forced degradation studies, or stress testing, are essential to identify potential degradation products and pathways, and to develop stability-indicating analytical methods.
Objective: To accelerate the degradation of the PEGylated compound under conditions more severe than accelerated stability testing to elucidate degradation pathways and products.
Methodology:
-
Sample Preparation: Prepare solutions of the PEGylated compound in the formulation buffer or other relevant media.
-
Stress Conditions: Expose the samples to a variety of stress conditions, including:
-
Acid/Base Hydrolysis: Adjust the pH of the sample solutions to acidic (e.g., pH 3) and basic (e.g., pH 10) conditions and incubate at a controlled temperature (e.g., 40°C) for a defined period.
-
Oxidation: Add an oxidizing agent, such as hydrogen peroxide (e.g., 0.1% - 1% H₂O₂), to the sample solution and incubate at room temperature or a slightly elevated temperature.
-
Thermal Stress: Incubate the sample solutions at elevated temperatures (e.g., 40°C, 50°C, 60°C) for various durations.
-
Photostability: Expose the samples to a controlled light source according to ICH Q1B guidelines.
-
Freeze-Thaw Cycles: Subject the samples to multiple cycles of freezing (e.g., -20°C or -80°C) and thawing.
-
-
Time Points: Collect samples at various time points during the stress exposure.
-
Analysis: Analyze the stressed samples using a battery of analytical techniques (described below) to identify and quantify the degradation products.
Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC)
SEC-HPLC is a primary method for detecting and quantifying aggregates and high molecular weight species.
Objective: To separate molecules based on their hydrodynamic radius to assess the presence of aggregates and fragments.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A size-exclusion column suitable for the molecular weight range of the PEGylated protein and its potential aggregates (e.g., TSKgel G3000SWXL, Zenix SEC-150).
-
Mobile Phase: An aqueous buffer, typically phosphate-based, with a salt to minimize non-specific interactions with the stationary phase (e.g., 150 mM phosphate buffer, pH 7.0).
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detection: UV absorbance at 214 nm or 280 nm.
-
Sample Preparation: Dilute the sample in the mobile phase to an appropriate concentration (e.g., 1-2 mg/mL).
-
Data Analysis: Analyze the chromatogram for the appearance of peaks eluting earlier than the main peak (aggregates) or later than the main peak (fragments). Quantify the percentage of each species based on peak area.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a high-resolution technique used to separate the parent molecule from its degradation products, including oxidized and hydrolyzed forms.
Objective: To separate molecules based on their hydrophobicity to detect and quantify chemical modifications.
Methodology:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A reversed-phase column with appropriate pore size and stationary phase for proteins (e.g., C4, C8, or C18).
-
Mobile Phase: A gradient of an aqueous solvent (A) and an organic solvent (B), both typically containing an ion-pairing agent like trifluoroacetic acid (TFA).
-
Mobile Phase A: Water with 0.1% TFA.
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Often elevated (e.g., 45°C) to improve peak shape.
-
Detection: UV absorbance at 214 nm or 280 nm.
-
Sample Preparation: Dilute the sample in the initial mobile phase.
-
Data Analysis: Identify and quantify new peaks corresponding to degradation products based on their retention times relative to the main peak.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)
MALDI-TOF MS is a powerful technique for determining the molecular weight of the PEGylated compound and identifying degradation products.
Objective: To measure the mass-to-charge ratio of molecules to confirm the identity of the PEGylated species and their degradation products.
Methodology:
-
Instrumentation: A MALDI-TOF mass spectrometer.
-
Matrix Selection: Choose a suitable matrix for the analysis of proteins (e.g., sinapinic acid) or peptides (e.g., α-cyano-4-hydroxycinnamic acid - CHCA).
-
Sample Preparation:
-
Prepare a saturated solution of the matrix in a suitable solvent (e.g., 50% acetonitrile/0.1% TFA).
-
Mix the sample solution with the matrix solution.
-
Spot the mixture onto a MALDI target plate and allow it to dry.
-
-
Data Acquisition: Acquire mass spectra in the appropriate mass range. Linear mode is often used for large molecules.
-
Data Analysis: Analyze the mass spectrum to determine the molecular weight of the parent molecule and identify any new peaks corresponding to degradation products (e.g., de-PEGylated protein, oxidized species).
Visualization of Key Processes
The following diagrams, generated using Graphviz, illustrate the primary degradation pathways and a typical experimental workflow for stability assessment.
Caption: Primary degradation pathways for PEGylated compounds.
Caption: Experimental workflow for stability assessment.
Conclusion
The physical and chemical stability of PEGylated compounds is a critical quality attribute that directly impacts their therapeutic efficacy and safety. A thorough understanding of the degradation pathways, the factors influencing stability, and the application of appropriate analytical methodologies is essential for the successful development of robust and reliable PEGylated biopharmaceuticals. This guide provides a foundational framework for researchers, scientists, and drug development professionals to navigate the complexities of stability assessment, enabling the design of stable formulations and ensuring the delivery of high-quality therapeutic products to patients.
References
- 1. Evaluation of the combined effects of pegylation and glycosylation on the stability of erythropoietin using a stability-indicating SE-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmtech.com [pharmtech.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Effect of 'pH' on the rate of asparagine deamidation in polymeric formulations: 'pH'-rate profile - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Utilizing Azide-PEG6-Tos in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the effective use of Azide-PEG6-Tos in click chemistry reactions. The protocols detailed herein are designed for professionals in research and drug development, offering clear, step-by-step instructions and critical data for successful bioconjugation and molecular synthesis.
Introduction to this compound in Click Chemistry
This compound is a heterobifunctional linker molecule that plays a pivotal role in modern bioconjugation and drug development.[1] It incorporates three key chemical features: an azide group for participation in click chemistry reactions, a six-unit polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a tosyl (Tos) group which can act as a leaving group in nucleophilic substitution reactions.[2][3] This versatile structure makes it an invaluable tool for linking biomolecules, creating antibody-drug conjugates (ADCs), and synthesizing Proteolysis Targeting Chimeras (PROTACs).[1][4]
The azide functionality of this compound allows it to readily participate in two primary forms of click chemistry: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions are prized for their high efficiency, specificity, and biocompatibility, forming stable triazole linkages.
Key Applications:
-
Bioconjugation: Facilitates the linking of molecules to proteins, peptides, or nucleic acids.
-
Drug Delivery: The PEG linker can improve the pharmacokinetic properties of therapeutic agents.
-
PROTAC Synthesis: Acts as a linker to connect a target protein binder and an E3 ligase ligand in PROTAC molecules.
-
Surface Modification: Used to functionalize surfaces of nanoparticles and other materials.
Experimental Protocols
Two primary protocols are provided for the use of this compound in click chemistry, catering to different experimental needs and constraints.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is suitable for reactions where the presence of a copper catalyst is acceptable and high reaction rates are desired.
Materials:
-
This compound
-
Alkyne-functionalized molecule of interest
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) as a copper-chelating ligand.
-
Solvent (e.g., DMSO, DMF, t-BuOH/H₂O mixture, PBS)
Procedure:
-
Reactant Preparation:
-
Dissolve the this compound and the alkyne-functionalized molecule in the chosen solvent. If using aqueous buffers, ensure all components are fully soluble.
-
Prepare stock solutions of CuSO₄ (e.g., 20-100 mM in water), sodium ascorbate (e.g., 100-300 mM in water, freshly prepared), and the copper ligand (e.g., 100 mM THPTA in water).
-
-
Reaction Setup:
-
In a reaction vessel, combine the solutions of this compound and the alkyne-functionalized molecule.
-
Add the copper ligand solution to the reaction mixture. A 1:5 molar ratio of copper to ligand is often used to protect biomolecules.
-
Add the CuSO₄ solution. The final copper concentration is typically in the range of 50-250 µM for bioconjugation.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at the desired temperature (typically room temperature).
-
Monitor the reaction progress using appropriate analytical techniques such as TLC, LC-MS, or ¹H NMR until completion. Reaction times can range from 30 minutes to 48 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, the product can be purified.
-
Common purification methods include precipitation, dialysis (for high molecular weight conjugates), or column chromatography.
-
Quantitative Data for CuAAC Reactions:
| Parameter | Recommended Range | Notes |
| Molar Ratio (Azide:Alkyne) | 1:1 to 1.5:1 | An excess of one reactant can drive the reaction to completion. |
| Copper(II) Sulfate Concentration | 50 µM - 1 mM | Lower concentrations are used for sensitive biomolecules. |
| Sodium Ascorbate Concentration | 250 µM - 5 mM | Should be in excess relative to copper to maintain the Cu(I) state. |
| Ligand to Copper Ratio | 2:1 to 5:1 | Ligands like TBTA or THPTA accelerate the reaction and protect biomolecules. |
| Temperature | Room Temperature to 50°C | Gentle heating can increase the reaction rate. |
| Reaction Time | 30 minutes - 48 hours | Dependent on reactant concentrations and temperature. |
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This copper-free click chemistry protocol is ideal for applications involving live cells or other systems where copper toxicity is a concern.
Materials:
-
This compound
-
Cyclooctyne-functionalized molecule (e.g., DBCO, BCN)
-
Solvent (e.g., Phosphate-Buffered Saline (PBS) pH 7.4, DMSO, DMF)
Procedure:
-
Reactant Preparation:
-
Dissolve the this compound and the cyclooctyne-functionalized molecule in the chosen solvent. For biological applications, PBS is a common choice.
-
-
Reaction Setup:
-
Mix the solutions of the azide and the cyclooctyne. To maximize reaction efficiency, it is recommended to keep the reactant concentrations as high as possible. A 1.5-fold molar excess of the azide-labeled molecule is often used.
-
-
Incubation:
-
Incubate the reaction mixture at the desired temperature (e.g., 4°C, room temperature, or 37°C).
-
-
Reaction Monitoring:
-
The reaction progress can be monitored over time using appropriate analytical methods (e.g., SDS-PAGE for protein conjugation, LC-MS). Reaction times can range from 2 to 48 hours.
-
-
Purification (if necessary):
-
In many bioconjugation applications, the reaction is clean enough that no further purification is required before the next step.
-
If purification is needed, methods like size-exclusion chromatography or dialysis can be employed.
-
Quantitative Data for SPAAC Reactions:
| Parameter | Recommended Range | Notes |
| Molar Ratio (Azide:Cyclooctyne) | 1.5:1 | An excess of the azide component is often used. |
| Solvent | PBS (pH 7.4), DMSO, DMF | The choice of solvent depends on the solubility of the reactants. |
| Temperature | 4°C to 37°C | The reaction rate is temperature-dependent. |
| Reaction Time | 2 - 48 hours | Dependent on the reactivity of the cyclooctyne and reactant concentrations. |
| pH (for aqueous reactions) | 7.0 - 7.4 | Higher pH values generally increase SPAAC reaction rates in most buffers. |
Diagrams
Caption: Workflow for Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Safety and Handling of Azide Compounds
Organic azides are energetic compounds and must be handled with care. Adherence to safety protocols is crucial to prevent accidents.
-
Handling Precautions:
-
Azides should not be mixed with acidic aqueous materials, as this can form highly toxic and explosive hydrazoic acid.
-
Avoid contact with metals, as this can form unstable and explosive metal azides. Do not use metal spatulas for handling azides.
-
Halogenated solvents such as dichloromethane and chloroform should not be used as reaction media with azides.
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses or goggles, lab coat, and gloves.
-
-
Stability of Organic Azides:
-
The stability of an organic azide is dependent on its chemical structure. A general guideline is the carbon-to-nitrogen ratio (C/N). For compounds with a low C/N ratio, extra caution is warranted.
-
This compound has a relatively high carbon and oxygen to nitrogen ratio, which generally renders it safer to handle than smaller organic azides. However, it should still be treated with care.
-
Avoid exposing azide compounds to heat, light, friction, and pressure, as these can lead to violent decomposition.
-
-
Storage:
-
Store azide compounds in a cool, dark place, away from incompatible materials. Some organic azides are stored at -20°C.
-
-
Waste Disposal:
-
Azide-containing waste should be handled as hazardous waste and disposed of according to institutional guidelines. Never pour azide solutions down the drain, as they can react with lead or copper pipes to form explosive metal azides.
-
References
Step-by-step guide for synthesizing PROTACs with Azide-PEG6-Tos.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to harness the cell's ubiquitin-proteasome system for the targeted degradation of specific proteins. A typical PROTAC consists of two key components—a ligand that binds to the protein of interest (POI) and another that recruits an E3 ubiquitin ligase—connected by a chemical linker. The linker's composition and length are critical for the efficacy of the PROTAC, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase).
This application note provides a detailed, step-by-step guide for the synthesis of PROTACs utilizing Azide-PEG6-Tos, a versatile polyethylene glycol (PEG)-based linker. The protocol employs a robust two-step synthetic strategy: an initial nucleophilic substitution to attach the linker to an E3 ligase ligand, followed by a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reaction to conjugate the POI ligand. This modular approach allows for the efficient assembly of PROTAC libraries for structure-activity relationship (SAR) studies.
PROTAC Mechanism of Action
PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule is subsequently released and can catalytically induce the degradation of multiple protein molecules.
Experimental Protocols
This protocol describes a general two-step synthesis for a PROTAC using an amine-functionalized E3 ligase ligand, this compound, and an alkyne-functionalized POI ligand.
Materials and Reagents
| Reagent/Material | Grade/Purity | Supplier (Example) |
| Amine-functionalized E3 Ligase Ligand (e.g., Pomalidomide-amine) | ≥95% | Commercially Available |
| This compound | ≥95% | Commercially Available |
| Alkyne-functionalized POI Ligand | ≥95% | Synthesized or Commercially Available |
| N,N-Dimethylformamide (DMF) | Anhydrous | Sigma-Aldrich |
| N,N-Diisopropylethylamine (DIPEA) | ≥99.5% | Sigma-Aldrich |
| Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) | ≥98% | Sigma-Aldrich |
| Sodium ascorbate | ≥98% | Sigma-Aldrich |
| Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) | ≥95% | Sigma-Aldrich |
| Dichloromethane (DCM) | HPLC Grade | Fisher Scientific |
| Acetonitrile (ACN) | HPLC Grade | Fisher Scientific |
| Water | Deionized | In-house |
| Ethyl acetate (EtOAc) | ACS Grade | Fisher Scientific |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | In-house preparation | |
| Brine | In-house preparation | |
| Anhydrous sodium sulfate (Na₂SO₄) | Sigma-Aldrich | |
| Silica gel for flash chromatography | ||
| Preparative HPLC system |
Experimental Workflow
Step 1: Synthesis of Azide-PEG6-E3 Ligase Ligand Intermediate
This step involves the nucleophilic substitution of the tosyl group of this compound with the amine group of the E3 ligase ligand.
Protocol:
-
To a solution of the amine-functionalized E3 ligase ligand (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) (0.1 M), add N,N-diisopropylethylamine (DIPEA) (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of this compound (1.2 eq) in anhydrous DMF to the reaction mixture.
-
Heat the reaction to 60 °C and stir for 16-24 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the Azide-PEG6-E3 ligase ligand intermediate.
Step 2: Synthesis of the Final PROTAC via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This "click chemistry" step couples the azide-functionalized intermediate with an alkyne-functionalized POI ligand.
Protocol:
-
Dissolve the Azide-PEG6-E3 ligase ligand intermediate (1.0 eq) and the alkyne-functionalized POI ligand (1.1 eq) in a 1:1 mixture of tert-butanol and water.
-
In a separate vial, prepare a fresh solution of copper(II) sulfate (0.1 eq) and Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (0.5 eq) in water.
-
Add the copper/THPTA solution to the reaction mixture.
-
Initiate the reaction by adding a freshly prepared aqueous solution of sodium ascorbate (1.0 eq).
-
Stir the reaction mixture vigorously at room temperature for 4-12 hours. The reaction is typically open to the air.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate or dichloromethane.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative reverse-phase high-performance liquid chromatography (HPLC) to yield the final PROTAC.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of a PROTAC using this compound. The yields and purity are based on typical outcomes reported in the literature for similar synthetic routes.[1]
| Step | Product | Form | Yield (%) | Purity (by HPLC) |
| 1 | Azide-PEG6-E3 Ligase Ligand | White to off-white solid | 60-80 | >95% |
| 2 | Final PROTAC | White solid | 55-90 | >98% |
Characterization of the Final PROTAC
It is crucial to thoroughly characterize the final PROTAC to confirm its identity and purity.
| Technique | Purpose | Expected Results |
| ¹H and ¹³C NMR | Structural Confirmation | Peaks corresponding to the POI ligand, E3 ligase ligand, PEG linker, and the newly formed triazole ring should be present. |
| High-Resolution Mass Spectrometry (HRMS) | Molecular Weight Confirmation | The observed mass should match the calculated exact mass of the final PROTAC. |
| High-Performance Liquid Chromatography (HPLC) | Purity Assessment | A single major peak indicating high purity (>98%). |
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of PROTACs using this compound as a versatile linker. The described two-step approach, involving a nucleophilic substitution followed by a robust CuAAC reaction, offers a reliable and efficient method for the construction of these complex molecules. The modular nature of this synthesis allows for the rapid generation of diverse PROTAC libraries, facilitating the optimization of linker length and composition to achieve potent and selective protein degradation. Adherence to the detailed experimental procedures and thorough characterization of the final products will ensure the generation of high-quality PROTACs for further biological evaluation.
References
Application of Azide-PEG6-Tos in Antibody-Drug Conjugate (ADC) Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Azide-PEG6-Tos, a heterobifunctional linker, in the development of antibody-drug conjugates (ADCs). This linker is designed to connect a cytotoxic payload to a monoclonal antibody (mAb) with precision and control, leveraging the benefits of a polyethylene glycol (PEG) spacer.
Introduction to this compound in ADC Development
This compound is a chemical linker featuring a terminal azide group, a six-unit polyethylene glycol (PEG6) chain, and a tosyl (tosylate) leaving group. This combination of functional groups makes it a versatile tool in bioconjugation, particularly for the synthesis of ADCs.
-
Azide Group: The azide moiety is a key component for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are highly efficient and bioorthogonal, meaning they proceed with high yield under mild, aqueous conditions without interfering with biological functionalities. This allows for the precise and stable attachment of the linker to a payload or antibody that has been functionalized with a compatible alkyne group.
-
PEG6 Spacer: The six-unit PEG chain is a hydrophilic spacer that offers several advantages in ADC design. It can improve the solubility of hydrophobic payloads, reduce aggregation of the final ADC product, and potentially enhance the pharmacokinetic (PK) properties of the conjugate by increasing its hydrodynamic radius, leading to a longer circulation half-life.
-
Tosyl Group: The tosylate group is an excellent leaving group in nucleophilic substitution reactions. This functionality allows for the covalent attachment of the linker to a nucleophile, such as a thiol or hydroxyl group on a cytotoxic drug, thereby activating the payload for subsequent conjugation to the antibody.
The use of this compound enables the modular and controlled synthesis of ADCs, which can lead to more homogeneous products with a defined drug-to-antibody ratio (DAR).
Signaling Pathways and Mechanism of Action of ADCs
The general mechanism of action for an ADC developed using this compound involves a series of steps leading to the targeted killing of cancer cells.
Experimental Protocols
The following protocols provide a general framework for the synthesis and characterization of an ADC using this compound. Optimization of reaction conditions may be necessary depending on the specific antibody, payload, and their respective properties.
This protocol describes the conjugation of this compound to a cytotoxic payload containing a nucleophilic group (e.g., a thiol or hydroxyl).
Materials:
-
Cytotoxic payload with a nucleophilic handle
-
This compound
-
Anhydrous aprotic solvent (e.g., Dimethylformamide - DMF)
-
Base (e.g., Diisopropylethylamine - DIPEA)
-
Reaction vessel
-
Stirring apparatus
-
High-Performance Liquid Chromatography (HPLC) system for purification
-
Mass Spectrometer (MS) for characterization
Procedure:
-
Dissolve the cytotoxic payload in anhydrous DMF in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
Add an excess of DIPEA (e.g., 2-3 equivalents) to the solution to deprotonate the nucleophilic group on the payload.
-
In a separate vial, dissolve this compound (e.g., 1.2 equivalents) in anhydrous DMF.
-
Add the this compound solution dropwise to the payload solution while stirring.
-
Allow the reaction to proceed at room temperature for 2-4 hours, or until completion as monitored by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction by adding a small amount of water.
-
Remove the solvent under reduced pressure.
-
Purify the resulting drug-linker conjugate using preparative HPLC.
-
Characterize the purified product by mass spectrometry to confirm the correct molecular weight.
This protocol outlines a method for introducing a terminal alkyne group onto the antibody for subsequent click chemistry. This can be achieved through various site-specific modification techniques. One common method involves the enzymatic modification of the antibody's glycan domains.
Materials:
-
Monoclonal antibody (e.g., IgG1)
-
β-galactosidase
-
Galactosyltransferase (Y289L mutant)
-
UDP-GalNAz (azide-modified sugar)
-
DBCO-NHS ester (for SPAAC) or an alkyne-containing reagent for other methods
-
Phosphate-buffered saline (PBS), pH 7.4
-
Size-exclusion chromatography (SEC) columns for purification
Procedure:
-
Enzymatic Remodeling of Glycans: a. Treat the antibody with β-galactosidase to remove terminal galactose residues from the N-linked glycans in the Fc region. b. Incubate the degalactosylated antibody with UDP-GalNAz and the Y289L mutant of galactosyltransferase to introduce azide groups onto the glycans. c. Purify the azide-modified antibody using SEC.
-
Introduction of the Alkyne Handle (for SPAAC): a. React the azide-modified antibody with a molar excess of a DBCO-containing reagent (e.g., DBCO-PEG4-NHS ester to react with lysine residues if a different site-specific approach is desired, or a DBCO-modified substrate for an enzymatic reaction). For this workflow, we will assume the drug-linker has the azide and the antibody will have the alkyne. Therefore, the antibody would be modified with a reagent like DBCO-PEG4-NHS ester. b. Incubate the reaction mixture according to the reagent manufacturer's instructions. c. Purify the alkyne-modified antibody using SEC to remove excess reagent.
This protocol describes the conjugation of the azide-containing drug-linker to the alkyne-modified antibody.
Materials:
-
Alkyne-modified antibody
-
Azide-PEG6-Payload conjugate
-
Conjugation buffer (e.g., PBS, pH 7.4)
-
Reaction vessel
-
Incubator
Procedure:
-
In a reaction vessel, dissolve the alkyne-modified antibody in the conjugation buffer.
-
Add a molar excess of the Azide-PEG6-Payload conjugate to the antibody solution. The exact molar ratio should be optimized to achieve the desired DAR.
-
Gently mix the solution and incubate at room temperature or 37°C for 4-24 hours. The reaction progress can be monitored by LC-MS.
-
Once the reaction is complete, proceed to the purification step.
This protocol details the purification of the ADC and the determination of key quality attributes.
Materials:
-
Crude ADC solution
-
Size-Exclusion Chromatography (SEC) system
-
Hydrophobic Interaction Chromatography (HIC) system
-
UV-Vis Spectrophotometer
-
Mass Spectrometer (e.g., ESI-QTOF)
Procedure:
-
Purification: a. SEC: Purify the crude ADC using an SEC column to remove unreacted drug-linker and other small molecule impurities. b. HIC: Further purify the ADC and separate species with different DARs using an HIC column. This is particularly useful for characterizing the heterogeneity of the ADC population.
-
Characterization: a. Drug-to-Antibody Ratio (DAR) Determination: i. UV-Vis Spectroscopy: Measure the absorbance of the purified ADC at 280 nm (for the antibody) and at the maximum absorbance wavelength of the payload. Calculate the DAR using the Beer-Lambert law and the known extinction coefficients of the antibody and the payload. ii. HIC: Analyze the purified ADC by HIC. The elution profile will show peaks corresponding to different drug-loaded species (DAR0, DAR2, DAR4, etc.). The average DAR can be calculated from the relative peak areas. iii. Mass Spectrometry: Deconvolute the mass spectrum of the intact or reduced ADC to determine the masses of the different drug-loaded species and calculate the DAR. b. Purity and Aggregation Analysis: Analyze the final ADC product by SEC to determine the percentage of monomer, aggregates, and fragments.
Quantitative Data Presentation
The following table provides a representative summary of the expected quantitative data for an ADC synthesized using a PEGylated linker like this compound. The values are illustrative and will vary depending on the specific antibody, payload, and conjugation strategy.
| Parameter | Method | Representative Value | Reference |
| Drug-to-Antibody Ratio (DAR) | HIC-UV, LC-MS | 3.8 - 4.2 | [1][2] |
| Purity (Monomer %) | SEC-HPLC | >95% | [1] |
| In Vitro Cytotoxicity (IC50) | Cell-based assay (e.g., MTT) | 0.1 - 10 nM | [3] |
| Plasma Half-life (t1/2) | Rodent PK study | 150 - 250 hours | [4] |
| In Vivo Efficacy (% TGI) | Xenograft model | >80% |
TGI: Tumor Growth Inhibition
In Vitro and In Vivo Experimental Protocols
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Cell culture medium and supplements
-
96-well plates
-
ADC and control antibody
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed the antigen-positive and antigen-negative cells in 96-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC and control antibody in cell culture medium.
-
Treat the cells with the different concentrations of the ADC and controls.
-
Incubate the plates for 72-120 hours.
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the signal (absorbance or luminescence) using a plate reader.
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value by fitting the data to a dose-response curve.
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Antigen-positive tumor cells
-
Matrigel (optional)
-
ADC, vehicle control, and isotype control antibody
-
Calipers for tumor measurement
Procedure:
-
Implant the tumor cells subcutaneously into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups.
-
Administer the ADC, vehicle, and control antibody intravenously at the desired dose and schedule.
-
Measure tumor volume and mouse body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis if needed.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Conclusion
This compound is a valuable linker for the development of next-generation ADCs. Its defined structure and versatile reactivity allow for the synthesis of more homogeneous and well-characterized conjugates. The inclusion of a PEG6 spacer can impart favorable physicochemical and pharmacokinetic properties, potentially leading to an improved therapeutic index. The protocols and application notes provided herein offer a comprehensive guide for researchers to effectively utilize this linker in their ADC development programs.
References
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with PEG Linkers
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of "click chemistry," a concept that emphasizes reactions that are modular, high-yielding, and produce minimal byproducts.[1][2] This reaction facilitates the formation of a stable 1,4-disubstituted 1,2,3-triazole linkage from a terminal alkyne and an azide.[1] Its exceptional efficiency, broad functional group tolerance, and ability to proceed in various solvents, including water, have established it as an essential tool in drug discovery, bioconjugation, and materials science.[1]
Polyethylene glycol (PEG) is a hydrophilic and biocompatible polymer.[2] When utilized as a linker, PEG can enhance the solubility, stability, and pharmacokinetic profiles of conjugated molecules like drugs, peptides, or proteins. The synergy of click chemistry with PEG linkers provides a powerful strategy for synthesizing advanced bioconjugates and drug delivery systems.
Mechanism of Action
The CuAAC reaction is a copper(I)-catalyzed variant of the Huisgen 1,3-dipolar cycloaddition, which can accelerate the reaction rate by up to 10⁸ compared to the uncatalyzed version. The catalytic cycle is initiated by the in situ reduction of a Cu(II) salt (e.g., CuSO₄) to the active Cu(I) species using a reducing agent, most commonly sodium ascorbate. The Cu(I) then coordinates with the terminal alkyne to form a copper(I) acetylide intermediate. This intermediate subsequently reacts with the azide to form a six-membered metallacycle, which then rearranges to yield the stable triazole product and regenerate the Cu(I) catalyst.
Caption: General mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Data Presentation: Reaction Parameters
The following tables summarize typical reaction conditions for CuAAC with PEG linkers. These values should serve as a starting point for optimization.
Table 1: General Reaction Components
| Component | Typical Concentration/Ratio | Notes |
| Azide-PEG or Alkyne-PEG | 1.0 equivalent | The limiting reagent. |
| Alkyne or Azide Substrate | 1.0 - 1.5 equivalents | A slight excess can improve reaction kinetics. |
| Copper(II) Sulfate (CuSO₄) | 0.05 - 1 mM | Precursor to the active Cu(I) catalyst. |
| Sodium Ascorbate | 5 - 20 mM | Freshly prepared solution is crucial. Reduces Cu(II) to Cu(I). |
| Ligand (e.g., THPTA) | 1 - 5 equivalents relative to Cu | Stabilizes the Cu(I) catalyst and accelerates the reaction. |
Table 2: Reaction Conditions and Solvents
| Parameter | Typical Range/Condition | Notes |
| Solvent | Aqueous buffers (e.g., PBS), DMSO, DMF, t-BuOH/H₂O | Choice depends on the solubility of the reactants. For bioconjugations, aqueous buffers are preferred. |
| Temperature | Room Temperature (20-25°C) to 50°C | Gentle heating can increase the reaction rate. For sensitive biomolecules, lower temperatures (4°C) for longer durations may be necessary. |
| Reaction Time | 30 minutes to 48 hours | Monitor progress by TLC, LC-MS, or HPLC. |
| pH | 4 - 12 | The reaction is tolerant of a wide pH range. For bioconjugations, a pH of 7-8 is common. |
Experimental Protocols
Protocol 1: General CuAAC for Small Molecule-PEG Conjugation
This protocol is suitable for conjugating a small molecule to a PEG linker in a non-biological context.
Materials:
-
Azide-functionalized PEG (or Alkyne-functionalized PEG)
-
Alkyne-functionalized small molecule (or Azide-functionalized small molecule)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Solvent (e.g., 1:1 t-BuOH/H₂O or DMSO)
-
Deionized water
-
Nitrogen or Argon gas (optional)
Procedure:
-
Reactant Preparation: Dissolve the azide-functionalized PEG (1.0 equivalent) and the alkyne-functionalized molecule (1.2 equivalents) in the chosen solvent.
-
Stock Solution Preparation:
-
Prepare a 100 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 200 mM stock solution of THPTA in deionized water.
-
Prepare a 1 M stock solution of sodium ascorbate in deionized water. Note: This solution must be prepared fresh immediately before use.
-
-
Reaction Setup:
-
If desired, degas the reactant solution by bubbling with nitrogen or argon for 15-20 minutes to minimize oxidation.
-
Prepare a premix of the copper catalyst by combining the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio. Let this stand for 1-2 minutes.
-
Add the copper/ligand premix to the reactant solution.
-
-
Initiation: Add the freshly prepared sodium ascorbate solution to the reaction mixture to initiate the cycloaddition.
-
Reaction: Stir the reaction at room temperature for 1-12 hours.
-
Monitoring and Purification: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS). Upon completion, purify the product using standard methods such as extraction or column chromatography.
Protocol 2: Bioconjugation with a PEG Linker
This protocol is designed for conjugating a PEG linker to a biomolecule, such as a protein or peptide.
Materials:
-
Alkyne-functionalized biomolecule in a suitable buffer (e.g., PBS)
-
Azide-functionalized PEG linker
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
THPTA stock solution (e.g., 50 mM in water)
-
Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water)
-
Aminoguanidine stock solution (e.g., 100 mM in water) - optional, to scavenge reactive byproducts.
Procedure:
-
Reactant Preparation: In a microcentrifuge tube, combine the alkyne-functionalized biomolecule solution with the azide-functionalized PEG linker. The PEG linker is typically added in a 2-10 fold molar excess over the biomolecule.
-
Catalyst Premix: In a separate tube, prepare the catalyst premix by combining the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio. For example, mix 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA. Allow this to stand for 1-2 minutes.
-
Reaction Setup:
-
Add the catalyst premix to the biomolecule-PEG linker solution.
-
If using, add aminoguanidine to the mixture.
-
-
Initiation: Add the freshly prepared sodium ascorbate solution to initiate the reaction. Gently mix by inverting the tube.
-
Incubation: Incubate the reaction at room temperature for 1-4 hours. For temperature-sensitive biomolecules, the reaction can be performed overnight at 4°C. Gentle rotation can be beneficial.
-
Purification: Purify the bioconjugate using a suitable method such as size-exclusion chromatography, affinity chromatography, or dialysis to remove excess reagents and the copper catalyst.
Mandatory Visualizations
Caption: A general experimental workflow for CuAAC with PEG linkers.
Caption: A troubleshooting guide for common issues in CuAAC reactions.
Concluding Remarks
The Copper-Catalyzed Azide-Alkyne Cycloaddition with PEG linkers is a robust and versatile method for the synthesis of a wide array of conjugates. The protocols and data provided herein offer a solid foundation for researchers to apply this powerful technique in their work. Optimization of the reaction conditions for each specific substrate pair is often necessary to achieve the best results. For bioconjugation applications, careful consideration of the stability of the biomolecule is paramount.
References
Application Notes and Protocols for Surface Modification of Nanoparticles Using Azide-PEG6-Tos
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the surface modification of nanoparticles using Azide-PEG6-Tos, a heterobifunctional polyethylene glycol (PEG) linker. This reagent is particularly valuable in bioconjugation and drug delivery applications due to its ability to introduce a terminal azide group onto a nanoparticle surface, which can then be used for "click" chemistry reactions.[1][2][3] The inclusion of a six-unit PEG spacer enhances the water solubility and biocompatibility of the resulting nanoparticles.[1][3]
The tosyl group of this compound serves as an excellent leaving group for nucleophilic substitution reactions, allowing for the covalent attachment of the linker to nanoparticles with surface-exposed nucleophiles, such as amines or thiols. The terminal azide group provides a versatile handle for the subsequent attachment of a wide array of molecules, including targeting ligands, therapeutic agents, and imaging probes, via highly efficient and bioorthogonal copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.
PEGylation, the process of attaching PEG chains to a surface, is a widely used strategy to improve the in vivo performance of nanoparticles. The hydrophilic and flexible nature of the PEG layer provides a steric shield that can reduce opsonization (the process of marking particles for phagocytosis), leading to prolonged systemic circulation times and enhanced accumulation in target tissues through the enhanced permeability and retention (EPR) effect.
Key Applications:
-
Drug Delivery: Enhancing the solubility, stability, and pharmacokinetic profile of nanoparticle-based drug formulations.
-
Targeted Therapy: Facilitating the attachment of targeting moieties (e.g., antibodies, peptides) to nanoparticles for specific cell or tissue recognition.
-
Bioimaging: Conjugating imaging agents (e.g., fluorescent dyes, contrast agents) for diagnostic applications.
-
PROTAC Synthesis: Utilized in the creation of proteolysis-targeting chimeras (PROTACs), which are bifunctional molecules for targeted protein degradation.
Quantitative Data Presentation
Successful surface modification should be confirmed and quantified using various analytical techniques. The following tables summarize the expected characterization data before and after modification with this compound and subsequent click chemistry.
Table 1: Physicochemical Characterization of Nanoparticles
| Parameter | Unmodified Nanoparticles | This compound Modified Nanoparticles | Post-Click Chemistry Nanoparticles |
| Hydrodynamic Diameter (nm) (DLS) | Variable | Increase of 5-15 nm | Further increase depending on conjugated molecule |
| Polydispersity Index (PDI) (DLS) | < 0.2 | < 0.25 | < 0.3 |
| Zeta Potential (mV) | Variable (depends on core) | Shift towards neutral | Variable (depends on conjugated molecule) |
| Surface Plasmon Resonance (nm) (for AuNPs) | Characteristic peak | Red-shift of 2-5 nm | Further red-shift |
Table 2: Quantification of Surface Modification
| Technique | Parameter Measured | Expected Outcome |
| ¹H NMR Spectroscopy | Integration of PEG ethylene oxide protons (~3.65 ppm) | Quantification of PEG chains per nanoparticle (requires nanoparticle dissolution). |
| Thermogravimetric Analysis (TGA) | Weight loss at PEG degradation temperature (300-450 °C) | Determination of the mass percentage of PEG on the nanoparticle surface. |
| X-ray Photoelectron Spectroscopy (XPS) | Presence of N 1s peak from azide group | Confirmation of azide group on the surface. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Characteristic azide peak (~2100 cm⁻¹) | Confirmation of successful azide functionalization. |
Experimental Protocols
Protocol 1: Surface Modification of Amine-Functionalized Nanoparticles with this compound
This protocol describes the covalent attachment of this compound to nanoparticles with primary amine groups on their surface via a nucleophilic substitution reaction.
Materials:
-
Amine-functionalized nanoparticles (e.g., silica, iron oxide, or polymer-based nanoparticles)
-
This compound
-
Anhydrous, aprotic solvent (e.g., Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO))
-
Non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))
-
Reaction vessel
-
Inert gas supply (e.g., nitrogen or argon)
-
Stirring mechanism
-
Purification system (e.g., centrifuge, dialysis tubing, or size-exclusion chromatography columns)
Procedure:
-
Nanoparticle Preparation:
-
Disperse the amine-functionalized nanoparticles in the anhydrous solvent. The concentration will depend on the nature of the nanoparticles.
-
Ensure the dispersion is well-sonicated to break up any aggregates.
-
-
Reaction Setup:
-
Transfer the nanoparticle dispersion to the reaction vessel and place it under an inert atmosphere.
-
Add the non-nucleophilic base to the reaction mixture. A 3-5 molar excess relative to the estimated number of surface amine groups is recommended to act as a proton scavenger.
-
-
Addition of this compound:
-
Dissolve a 10-50 fold molar excess of this compound in the anhydrous solvent. The large excess drives the reaction to completion.
-
Slowly add the this compound solution to the nanoparticle dispersion under vigorous stirring.
-
-
Reaction:
-
Allow the reaction to proceed at room temperature for 24-48 hours with continuous stirring under an inert atmosphere. For less reactive systems, the temperature can be moderately increased (e.g., to 40-50 °C).
-
-
Purification:
-
After the reaction is complete, purify the this compound modified nanoparticles to remove unreacted reagents and the base.
-
Centrifugation: Pellet the nanoparticles by centrifugation, remove the supernatant, and resuspend the pellet in a fresh solvent (e.g., DMF, followed by ethanol, and finally deionized water). Repeat this wash cycle at least three times.
-
Dialysis: Alternatively, dialyze the reaction mixture against deionized water for 24-48 hours with several changes of water.
-
-
Storage:
-
Store the purified azide-functionalized nanoparticles dispersed in a suitable buffer or solvent (e.g., PBS or deionized water) at 4 °C.
-
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the conjugation of an alkyne-containing molecule to the azide-functionalized nanoparticles.
Materials:
-
Azide-functionalized nanoparticles
-
Alkyne-containing molecule (e.g., drug, ligand, or imaging agent)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, to stabilize Cu(I))
-
Solvent (e.g., water, t-butanol/water mixture, or DMSO)
-
Reaction vessel
-
Stirring mechanism
Procedure:
-
Prepare Stock Solutions:
-
Disperse the azide-functionalized nanoparticles in the chosen solvent.
-
Dissolve the alkyne-containing molecule in a compatible solvent.
-
Prepare fresh stock solutions of CuSO₄ (e.g., 100 mM in water) and sodium ascorbate (e.g., 300 mM in water).
-
If using, prepare a stock solution of the THPTA ligand (e.g., 100 mM in water).
-
-
Reaction Setup:
-
In the reaction vessel, combine the azide-functionalized nanoparticles and the alkyne-containing molecule (typically a 5-10 fold molar excess of the alkyne relative to the estimated surface azide groups).
-
If using THPTA, add it to the CuSO₄ solution and pre-mix.
-
-
Initiation of Click Reaction:
-
Add the CuSO₄ solution (with or without THPTA).
-
Add the freshly prepared sodium ascorbate solution to reduce Cu(II) to the catalytic Cu(I) species.
-
-
Reaction Conditions:
-
Allow the reaction to proceed at room temperature for 1-4 hours with gentle stirring. The reaction progress can be monitored by techniques such as FTIR by observing the disappearance of the azide peak.
-
-
Purification:
-
Purify the conjugated nanoparticles by repeated centrifugation and resuspension cycles or dialysis to remove the copper catalyst, excess alkyne, and other reagents.
-
Visualizations
Caption: Experimental workflow for surface modification and subsequent bioconjugation.
Caption: Benefits of nanoparticle PEGylation for in vivo applications.
References
Azide-PEG6-Tos: A Versatile Linker for Targeted Drug Delivery Systems
Application Note and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azide-PEG6-Tos is a heterobifunctional linker that plays a crucial role in the development of sophisticated drug delivery systems. Its unique structure, featuring a terminal azide group, a six-unit polyethylene glycol (PEG) spacer, and a tosylate leaving group, enables the precise and efficient conjugation of therapeutic agents to targeting moieties. This linker is particularly valuable in the realm of bioconjugation, leveraging the power of "click chemistry" to create stable and targeted therapeutic constructs. The PEG spacer enhances the solubility and pharmacokinetic profile of the conjugated molecule, potentially reducing immunogenicity and prolonging circulation time.[1] This document provides a detailed overview of the applications of this compound in targeted drug delivery, along with generalized experimental protocols for its use.
Principle Applications
This compound is a versatile tool for the synthesis of various targeted drug delivery constructs, including:
-
Antibody-Drug Conjugates (ADCs): By functionalizing a targeting antibody with an alkyne group, this compound can be used to attach a potent cytotoxic drug via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This creates a highly specific therapeutic agent that delivers the payload directly to cancer cells.
-
Nanoparticle-Based Drug Delivery: The surface of nanoparticles can be functionalized with this compound. Subsequently, targeting ligands (e.g., peptides, aptamers) and therapeutic drugs containing alkyne groups can be "clicked" onto the nanoparticle surface. This allows for the creation of multifunctional nanoparticles for targeted imaging and therapy.[2]
-
PROTACs (Proteolysis Targeting Chimeras): this compound is widely used as a linker in the synthesis of PROTACs.[3][4] These bifunctional molecules recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The PEG linker provides the necessary spacing and flexibility for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[3]
Data Presentation
Due to the limited availability of published studies utilizing the specific this compound linker, the following tables present hypothetical yet representative quantitative data for a nanoparticle-based drug delivery system. These values are intended to serve as a guideline for expected outcomes when developing such a system.
Table 1: Physicochemical Characterization of Drug-Loaded Nanoparticles
| Formulation | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Loading Efficiency (%) |
| Unfunctionalized Nanoparticles | 120 ± 5 | 0.15 | -15 ± 2 | N/A |
| Azide-PEG6-Functionalized NP | 135 ± 7 | 0.18 | -12 ± 3 | N/A |
| Targeted Drug-Loaded NP | 150 ± 8 | 0.20 | -10 ± 2 | 75 ± 5 |
Table 2: In Vitro Drug Release Profile
| Time (hours) | Cumulative Drug Release (%) pH 7.4 | Cumulative Drug Release (%) pH 5.5 |
| 1 | 5 ± 1 | 15 ± 2 |
| 4 | 12 ± 2 | 35 ± 3 |
| 12 | 25 ± 3 | 60 ± 4 |
| 24 | 40 ± 4 | 85 ± 5 |
| 48 | 55 ± 5 | 95 ± 3 |
Table 3: Cellular Uptake and Cytotoxicity
| Cell Line | Treatment | Cellular Uptake (Normalized Fluorescence) | IC50 (nM) |
| Target Cancer Cells | Free Drug | 1.0 | 500 |
| Target Cancer Cells | Targeted Drug-Loaded NP | 8.5 | 50 |
| Non-Target Cells | Free Drug | 0.9 | 480 |
| Non-Target Cells | Targeted Drug-Loaded NP | 1.2 | 450 |
Experimental Protocols
The following are generalized protocols for the use of this compound in creating targeted drug delivery systems. Optimization will be required for specific applications.
Protocol 1: Functionalization of Nanoparticles with this compound
This protocol describes the surface modification of nanoparticles (e.g., polymeric or lipid-based) that have surface hydroxyl or amine groups with this compound.
Materials:
-
Nanoparticles with surface hydroxyl or amine groups
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Triethylamine (for hydroxyl-reactive coupling) or N,N-Diisopropylethylamine (DIPEA) (for amine-reactive coupling)
-
Reaction vessel
-
Magnetic stirrer
-
Dialysis membrane or centrifugal filtration devices for purification
Procedure:
-
Nanoparticle Suspension: Disperse the nanoparticles in anhydrous DMF or DMSO at a concentration of 1-5 mg/mL.
-
Reagent Preparation: Dissolve this compound (5-10 molar excess relative to the surface functional groups on the nanoparticles) in a minimal amount of anhydrous DMF or DMSO.
-
Reaction Initiation: To the nanoparticle suspension, add the appropriate base (e.g., triethylamine). Then, add the this compound solution dropwise while stirring.
-
Incubation: Allow the reaction to proceed for 12-24 hours at room temperature under gentle stirring and an inert atmosphere (e.g., nitrogen or argon).
-
Purification: Purify the azide-functionalized nanoparticles by dialysis against deionized water or by repeated centrifugation and resuspension in fresh deionized water to remove unreacted reagents.
-
Characterization: Characterize the functionalized nanoparticles using techniques such as Fourier-transform infrared spectroscopy (FTIR) to confirm the presence of the azide group (characteristic peak around 2100 cm⁻¹), and dynamic light scattering (DLS) to determine the change in particle size and zeta potential.
Protocol 2: Conjugation of an Alkyne-Modified Targeting Ligand via CuAAC ("Click Chemistry")
This protocol outlines the attachment of an alkyne-containing targeting ligand (e.g., a peptide) to the azide-functionalized nanoparticles.
Materials:
-
Azide-functionalized nanoparticles (from Protocol 1)
-
Alkyne-modified targeting ligand
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Phosphate-buffered saline (PBS), pH 7.4
-
Purification system (e.g., size-exclusion chromatography or centrifugal filtration)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the alkyne-modified targeting ligand in a suitable solvent (e.g., water or DMSO).
-
Prepare fresh stock solutions of CuSO₄ (e.g., 10 mM in water), sodium ascorbate (e.g., 100 mM in water), and THPTA (e.g., 50 mM in water).
-
-
Reaction Mixture:
-
Disperse the azide-functionalized nanoparticles in PBS.
-
Add the alkyne-modified targeting ligand to the nanoparticle suspension (typically 2-5 molar excess relative to the azide groups).
-
In a separate tube, pre-mix the CuSO₄ and THPTA solutions (1:5 molar ratio) and let it stand for 5 minutes.
-
-
"Click" Reaction:
-
Add the CuSO₄/THPTA complex to the nanoparticle/ligand mixture.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
Incubate the reaction mixture for 1-4 hours at room temperature with gentle shaking.
-
-
Purification: Purify the targeted nanoparticles using size-exclusion chromatography or centrifugal filtration to remove the copper catalyst, excess ligand, and other reagents.
-
Characterization: Confirm the successful conjugation by techniques such as UV-Vis spectroscopy (if the ligand has a chromophore), gel electrophoresis (for protein/peptide ligands), or liquid chromatography-mass spectrometry (LC-MS) analysis of released ligands.
Visualizations
Caption: Workflow for creating a targeted drug delivery system.
Caption: Synthesis of a PROTAC using this compound.
References
Application Notes: Labeling of Proteins and Antibodies with Azide-Functionalized PEG
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent attachment of polyethylene glycol (PEG) chains, known as PEGylation, is a premier strategy for enhancing the therapeutic properties of proteins and antibodies.[1] PEGylation can significantly improve a biomolecule's solubility, stability against proteolytic degradation, and circulation half-life, while reducing immunogenicity.[1] Azide-functionalized PEG linkers offer a versatile and powerful platform for bioconjugation. These linkers introduce a bioorthogonal azide handle onto the protein or antibody surface, enabling highly specific and efficient "click chemistry" reactions for the attachment of various payloads, such as drugs, imaging agents, or other biomolecules.[2][3]
This two-step approach, involving an initial amine-reactive labeling followed by a bioorthogonal azide-alkyne cycloaddition, provides precise control over the conjugation process, making it an invaluable tool in the development of antibody-drug conjugates (ADCs), targeted drug delivery systems, and advanced diagnostic agents.[2]
Principle of the Method
The labeling strategy unfolds in two primary stages:
-
Amine-Reactive Labeling: An azide-PEG linker, commonly functionalized with an N-hydroxysuccinimide (NHS) ester or a similar amine-reactive group, is covalently attached to the protein or antibody. This reaction targets primary amines, such as the ε-amino group of lysine residues and the N-terminus of the polypeptide chain, forming a stable amide or carbamate bond. This step effectively installs a PEG chain with a terminal azide group onto the biomolecule.
-
Bioorthogonal "Click" Chemistry: The azide-functionalized protein or antibody is then ready for a highly specific and efficient conjugation reaction with a molecule containing an alkyne group. This is typically achieved through either a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC). The "bioorthogonal" nature of this reaction ensures that the azide and alkyne groups react exclusively with each other, without cross-reacting with other functional groups present in the biological system.
Core Applications
The versatility of this labeling strategy lends itself to a wide range of applications in research and drug development:
-
Antibody-Drug Conjugates (ADCs): The precise attachment of cytotoxic drugs to antibodies enables targeted delivery to cancer cells, minimizing off-target toxicity.
-
Medical Imaging and Diagnostics: Fluorophores or radiolabels can be conjugated to targeting proteins or antibodies for use in various imaging modalities like fluorescence imaging, PET, and SPECT.
-
Targeted Drug Delivery: PEGylated nanoparticles and liposomes functionalized with azide groups allow for the site-specific attachment of targeting ligands, enhancing drug accumulation at the desired site of action.
-
Proteomics and Cellular Biology: The specific labeling of proteins allows for their visualization, purification, and the study of their interactions within complex biological systems.
Experimental Workflow Overview
The overall process for labeling proteins and antibodies with azide-functionalized PEG followed by a click chemistry reaction is depicted below.
Caption: High-level overview of the two-step protein conjugation process.
Protocols
Protocol 1: Amine-Reactive Labeling of a Protein/Antibody with Azido-PEG-NHS Ester
This protocol outlines the procedure for attaching an azide-functionalized PEG linker to a protein or antibody via primary amines.
Materials:
-
Target protein or antibody in an amine-free buffer (e.g., PBS, pH 7.2-8.0).
-
Azido-PEG-NHS ester (e.g., Azido-PEG3-Succinimidyl Carbonate).
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
-
Reaction Buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.0-8.5.
-
Quenching Solution: 1 M Tris-HCl, pH 8.0.
-
Desalting columns or dialysis cassettes for purification.
Procedure:
-
Protein Preparation:
-
Ensure the protein/antibody solution is in an amine-free buffer. If necessary, perform a buffer exchange into the Reaction Buffer.
-
Adjust the protein concentration to 1-10 mg/mL. Higher concentrations generally lead to better labeling efficiency.
-
-
Reagent Preparation:
-
Equilibrate the vial of Azido-PEG-NHS ester to room temperature before opening to prevent moisture condensation.
-
Immediately before use, prepare a 10 mM stock solution of the Azido-PEG-NHS ester in anhydrous DMSO or DMF.
-
-
Labeling Reaction:
-
Calculate the required volume of the Azido-PEG-NHS ester stock solution to achieve the desired molar excess over the protein. A 10- to 20-fold molar excess is a common starting point, but may require optimization.
-
Add the calculated volume of the Azido-PEG-NHS ester solution to the protein solution while gently mixing.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice. Incubation at 4°C is recommended for sensitive proteins.
-
-
Quenching (Optional but Recommended):
-
Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction by consuming any unreacted NHS ester.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted Azido-PEG-NHS ester and byproducts using a desalting column or dialysis against a suitable buffer (e.g., PBS, pH 7.4).
-
-
Storage:
-
Store the purified azide-labeled protein/antibody at 4°C for short-term use or at -20°C (with a cryoprotectant like glycerol) for long-term storage.
-
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" Reaction
This protocol describes the conjugation of the azide-labeled protein/antibody to an alkyne-containing molecule using a copper catalyst.
Materials:
-
Azide-labeled protein/antibody.
-
Alkyne-containing molecule (e.g., fluorescent dye, biotin-alkyne).
-
Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water).
-
Reducing agent: Sodium ascorbate solution (e.g., 300 mM in water, freshly prepared).
-
Copper-chelating ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (e.g., 100 mM in water).
-
Reaction Buffer: PBS or Tris-buffered saline (TBS), pH 7.0-8.0.
-
Desalting columns for purification.
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-labeled protein/antibody with the Reaction Buffer.
-
Add the alkyne-containing molecule at a 5- to 20-fold molar excess over the protein.
-
-
Catalyst Preparation:
-
In a separate tube, premix the CuSO₄ and THPTA ligand solutions. A typical ratio is 1 part CuSO₄ to 2-5 parts ligand. Let this mixture stand for a few minutes.
-
-
Click Reaction:
-
Add the CuSO₄/THPTA mixture to the protein solution to a final CuSO₄ concentration of 0.2-1 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2-10 mM.
-
Incubate the reaction for 1-4 hours at room temperature, protected from light if using a fluorescent dye.
-
-
Purification:
-
Remove the copper catalyst, excess reagents, and byproducts using a desalting column or dialysis.
-
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for the labeling protocols.
Table 1: Amine-Reactive Labeling Parameters
| Parameter | Recommended Range | Notes |
| Protein/Antibody Concentration | 1-10 mg/mL | Higher concentrations can improve reaction efficiency. |
| Molar Ratio (Reagent:Protein) | 10:1 to 50:1 | This may need optimization depending on the protein/antibody and desired degree of labeling. |
| Reaction pH | 7.2 - 8.5 | Slightly alkaline pH ensures primary amines are sufficiently nucleophilic. |
| Reaction Temperature | 4°C to Room Temperature | 4°C is recommended for sensitive proteins. |
| Reaction Time | 30-60 min (RT) or 2 hours (4°C) | Longer incubation at lower temperatures can be beneficial for sensitive proteins. |
| Quenching Agent Concentration | 10-50 mM | Effectively stops the reaction. |
Table 2: CuAAC "Click" Chemistry Parameters
| Parameter | Recommended Range | Notes |
| Molar Ratio (Alkyne:Protein) | 5:1 to 20:1 | Ensures complete reaction with the azide groups. |
| CuSO₄ Concentration | 0.2 - 1 mM | |
| THPTA Concentration | 1 - 5 mM | Stabilizes the Cu(I) catalyst and protects the protein. |
| Sodium Ascorbate Concentration | 2 - 10 mM | |
| Reaction pH | 7.0 - 8.0 | CuAAC is efficient over a wide pH range. |
| Reaction Time | 1 - 4 hours |
Visualizations
Reaction Mechanism for Amine Labeling
Caption: Reaction mechanism for labeling protein amines with an NHS reagent.
CuAAC "Click" Chemistry Reaction Scheme
Caption: Schematic of the CuAAC "click" chemistry reaction.
Characterization of Labeled Proteins/Antibodies
After purification, it is crucial to characterize the final conjugate to determine the degree of labeling (DOL) and confirm its integrity. Common analytical techniques include:
-
UV-Vis Spectroscopy: To determine protein concentration and, if the attached molecule has a distinct absorbance, to estimate the DOL.
-
SDS-PAGE: To visualize the increase in molecular weight due to PEGylation.
-
Mass Spectrometry (e.g., ESI-TOF): To accurately determine the mass of the conjugate and calculate the number of attached PEG linkers.
-
HPLC (e.g., SEC, HIC): To assess the purity and aggregation state of the final product.
-
Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter of the PEGylated protein, which increases with the degree of PEGylation.
By following these detailed protocols and characterization methods, researchers can successfully produce well-defined, azide-functionalized protein and antibody conjugates for a wide array of applications in science and medicine.
References
Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Azide-PEG6-Tos
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Azide-PEG6-Tos in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions. This powerful, copper-free click chemistry technique is widely employed for the precise and efficient conjugation of biomolecules in complex biological environments. The following sections detail the principles of SPAAC, quantitative data for reaction optimization, and step-by-step protocols for key applications in drug development, including antibody-drug conjugate (ADC) and proteolysis-targeting chimera (PROTAC) synthesis.
Introduction to Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a bioorthogonal reaction that occurs between a cyclooctyne, a strained alkyne, and an azide, forming a stable triazole linkage.[1] The high ring strain of cyclooctynes, such as dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]nonyne (BCN), drives the reaction forward without the need for a cytotoxic copper catalyst, making it ideal for applications in living systems.[1][2]
This compound is a heterobifunctional linker that incorporates an azide group for SPAAC, a six-unit polyethylene glycol (PEG) spacer, and a tosyl (Tos) leaving group. The PEG spacer enhances aqueous solubility and can improve the pharmacokinetic properties of the resulting conjugate. The tosyl group can be displaced by a nucleophile, allowing for the attachment of a molecule of interest prior to the SPAAC reaction. Alternatively, the azide group can be used to conjugate with a cyclooctyne-modified molecule.
Data Presentation: Quantitative Insights for SPAAC Reaction Optimization
The efficiency of a SPAAC reaction is influenced by several factors, including the choice of cyclooctyne, reaction buffer, pH, and the nature of the azide. The following tables summarize key quantitative data to aid in the design and optimization of your experiments.
| Cyclooctyne | Second-Order Rate Constant (k) with Benzyl Azide (M⁻¹s⁻¹) * | Notes |
| DBCO (Dibenzocyclooctyne) | ~0.1 - 0.9 | High reactivity, commonly used for bioconjugation. |
| BCN (Bicyclo[6.1.0]nonyne) | ~0.1 | Good reactivity and stability. |
| DIBO (Dibenzocyclooctynol) | ~0.06 | Moderate reactivity with good stability.[3] |
| DIFO (Difluorinated cyclooctyne) | ~0.08 | Moderate reactivity. |
| Rate constants can vary depending on the specific azide, solvent, and temperature. |
| Buffer | pH | Effect on SPAAC Reaction Rate | Reference |
| PBS | 7.4 | Standard buffer, provides good reaction rates. | [4] |
| HEPES | 7.0 - 7.5 | Can lead to higher reaction rates compared to PBS. | |
| Borate Buffer | 8.5 | Higher pH can increase the rate of reaction with amine-reactive esters for azide/cyclooctyne installation. | |
| Cell Culture Media (e.g., DMEM) | 7.4 | SPAAC is compatible with complex media, though rates may be slightly lower than in simple buffers. |
Experimental Protocols
Protocol 1: Antibody-Drug Conjugate (ADC) Synthesis using this compound and a DBCO-Functionalized Drug
This protocol describes a two-step process for the synthesis of an ADC. First, the antibody is functionalized with an azide group using a modified Azide-PEG6-NHS ester (synthesized from Azide-PEG6-Acid). Second, the azide-modified antibody is conjugated to a DBCO-functionalized drug via SPAAC.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Azide-PEG6-NHS ester (or similar amine-reactive azide-PEG linker)
-
DBCO-functionalized cytotoxic drug
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
-
Purification system (e.g., size-exclusion or hydrophobic interaction chromatography)
Procedure:
Step 1: Antibody Azide Functionalization
-
Reagent Preparation: Prepare a 10 mM stock solution of Azide-PEG6-NHS ester in anhydrous DMSO immediately before use.
-
Antibody Preparation: Adjust the concentration of the mAb to 5-10 mg/mL in PBS, pH 7.4.
-
Reaction: Add a 10- to 20-fold molar excess of the Azide-PEG6-NHS ester stock solution to the antibody solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
Quenching: Add quenching buffer to a final concentration of 50 mM and incubate for 15 minutes at room temperature to quench any unreacted NHS ester.
-
Purification: Remove excess azide linker by buffer exchange into PBS using a desalting column.
Step 2: SPAAC Conjugation
-
Reagent Preparation: Prepare a 10 mM stock solution of the DBCO-functionalized drug in DMSO.
-
Reaction: To the azide-functionalized antibody, add a 3- to 5-fold molar excess of the DBCO-drug stock solution.
-
Incubation: Incubate the reaction mixture for 4-16 hours at room temperature or 4°C with gentle mixing.
-
Purification: Purify the resulting ADC using an appropriate chromatography method, such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC), to remove unconjugated drug and antibody.
| Parameter | Typical Value/Range | Notes |
| Molar Ratio (Azide-Linker:Antibody) | 10:1 to 20:1 | Optimize to achieve the desired drug-to-antibody ratio (DAR). |
| Molar Ratio (DBCO-Drug:Antibody) | 3:1 to 5:1 | Excess drug ensures efficient conjugation to the azide sites. |
| Reaction Time (SPAAC) | 4 - 16 hours | Monitor reaction progress by LC-MS or SDS-PAGE. |
| Typical Yield | >90% conjugation efficiency | Dependent on antibody and drug properties. |
Protocol 2: PROTAC Synthesis using this compound and SPAAC
This protocol outlines the synthesis of a PROTAC by first reacting this compound with a ligand for a protein of interest (POI) and then conjugating the resulting molecule to a DBCO-functionalized E3 ligase ligand via SPAAC.
Materials:
-
POI ligand with a suitable nucleophilic handle (e.g., amine or thiol)
-
This compound
-
DBCO-functionalized E3 ligase ligand (e.g., DBCO-Pomalidomide)
-
Anhydrous N,N-Dimethylformamide (DMF) or DMSO
-
Base (e.g., Diisopropylethylamine - DIPEA)
-
Purification system (e.g., preparative HPLC)
Procedure:
Step 1: Synthesis of Azide-PEG6-POI Ligand
-
Reaction Setup: Dissolve the POI ligand and a 1.2-fold molar excess of this compound in anhydrous DMF.
-
Base Addition: Add 2-3 equivalents of DIPEA to the reaction mixture.
-
Incubation: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.
-
Purification: Upon completion, purify the Azide-PEG6-POI ligand using preparative HPLC.
Step 2: SPAAC Conjugation to form the PROTAC
-
Reaction Setup: Dissolve the purified Azide-PEG6-POI ligand and a 1.1-fold molar excess of the DBCO-functionalized E3 ligase ligand in a suitable solvent (e.g., DMSO/PBS mixture).
-
Incubation: Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Purification: Purify the final PROTAC molecule by preparative HPLC.
| Parameter | Typical Value/Range | Notes |
| Molar Ratio (this compound:POI Ligand) | 1.2:1 | Slight excess of the tosylated linker ensures complete reaction of the POI ligand. |
| Molar Ratio (DBCO-E3 Ligand:Azide-PEG6-POI) | 1.1:1 | Near-equimolar ratio is often sufficient for high conversion. |
| Reaction Time (SPAAC) | 4 - 12 hours | Reaction times can be optimized based on the specific ligands. |
| Typical Yield | 70-90% for the SPAAC step | Overall yield will depend on the efficiency of both steps. |
Mandatory Visualizations
PROTAC Mechanism of Action
Caption: Mechanism of action for a PROTAC utilizing an Azide-PEG6-linker.
Experimental Workflow for Antibody-Drug Conjugate (ADC) Synthesis
Caption: Workflow for the synthesis and purification of an ADC using SPAAC.
Cell Surface Glycan Labeling and Imaging Pathway
Caption: Pathway for metabolic labeling and imaging of cell surface glycans via SPAAC.
References
Application Notes and Protocols for the Use of Azide-PEG6-Tos in Fluorescent Probe Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of highly specific and sensitive fluorescent probes is a cornerstone of modern biological and pharmaceutical research. These tools enable the visualization and quantification of biological processes in real-time, providing invaluable insights into cellular function, disease progression, and drug efficacy. Azide-PEG6-Tos is a versatile heterobifunctional linker that has emerged as a powerful building block in the construction of advanced fluorescent probes.
This document provides detailed application notes and protocols for utilizing this compound in the synthesis of fluorescent probes via "click chemistry." The inclusion of a hexaethylene glycol (PEG6) spacer enhances the aqueous solubility and biocompatibility of the resulting probe, while the terminal azide and tosyl groups offer orthogonal handles for a two-step conjugation strategy. This allows for the precise and efficient labeling of a wide range of target molecules, including proteins, peptides, nucleic acids, and small molecules.
The azide group participates in the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, enabling the attachment of a fluorescent reporter molecule.[1][2] The tosyl group, a good leaving group, allows for the initial conjugation to nucleophilic groups such as amines and thiols on a target molecule. This modular approach provides researchers with the flexibility to design and synthesize custom fluorescent probes tailored to their specific experimental needs.
Core Concepts and Workflow
The fundamental principle behind the use of this compound in fluorescent probe development is a two-stage process that leverages its dual functionality. This approach allows for the modular and efficient assembly of the final probe.
Stage 1: Functionalization of the Target Molecule
The initial step involves the reaction of the target molecule (e.g., a protein, peptide, or small molecule with a primary amine or thiol group) with the tosyl group of this compound. This reaction proceeds via nucleophilic substitution, resulting in the covalent attachment of the Azide-PEG6- linker to the target molecule.
Stage 2: Fluorescent Labeling via Click Chemistry
Once the target molecule is functionalized with the azide-PEG linker, a fluorescent reporter molecule containing a terminal alkyne group is introduced. The azide and alkyne moieties are then covalently linked using one of two highly efficient "click" reactions:
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Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most common and robust method for forming a stable triazole linkage.[3][4] It requires a copper(I) catalyst, which can be generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). A stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often included to improve the reaction efficiency and prevent catalyst degradation.[3]
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Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that utilizes a strained cyclooctyne (e.g., DBCO or BCN) instead of a terminal alkyne. The inherent ring strain of the cyclooctyne drives the reaction forward without the need for a catalyst, making it ideal for applications in living systems where copper toxicity is a concern.
The result of this two-stage process is a fluorescently labeled target molecule with improved solubility and biocompatibility due to the PEG6 spacer.
Experimental Protocols
Protocol 1: Functionalization of a Protein with this compound
This protocol describes the labeling of a protein containing accessible primary amine groups (e.g., lysine residues) with this compound.
Materials:
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Protein of interest
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This compound
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Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.5)
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Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
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Size-exclusion chromatography column (e.g., PD-10 desalting column)
Procedure:
-
Protein Preparation: Dissolve the protein of interest in amine-free buffer to a final concentration of 1-10 mg/mL.
-
This compound Stock Solution: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.
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Reaction Setup: Add a 20 to 50-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio may need to be determined empirically for each specific protein.
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Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle stirring.
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Purification: Remove the unreacted this compound and any reaction byproducts using a size-exclusion chromatography column equilibrated with the desired storage buffer (e.g., PBS).
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Characterization: Determine the degree of labeling (DOL) by quantifying the number of azide groups incorporated per protein molecule. This can be achieved using various methods, including mass spectrometry or by reacting the azide-functionalized protein with a known excess of an alkyne-containing fluorescent dye and measuring the absorbance.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Fluorescent Labeling
This protocol details the "clicking" of an alkyne-functionalized fluorescent dye onto the azide-functionalized protein from Protocol 1.
Materials:
-
Azide-functionalized protein (from Protocol 1)
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Alkyne-functionalized fluorescent dye (e.g., Alkyne-Cy5, Alkyne-FITC)
-
Copper(II) sulfate (CuSO₄) stock solution (100 mM in deionized water)
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THPTA ligand stock solution (200 mM in deionized water)
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Sodium ascorbate stock solution (100 mM in deionized water, freshly prepared)
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Reaction buffer (e.g., PBS, pH 7.4)
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Size-exclusion chromatography column (e.g., PD-10 desalting column)
Procedure:
-
Reactant Preparation: In a microcentrifuge tube, combine the azide-functionalized protein with a 1.5 to 10-fold molar excess of the alkyne-functionalized fluorescent dye in the reaction buffer. The total reaction volume should be kept as small as practical.
-
Catalyst Premix: In a separate tube, prepare the copper/ligand premix by mixing the CuSO₄ stock solution and the THPTA stock solution in a 1:2 molar ratio. For example, mix 1 µL of 100 mM CuSO₄ with 2 µL of 200 mM THPTA. Let this mixture stand for a few minutes.
-
Reaction Initiation: Add the copper/ligand premix to the protein-dye mixture. The final concentration of copper is typically in the range of 0.1 to 1 mM.
-
Reduction: Immediately add the freshly prepared sodium ascorbate stock solution to the reaction mixture to a final concentration of 1 to 5 mM to reduce Cu(II) to the active Cu(I) state.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light. The reaction progress can be monitored by techniques such as SDS-PAGE with in-gel fluorescence scanning.
-
Purification: Purify the fluorescently labeled protein from excess dye and catalyst components using a size-exclusion chromatography column.
-
Characterization: Characterize the final fluorescent probe by measuring its concentration, degree of labeling, and photophysical properties (e.g., absorption and emission spectra, quantum yield, and fluorescence lifetime).
Data Presentation
The selection of the fluorescent dye is a critical step in probe design, as its photophysical properties will directly impact the sensitivity and performance of the final probe. The following table summarizes the key photophysical properties of several common alkyne-functionalized fluorescent dyes that can be used in conjunction with this compound.
| Fluorescent Dye (Alkyne-derivative) | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φ) |
| Fluorescein | 494 | 518 | ~75,000 | 0.92 |
| Rhodamine B | 555 | 580 | ~110,000 | 0.31 |
| Cyanine3 (Cy3) | 550 | 570 | ~150,000 | 0.15 |
| Cyanine5 (Cy5) | 649 | 670 | ~250,000 | 0.28 |
| Alexa Fluor 488 | 495 | 519 | ~71,000 | 0.92 |
| Alexa Fluor 647 | 650 | 668 | ~239,000 | 0.33 |
Note: The exact photophysical properties can vary depending on the solvent, pH, and conjugation state. The values presented here are for the free dyes under optimal conditions and serve as a general guide.
Visualization of Workflows and Concepts
To further clarify the processes described, the following diagrams have been generated using the DOT language.
Caption: Overall workflow for synthesizing a fluorescent probe using this compound.
Caption: The catalytic cycle of the CuAAC click chemistry reaction.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Azide-PEG6-Tos Conjugation Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and success of Azide-PEG6-Tos conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the underlying chemistry of the this compound conjugation reaction?
The conjugation reaction involving this compound typically refers to the nucleophilic substitution at the tosyl end of the molecule. The tosyl (tosylate) group is an excellent leaving group, making the terminal carbon of the PEG chain susceptible to attack by a nucleophile (e.g., an amine, thiol, or carboxylate). This reaction is most often a bimolecular nucleophilic substitution (SN2) reaction.[1] The azide group on the other end of the PEG chain remains available for subsequent "click chemistry" reactions.[2][3]
Q2: Which factors have the most significant impact on the yield of the SN2 reaction with PEG-tosylate?
Several factors critically influence the success of the SN2 reaction:
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Nucleophile Strength: Stronger nucleophiles lead to faster and more efficient reactions. For instance, a thiolate (R-S⁻) is a better nucleophile than a thiol (R-SH), and a primary amine (R-NH₂) is generally more reactive than a secondary amine in this context.[4]
-
Solvent Choice: Polar aprotic solvents like DMF, DMSO, or acetonitrile are ideal for SN2 reactions as they solvate the cation but leave the nucleophile relatively "free" and reactive.[5] Protic solvents (like water or alcohols) can solvate the nucleophile, reducing its reactivity and potentially leading to solvolysis as a side reaction.
-
Temperature: Higher temperatures can increase the reaction rate but may also promote side reactions, such as elimination, or cause degradation of the PEG reagent. It is often best to start at room temperature or slightly below and adjust as needed.
-
Concentration: Appropriate concentrations of both the this compound and the nucleophile are necessary to ensure a reasonable reaction rate.
Q3: How can I monitor the progress of my conjugation reaction?
Thin Layer Chromatography (TLC) is a common and effective method to monitor the reaction's progress. You can spot the reaction mixture alongside your starting materials (this compound and the nucleophile). The disappearance of the starting material spot and the appearance of a new spot for the product indicate that the reaction is proceeding. It may be necessary to use a visualization technique, such as UV light or an iodine chamber, to see the spots clearly.
Q4: What are the best methods for purifying the final PEGylated conjugate?
The purification of PEGylated molecules can be challenging due to their physical properties. The choice of method depends on the size and characteristics of your final product compared to the starting materials and byproducts.
-
Size Exclusion Chromatography (SEC): This is a very effective method for separating the larger PEGylated product from smaller unreacted molecules.
-
Dialysis or Ultrafiltration: These techniques are useful for removing small molecules, like salts or unreacted nucleophiles, from the final conjugate by using a membrane with a specific molecular weight cutoff (MWCO).
-
Ion Exchange Chromatography (IEX): This method is particularly useful if your final conjugate has a different net charge than your starting materials, allowing for separation based on charge.
-
Reverse-Phase HPLC (RP-HPLC): This can be used for purifying less polar PEG conjugates, especially peptides and small molecules.
Troubleshooting Guide
Problem 1: Low or No Yield of the Desired Conjugate
| Possible Cause | Suggested Solution |
| Poor Nucleophile Reactivity | If using a neutral nucleophile (e.g., an amine), consider adding a non-nucleophilic base (like triethylamine or DIPEA) to deprotonate it and increase its nucleophilicity. Ensure you are using a sufficiently strong nucleophile for the reaction. |
| Incorrect Solvent | The reaction may be slow or stalled in a protic solvent (water, ethanol). Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile to enhance the SN2 reaction rate. |
| Suboptimal Temperature | If the reaction is sluggish at room temperature, consider gently heating it (e.g., to 40-50 °C). Monitor for side product formation by TLC. Conversely, if degradation is observed, try running the reaction at a lower temperature (e.g., 0 °C to room temperature). |
| Degraded Starting Material | Tosylated compounds can be sensitive to moisture and prolonged storage. Ensure your this compound has been stored correctly in a cool, dry, and dark environment. If possible, verify its purity by NMR or other analytical methods before use. |
| Insufficient Reaction Time | Some SN2 reactions can be slow. Allow the reaction to run for a longer period (e.g., 24-48 hours), monitoring periodically by TLC to see if the reaction is progressing. |
Problem 2: Presence of Multiple Products or Impurities
| Possible Cause | Suggested Solution |
| Elimination Side Reaction | This is common with sterically hindered or strong bases, or at high temperatures, leading to the formation of an alkene. Use a less bulky, non-basic nucleophile if possible, and run the reaction at a lower temperature. |
| Over-alkylation of Amine Nucleophile | A primary amine nucleophile can react further to form secondary and tertiary amines. To minimize this, use a significant excess of the amine nucleophile relative to the this compound. |
| Hydrolysis/Solvolysis of Tosylate | If there is moisture or a protic solvent present, the tosyl group can react with the solvent instead of your nucleophile. Ensure all glassware is thoroughly dried and use anhydrous solvents. |
| Byproduct from Tosylation of PEG-diol | If the starting PEG material was a diol, a di-tosylated byproduct could be present, leading to cross-linking. This is less of a concern with pre-made this compound but is a factor in its synthesis. |
Quantitative Data Summary
The optimal conditions for this compound conjugation are highly dependent on the specific nucleophile being used. The following tables provide general guidelines for optimizing your reaction.
Table 1: Effect of Solvent on SN2 Reaction Efficiency
| Solvent Type | Examples | Effect on SN2 Reaction Rate | Rationale |
| Polar Aprotic | DMF, DMSO, Acetonitrile | Excellent | Solvates the counter-ion of the nucleophile but not the nucleophile itself, increasing its reactivity. |
| Polar Protic | Water, Ethanol, Methanol | Poor | Solvates and stabilizes the nucleophile through hydrogen bonding, reducing its reactivity. Can lead to solvolysis. |
| Non-polar | Hexane, Toluene | Very Poor | Reagents (especially ionic nucleophiles) often have poor solubility. |
Table 2: General Reaction Parameters for Nucleophilic Substitution on PEG-Tosylate
| Parameter | Typical Range | Notes | Reference |
| Molar Ratio (Nucleophile:PEG-Tos) | 1.5 - 10 equivalents | A molar excess of the nucleophile is often used to drive the reaction to completion and minimize side reactions like over-alkylation of amines. | |
| Molar Ratio (Base:Nucleophile) | 1.5 - 4 equivalents | When a base like triethylamine (TEA) is needed for amine nucleophiles. | |
| Temperature | 0 °C to 50 °C | Start at room temperature. Lower temperatures can reduce side reactions, while gentle heating can increase the rate for less reactive nucleophiles. | |
| Reaction Time | 4 - 48 hours | Highly dependent on the reactivity of the nucleophile and other conditions. Monitor by TLC. |
Experimental Protocols & Visualizations
General Protocol for Nucleophilic Substitution on this compound
This protocol describes a general procedure for conjugating a primary amine to this compound. Adjustments may be necessary based on the specific properties of the amine.
Materials:
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This compound
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Amine-containing molecule (Nucleophile)
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Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
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Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
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Thin Layer Chromatography (TLC) plate
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Appropriate purification supplies (e.g., SEC column, dialysis membrane)
Procedure:
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous DCM or DMF.
-
Addition of Reagents: In a separate vial, dissolve the amine-containing molecule (1.5-3 equivalents) in a minimal amount of the same anhydrous solvent. Add this solution to the this compound solution.
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Base Addition: Add TEA or DIPEA (2-4 equivalents) to the reaction mixture.
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Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC every 2-4 hours. The reaction is typically complete within 12-24 hours.
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Workup: Once the reaction is complete (as indicated by the consumption of the starting material on TLC), concentrate the reaction mixture under reduced pressure.
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Purification: Purify the crude product using an appropriate method such as size-exclusion chromatography to remove unreacted amine, base, and salt byproducts.
Diagrams
Caption: Experimental workflow for this compound conjugation.
Caption: SN2 reaction mechanism for amine conjugation.
References
Troubleshooting common problems in click chemistry reactions.
Welcome to the technical support center for azide-alkyne cycloaddition reactions, a cornerstone of "click chemistry." This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance for successful experimentation.
Troubleshooting Guide
This guide addresses common problems encountered during Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions.
Issue 1: Low or No Product Yield in CuAAC Reaction
Question: I've mixed my azide, alkyne, copper source, and reducing agent, but I'm seeing low to no product formation. What are the likely causes and how can I fix this?
Answer: Low or no yield in CuAAC reactions is a common issue that can often be resolved by systematically evaluating the reaction components and conditions. The primary culprits are typically related to the catalyst's activity, the quality of the reagents, or the reaction environment.
Potential Causes and Solutions:
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Inactive Copper Catalyst: The active catalyst in CuAAC is Cu(I), which is prone to oxidation to the inactive Cu(II) state by atmospheric oxygen.[1][2]
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Solution: Use a fresh stock of your copper source (e.g., CuSO₄) and reducing agent (e.g., sodium ascorbate).[2] It is highly recommended to prepare the sodium ascorbate solution immediately before use.[2] Generating Cu(I) in situ from a Cu(II) salt and a reducing agent is often more reliable than using a Cu(I) salt directly.[3]
-
-
Poor Reagent Quality: The purity of your azide and alkyne starting materials is crucial. Impurities can inhibit the catalyst or participate in side reactions. Azides, in particular, can be sensitive to light and heat.
-
Solution: Verify the purity of your starting materials using techniques like NMR or mass spectrometry. If necessary, purify the reagents before use. Store azides protected from light.
-
-
Presence of Oxygen: Dissolved oxygen in the reaction mixture can oxidize the Cu(I) catalyst.
-
Solution: While not always necessary for robust reactions, deoxygenating your solvent and reaction mixture by sparging with an inert gas (e.g., nitrogen or argon) can be beneficial, especially for slow reactions or when using low catalyst concentrations.
-
-
Inhibitory Buffer Components: Certain buffer components can chelate the copper catalyst, reducing its activity. Tris buffers, for example, are known to inhibit CuAAC reactions.
-
Solution: Use non-coordinating buffers such as phosphate, HEPES, or MOPS.
-
-
Suboptimal Ligand Concentration: Ligands like TBTA or THPTA are essential for stabilizing the Cu(I) catalyst and accelerating the reaction.
-
Solution: Ensure you are using the correct molar ratio of ligand to copper. For THPTA, a 2:1 or even a 5:1 ligand-to-copper ratio is often recommended.
-
Issue 2: Slow Reaction Rate
Question: My click reaction is proceeding, but it's much slower than expected. How can I increase the reaction rate?
Answer: Several factors can influence the kinetics of a click reaction. Optimizing these can significantly reduce reaction times.
Potential Causes and Solutions:
-
Insufficient Catalyst or Ligand: The concentration of the catalytic species directly impacts the reaction rate.
-
Solution: Increase the concentration of the copper catalyst and the stabilizing ligand.
-
-
Low Temperature: While many click reactions proceed efficiently at room temperature, some systems, especially those with sterically hindered substrates, may require more energy.
-
Solution: Gently heating the reaction mixture (e.g., to 40-60 °C) can often improve the rate and yield. However, be cautious as higher temperatures can also promote side reactions.
-
-
Low Reactant Concentration: Reaction kinetics are dependent on the concentration of the reactants.
-
Solution: If possible, increase the concentration of your azide and alkyne.
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-
Incorrect Stoichiometry: While a 1:1 stoichiometry is theoretical, using a slight excess of one reactant can drive the reaction to completion.
-
Solution: Employ a slight excess (1.1-1.5 equivalents) of the more readily available or less precious reactant.
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Issue 3: Side Reactions and Impurities
Question: I'm observing unexpected byproducts in my reaction mixture. What are the common side reactions and how can I minimize them?
Answer: The high specificity of click chemistry minimizes side reactions, but they can still occur under certain conditions.
Potential Causes and Solutions:
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Alkyne Homocoupling (Glaser Coupling): This is a common side reaction, especially in the presence of oxygen, leading to the formation of a diacetylene byproduct.
-
Solution: The presence of a suitable ligand can help suppress Glaser coupling. Ensuring a sufficient excess of the reducing agent and minimizing oxygen exposure are also effective strategies.
-
-
Reaction with Other Functional Groups: In complex biological molecules, side reactions with certain amino acid residues can occur, particularly with highly reactive cyclooctynes in SPAAC.
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Solution: For SPAAC reactions involving proteins, consider blocking free thiols with reagents like iodoacetamide (IAM) prior to the click reaction to prevent thiol-yne side reactions.
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-
Degradation of Starting Materials: Some azides and alkynes can be unstable under the reaction conditions.
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Solution: Confirm the stability of your starting materials under the planned reaction conditions. Monitor the reaction progress to avoid prolonged reaction times that could lead to degradation.
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Issue 4: Purification Difficulties
Question: I'm having trouble purifying my final product and removing the copper catalyst. What are the recommended purification methods?
Answer: Efficient purification is key to obtaining a high-quality product. The choice of method depends on the properties of your product and the scale of the reaction.
Recommended Purification Strategies:
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Copper Removal: Residual copper can be toxic to cells and interfere with downstream applications.
-
Solution: Wash the organic solution of your product with an aqueous solution of a chelating agent like EDTA or ammonia. Alternatively, passing the solution through a cartridge containing a copper-scavenging resin can be very effective.
-
-
Chromatography: Column chromatography is a widely used method for purifying organic compounds.
-
Solution: Optimize the stationary phase (e.g., silica gel) and the eluent system for your specific product.
-
-
Size-Exclusion Methods: For biomolecules, these methods are particularly useful for removing small molecule reagents and byproducts.
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Solution: Techniques like size-exclusion chromatography, dialysis, or spin filtration can effectively purify labeled biomolecules.
-
-
Crystallization: If your product is a solid, recrystallization can be a highly effective method for achieving high purity.
Frequently Asked Questions (FAQs)
Q1: What is the main difference between copper-catalyzed (CuAAC) and strain-promoted (SPAAC) click chemistry?
A1: The fundamental difference lies in the requirement of a catalyst. CuAAC utilizes a copper(I) catalyst to accelerate the reaction between a terminal alkyne and an azide. SPAAC, on the other hand, is a copper-free method that employs a strained cyclooctyne, which reacts with an azide without the need for a catalyst due to the high ring strain. This makes SPAAC particularly suitable for applications in living systems where the toxicity of copper is a concern.
Q2: Which copper source is best for CuAAC reactions?
A2: The most common and often most reliable method is the in situ generation of Cu(I) from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent like sodium ascorbate. This approach is convenient and helps maintain a low concentration of the active Cu(I) catalyst, which can minimize side reactions. Direct use of Cu(I) salts (e.g., CuI, CuBr) is also possible, but these can be less stable.
Q3: How critical is the choice of ligand in CuAAC reactions?
A3: The ligand is crucial for a successful CuAAC reaction. It serves to stabilize the Cu(I) catalyst, preventing its oxidation to the inactive Cu(II) state, and accelerates the reaction. For reactions in aqueous or mixed aqueous/organic solvents, water-soluble ligands like THPTA are recommended. For reactions in organic solvents, TBTA is a common choice.
Q4: Can I perform a click reaction in the presence of other functional groups?
A4: A major advantage of click chemistry is its high specificity and tolerance for a wide range of functional groups. Both CuAAC and SPAAC are generally bioorthogonal, meaning they do not react with most functional groups found in biological systems. However, as mentioned in the troubleshooting guide, side reactions can occasionally occur, for instance, with free thiols in SPAAC.
Q5: What are typical reaction times for click chemistry?
A5: Reaction times can vary significantly depending on the specific substrates and reaction conditions. Many CuAAC reactions are complete within 1-4 hours at room temperature. However, some reactions, particularly with challenging substrates, may require longer times or heating. SPAAC reaction rates are dependent on the specific strained alkyne used, with some reactions proceeding to completion in minutes while others may take several hours.
Quantitative Data Summary
The following tables provide a summary of typical quantitative data for CuAAC and SPAAC reactions, which can serve as a starting point for optimizing your experiments.
Table 1: Typical Reaction Conditions for CuAAC
| Parameter | Typical Value/Range | Notes |
| Reactants | Azide and terminal alkyne | Molar ratio typically 1:1 to 1:1.5 |
| Copper Source | CuSO₄·5H₂O, CuBr | CuSO₄ with a reducing agent is common |
| Catalyst Loading | 0.01 - 5 mol% | Can be optimized for specific reactions |
| Reducing Agent | Sodium Ascorbate | Typically used in 3- to 10-fold excess |
| Ligand | THPTA, TBTA | Ligand to copper ratio often 2:1 to 5:1 |
| Solvent | DMSO, t-BuOH/H₂O, DMF | Choice depends on reactant solubility |
| Temperature | Room Temperature to 60°C | Gentle heating can increase the rate |
| Reaction Time | 30 minutes to 24 hours | Varies with substrates and conditions |
Table 2: Typical Reaction Conditions for SPAAC
| Parameter | Typical Value/Range | Notes |
| Reactants | Azide and strained cyclooctyne (e.g., DBCO, BCN) | Molar ratio of azide to cyclooctyne often 1.5:1 |
| Solvent | PBS (pH 7.3), DMSO, DMF | Aqueous buffers are common for biological applications |
| Temperature | 25°C to 37°C | Physiological temperatures are often used for bioconjugation |
| Reaction Time | Minutes to several hours | Highly dependent on the reactivity of the cyclooctyne |
Experimental Protocols
Protocol 1: General Procedure for CuAAC Bioconjugation
This protocol describes a general method for labeling a biomolecule containing an alkyne with an azide-functionalized molecule.
Materials:
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Alkyne-modified biomolecule
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Azide-functionalized molecule
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Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
THPTA ligand stock solution (e.g., 100 mM in water)
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
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Reaction buffer (e.g., phosphate buffer, HEPES)
Procedure:
-
Reactant Preparation: In a microcentrifuge tube, dissolve the alkyne-modified biomolecule and the azide-functionalized molecule in the reaction buffer.
-
Catalyst/Ligand Premix: In a separate tube, prepare the catalyst/ligand premix by combining the CuSO₄ stock solution and the THPTA stock solution. A typical ratio is 1:2 to 1:5 (CuSO₄:THPTA). Allow this mixture to incubate for a few minutes.
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Reaction Initiation: Add the premixed catalyst/ligand solution to the biomolecule/azide mixture. Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
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Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be protected from light.
-
Quenching and Purification: The reaction can be quenched by the addition of EDTA. The labeled biomolecule can then be purified from excess reagents by size-exclusion chromatography, dialysis, or spin filtration.
Protocol 2: General Procedure for SPAAC Bioconjugation
This protocol outlines a general procedure for copper-free click chemistry using a strained cyclooctyne.
Materials:
-
Azide-functionalized biomolecule
-
Cyclooctyne-functionalized molecule (e.g., DBCO-NHS ester)
-
Solvent (e.g., Phosphate-Buffered Saline (PBS) pH 7.4, DMSO)
Procedure:
-
Reactant Preparation: Dissolve the azide-functionalized biomolecule and the cyclooctyne-functionalized molecule in the chosen solvent. For biological applications, PBS is a common choice.
-
Reaction Setup: Combine the solutions of the azide and cyclooctyne.
-
Incubation: Incubate the reaction mixture at the desired temperature (e.g., 25°C to 37°C).
-
Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique (e.g., LC-MS, SDS-PAGE).
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Purification: Once the reaction is complete, purify the conjugated product using a suitable method such as size-exclusion chromatography or dialysis to remove any unreacted starting materials.
Visualizations
References
Technical Support Center: Optimizing Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with PEGylated Reagents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions involving polyethylene glycol (PEG) reagents.
Troubleshooting Guide
Issue: Low or No Product Formation
Low yields are a common challenge in CuAAC reactions with PEGylated molecules. The following guide provides a structured approach to diagnosing and resolving potential issues.
Caption: Troubleshooting workflow for low-yield CuAAC reactions.
Frequently Asked Questions (FAQs)
Q1: Why is my CuAAC reaction with a PEGylated reagent showing low yield?
A1: Several factors can contribute to low yields in CuAAC reactions involving PEG linkers.[1] These include:
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Catalyst Inactivation: The Cu(I) catalyst is susceptible to oxidation to the inactive Cu(II) state, particularly in the presence of oxygen.[1][2]
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Side Reactions: The most prevalent side reaction is the Glaser-Hay coupling, which is an oxidative homocoupling of the alkyne starting material.[1]
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Steric Hindrance: The PEG chain's bulk can physically obstruct the azide and alkyne functional groups, impeding their ability to react.[1]
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Copper Sequestration: Other functional groups in your molecule, such as thiols or histidines, can chelate the copper catalyst, making it unavailable for the cycloaddition.
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Poor Solubility: The PEGylated reactant may not be fully soluble in the chosen solvent, leading to a heterogeneous reaction mixture and slower reaction rates.
Q2: How can I prevent the inactivation of the copper catalyst?
A2: To maintain the active Cu(I) state, it is crucial to work under deoxygenated conditions. This can be achieved by degassing your solvents and reaction mixtures by bubbling an inert gas like argon or nitrogen through them. Additionally, using a reducing agent, most commonly sodium ascorbate, is essential to regenerate Cu(I) from any Cu(II) that forms. The use of a copper-chelating ligand can also protect the catalyst.
Q3: What is the impact of the PEG linker's length on the reaction?
A3: The length of the PEG linker can have a dual effect on the reaction. While longer PEG chains can enhance the solubility of the molecule, they can also increase steric hindrance around the reactive ends, which may decrease the reaction rate. The optimal PEG linker length often needs to be determined empirically for each specific system.
Q4: How can I minimize the Glaser-Hay coupling side reaction?
A4: The Glaser-Hay coupling is an oxidative process that competes with the desired CuAAC reaction. To minimize it, you should:
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Degas your solvents: Removing dissolved oxygen is critical.
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Maintain a low temperature: Running the reaction at a lower temperature can help suppress this side reaction.
Q5: What are the recommended purification methods for my PEGylated product?
A5: Once the reaction is complete, it can be quenched by adding a chelating agent like EDTA to remove the copper catalyst. Suitable purification methods for PEGylated products include Size-Exclusion Chromatography (SEC) or dialysis to effectively remove the catalyst and unreacted reagents.
Data Presentation: Optimizing Reaction Parameters
While optimal conditions are substrate-dependent, the following tables provide a summary of typical starting concentrations and molar ratios for CuAAC reactions.
Table 1: Typical Reagent Concentrations
| Reagent | Stock Solution Concentration | Typical Final Concentration |
| CuSO₄ | 20-100 mM in water | 50-250 µM |
| Ligand (e.g., THPTA) | 50-200 mM in water | 250 µM - 1.25 mM |
| Sodium Ascorbate | 100 mM - 1 M in water (prepare fresh) | 5-10 times the concentration of copper |
| Azide-Containing Molecule | 10 mM in DMSO or PBS | Dependent on reaction scale |
| PEG-Alkyne | 10 mg/mL in buffer | Dependent on reaction scale |
Table 2: Recommended Molar Ratios
| Reactants/Catalyst | Recommended Molar Ratio | Notes |
| Biomolecule : Payload | 1 : 3 (starting point) | Optimization is often required for new conjugations. |
| Ligand : Copper | 5 : 1 | Helps protect biomolecules from oxidative damage. |
| PEG-Alkyne : IFNb | 2 : 1 | The addition of unreactive PEG diol reduced the required molar ratio in a specific study. |
Experimental Protocols
General Protocol for CuAAC Bioconjugation
This protocol provides a general method for the copper-catalyzed cycloaddition of an azide-containing molecule to a biomolecule modified with a PEG-alkyne.
Caption: General experimental workflow for CuAAC reactions.
-
Alkyne-functionalized biomolecule (e.g., PEG-Alkyne)
-
Azide-containing molecule
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 100 mM in water)
-
Ligand (e.g., THPTA) stock solution (e.g., 200 mM in water)
-
Sodium Ascorbate stock solution (e.g., 1 M in water, must be prepared fresh )
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Quenching solution (e.g., EDTA)
-
Purification system (e.g., SEC, dialysis equipment)
-
Preparation:
-
Prepare a stock solution of your azide-containing molecule in a suitable degassed solvent (e.g., 10 mM in DMSO or PBS).
-
Prepare a solution of your PEG-alkyne (e.g., 10 mg/mL).
-
-
Reaction Setup (Example for 1 mL final volume):
-
In a microcentrifuge tube, combine the alkyne-modified biomolecule and the azide-containing molecule at the desired molar ratio.
-
In a separate tube, prepare the catalyst premix by combining the CuSO₄ and ligand stock solutions. A 1:5 molar ratio of copper to ligand is commonly used.
-
Add the catalyst premix to the biomolecule/payload mixture. The final concentration of copper is typically in the range of 50-250 µM.
-
-
Initiation:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.
-
Gently mix the reaction by inverting the tube.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours. Gentle mixing on a rotator can be beneficial. Protect the reaction from light if any components are photosensitive.
-
-
Monitoring:
-
The reaction progress can be monitored by appropriate techniques such as LC-MS or HPLC.
-
-
Quenching and Purification:
-
Once the reaction is complete, quench it by adding a chelating agent like EDTA to sequester the copper.
-
Proceed with purification using a suitable method such as SEC or dialysis to remove excess reagents and byproducts.
-
References
Technical Support Center: Purification of Azide-PEG6-Tos Conjugated Proteins
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification strategies for proteins conjugated with Azide-PEG6-Tos. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying proteins conjugated with this compound?
A1: The PEGylation process often results in a heterogeneous mixture containing the desired mono-PEGylated protein, multi-PEGylated species, positional isomers, unreacted protein, and excess this compound reagent.[] The main challenges are:
-
Separating species with minor physicochemical differences: Mono-, multi-, and positional isomers can have very similar sizes and charge properties, making them difficult to resolve.[2][3]
-
Removing excess PEG reagent: The unreacted this compound needs to be efficiently removed.
-
Preventing protein aggregation: PEGylated proteins can sometimes be prone to aggregation.[4]
-
Maintaining protein stability and activity: The purification process should be gentle enough to preserve the protein's native structure and function.
Q2: Which chromatography techniques are most suitable for purifying this compound conjugated proteins?
A2: The most common and effective techniques are Size Exclusion Chromatography (SEC), Ion-Exchange Chromatography (IEX), and Hydrophobic Interaction Chromatography (HIC).[] Affinity Chromatography can also be a viable option. The choice of method depends on the specific properties of the protein and the desired purity level. A multi-step purification strategy often yields the best results.
Q3: How does the this compound linker influence the purification strategy?
A3: The this compound linker adds a polyethylene glycol (PEG) chain to the protein, which increases its hydrodynamic radius and can shield the protein's surface charges. The terminal azide group allows for subsequent "click chemistry" reactions. For purification purposes, the primary influence is from the PEG component. The azide group itself does not typically necessitate a specific purification strategy unless an affinity resin that specifically binds to azides is used.
Q4: Can I use a single purification step to get a pure product?
A4: While a single, highly optimized chromatography step can sometimes provide sufficient purity for certain applications, a combination of methods is often necessary to resolve the complex mixture resulting from PEGylation. For example, SEC can be used to remove excess PEG and unreacted protein, followed by IEX to separate different PEGylated species.
Troubleshooting Guides
Size Exclusion Chromatography (SEC)
Problem: Poor separation between the PEGylated protein and the unreacted protein.
-
Possible Cause: The resolution of the SEC column is insufficient for the size difference between the native and PEGylated protein.
-
Solution:
-
Use a column with a smaller bead size for higher resolution.
-
Optimize the column length; a longer column can improve separation.
-
Decrease the flow rate to allow for better equilibration and separation.
-
Ensure the sample volume is not exceeding 5% of the column volume to prevent band broadening.
-
Problem: The PEGylated protein elutes much earlier than expected.
-
Possible Cause: The protein may be forming aggregates.
-
Solution:
-
Analyze the eluted fractions by dynamic light scattering (DLS) or native PAGE to confirm the presence of aggregates.
-
Modify the buffer composition by including additives like arginine or adjusting the salt concentration to minimize aggregation.
-
Consider a different purification technique like IEX or HIC which may be less prone to aggregation issues for your specific protein.
-
Ion-Exchange Chromatography (IEX)
Problem: The PEGylated protein does not bind to the IEX column.
-
Possible Cause: The PEG chains are shielding the protein's surface charges, leading to a weaker interaction with the resin. The buffer pH or ionic strength may also be incorrect.
-
Solution:
-
Ensure the buffer pH is appropriate for the protein's isoelectric point (pI) and the type of IEX resin (anion or cation exchange). For anion exchange, the pH should be above the pI, and for cation exchange, it should be below the pI.
-
Lower the ionic strength of the loading buffer to promote binding.
-
If using a salt gradient for elution, ensure the starting salt concentration is low enough.
-
Consider using a stronger ion-exchange resin.
-
Problem: Poor resolution between different PEGylated species (mono-, di-, positional isomers).
-
Possible Cause: The charge difference between the species is too small to be resolved by the current method.
-
Solution:
-
Optimize the elution gradient. A shallower gradient will provide better resolution.
-
Change the pH of the mobile phase to alter the surface charge of the protein and enhance the charge differences between isomers.
-
Use a high-performance IEX column with smaller particle sizes.
-
Hydrophobic Interaction Chromatography (HIC)
Problem: The PEGylated protein does not bind to the HIC column.
-
Possible Cause: The protein conjugate is not hydrophobic enough to interact with the resin under the applied conditions.
-
Solution:
-
Increase the salt concentration (e.g., ammonium sulfate) in the binding buffer to promote hydrophobic interactions.
-
Use a more hydrophobic resin (e.g., butyl or phenyl).
-
Problem: Low recovery of the PEGylated protein.
-
Possible Cause: The protein is binding too strongly to the column.
-
Solution:
-
Use a less hydrophobic resin.
-
Decrease the salt concentration in the elution buffer more gradually.
-
Add a non-polar solvent like isopropanol or ethylene glycol to the elution buffer to reduce the strength of the hydrophobic interaction.
-
Experimental Protocols & Data
Table 1: Recommended Chromatography Resins
| Chromatography Mode | Resin Example | Separation Principle | Key Application |
| Size Exclusion (SEC) | Superdex 200, Sephacryl S-300 | Separation based on hydrodynamic radius. | Removal of unreacted PEG and native protein. |
| Anion Exchange (IEX) | Q-Sepharose, DEAE Sepharose | Separation based on net negative surface charge. | Separation of PEGylated species and isomers. |
| Cation Exchange (IEX) | SP-Sepharose, CM Sepharose | Separation based on net positive surface charge. | Separation of PEGylated species and isomers. |
| Hydrophobic Interaction (HIC) | Phenyl Sepharose, Butyl Sepharose | Separation based on surface hydrophobicity. | Alternative or complementary to IEX. |
Detailed Methodologies
1. Size Exclusion Chromatography (SEC) Protocol
-
Objective: To separate the PEGylated protein from unreacted protein and excess this compound.
-
Column: Superdex 200 Increase 10/300 GL
-
Mobile Phase: Phosphate Buffered Saline (PBS), pH 7.4
-
Flow Rate: 0.5 mL/min
-
Procedure:
-
Equilibrate the column with at least 2 column volumes of PBS.
-
Inject a sample volume that is 0.5-2% of the total column volume.
-
Elute with PBS and collect fractions.
-
Monitor the elution profile at 280 nm. The PEGylated protein will elute earlier than the unreacted protein.
-
Analyze fractions by SDS-PAGE to confirm separation.
-
2. Ion-Exchange Chromatography (IEX) Protocol (Example with Cation Exchange)
-
Objective: To separate mono-PEGylated protein from multi-PEGylated species and unreacted protein.
-
Column: SP-Sepharose High Performance
-
Binding Buffer (Buffer A): 20 mM MES, pH 6.0
-
Elution Buffer (Buffer B): 20 mM MES, 1 M NaCl, pH 6.0
-
Procedure:
-
Equilibrate the column with Buffer A.
-
Dilute the sample in Buffer A to reduce the ionic strength.
-
Load the sample onto the column.
-
Wash the column with Buffer A until the UV absorbance at 280 nm returns to baseline.
-
Elute the bound proteins with a linear gradient of 0-50% Buffer B over 20 column volumes.
-
Collect fractions and analyze by SDS-PAGE and/or mass spectrometry to identify the different species. Unreacted protein will typically bind more tightly and elute later than the PEGylated versions due to charge shielding by the PEG.
-
3. Affinity Purification for Azide-labeled Proteins
This is a potential strategy if a suitable affinity resin is available.
-
Objective: To specifically capture the this compound conjugated protein.
-
Resin: A resin functionalized with a molecule that reacts specifically with the azide group (e.g., a DBCO-functionalized resin for copper-free click chemistry).
-
Binding Buffer: PBS, pH 7.4
-
Elution Buffer: Dependent on the nature of the interaction. May involve a competing azide-containing molecule or a change in pH or ionic strength.
-
Procedure:
-
Equilibrate the resin with Binding Buffer.
-
Load the reaction mixture onto the column.
-
Wash with Binding Buffer to remove unbound proteins and excess reagents.
-
Elute the azide-conjugated protein using the appropriate Elution Buffer.
-
Analyze the eluted fractions for purity.
-
Visualizations
Caption: A typical multi-step purification workflow for this compound conjugated proteins.
Caption: A decision tree for troubleshooting common issues in Ion-Exchange Chromatography (IEX).
References
Proper storage and handling of Azide-PEG6-Tos to maintain stability.
This technical support center provides guidance on the proper storage, handling, and use of Azide-PEG6-Tos to ensure its stability and successful application in research and development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a heterobifunctional linker molecule. It consists of an azide group (-N₃), a six-unit polyethylene glycol (PEG6) spacer, and a tosyl group (-OTs). The azide group is commonly used in "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), to form a stable triazole linkage with alkyne-containing molecules. The tosyl group is an excellent leaving group, making it suitable for nucleophilic substitution reactions. The PEG6 spacer is hydrophilic, which enhances the solubility of the molecule in aqueous solutions.
Primary applications include:
-
Bioconjugation: Linking molecules to proteins, antibodies, or peptides.[1]
-
Drug Development: Improving the pharmacokinetic properties of therapeutic compounds.
-
PROTAC (Proteolysis Targeting Chimera) Synthesis: Used as a linker to connect a target protein binder to an E3 ligase ligand.[1][2][3]
-
Surface Modification: Attaching biomolecules to surfaces to enhance biocompatibility.
Q2: How should I properly store this compound to maintain its stability?
A2: Proper storage is crucial for maintaining the integrity of this compound. The following table summarizes the recommended storage conditions.
| Storage Format | Temperature | Duration | Notes |
| Solid (as received) | -20°C | Long-term (months to years) | Store in a dry, dark environment. The product can be stored for up to 24 months if the vial is kept tightly sealed.[4] |
| 0 - 4°C | Short-term (days to weeks) | For temporary storage, keep dry and protected from light. | |
| In Solvent (Stock Solution) | -20°C | Up to one month | Prepare aliquots in tightly sealed vials to avoid repeated freeze-thaw cycles. |
Q3: What solvents are recommended for dissolving this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO). For reactions in aqueous buffers, it is advisable to first dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO and then add it to the aqueous solution.
Q4: What are the general safety precautions for handling this compound?
A4: Azide-containing compounds can be hazardous. Always handle this compound in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water. Avoid mixing azides with acids, as this can generate highly toxic and explosive hydrazoic acid. Do not use metal spatulas to handle the solid, as this can form shock-sensitive metal azides.
Troubleshooting Guides
Click Chemistry (CuAAC) Reaction Issues
Problem: Low or no product yield in my copper-catalyzed click reaction.
| Possible Cause | Troubleshooting Step |
| Poor quality of reagents | Ensure your alkyne-containing molecule is pure. Use a fresh solution of your reducing agent (e.g., sodium ascorbate). |
| Copper catalyst oxidation | Prepare the copper(I) catalyst solution fresh or use a stabilizing ligand like TBTA or THPTA. Ensure the reaction is deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen). |
| Incorrect stoichiometry | Optimize the molar ratio of azide to alkyne. A slight excess of one reagent may be beneficial. |
| Suboptimal reaction conditions | Adjust the solvent system. While the reaction can be performed in various solvents, a mixture of water and a miscible organic solvent (e.g., DMSO, t-BuOH) is common. Temperature can also be optimized; while many reactions proceed at room temperature, gentle heating may improve yields. |
| Inhibition of the catalyst | Certain functional groups on your biomolecule can chelate copper and inhibit the reaction. Consider using a copper-free click chemistry approach (SPAAC) if this is suspected. |
Bioconjugation and PROTAC Synthesis Issues
Problem: My bioconjugation or PROTAC synthesis is not working as expected.
| Possible Cause | Troubleshooting Step |
| Steric hindrance | The PEG linker may not be long enough to overcome steric hindrance between the molecules you are trying to conjugate. Consider using a longer PEG linker. |
| Low solubility of the final product | While the PEG linker enhances water solubility, the final conjugate may still have limited solubility. Optimize the buffer conditions (pH, ionic strength) or add organic co-solvents if the reaction allows. |
| Side reactions | The tosyl group is reactive towards nucleophiles. Ensure that your reaction conditions are selective for the intended reaction and that there are no competing nucleophiles present if you are targeting a specific reaction with the tosyl group. |
| Degradation of the linker | Although generally stable, PEG linkers can be susceptible to degradation under harsh acidic or basic conditions, or in the presence of strong oxidizing agents. Ensure your reaction and purification conditions are within a moderate pH range. |
| Inefficient ternary complex formation (for PROTACs) | The length and flexibility of the PEG linker are critical for the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase). Synthesize and test a small library of PROTACs with different PEG linker lengths to find the optimal one. |
Experimental Protocols
Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general guideline for conjugating this compound to an alkyne-functionalized molecule.
Materials:
-
This compound
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a stabilizing ligand)
-
Solvent (e.g., DMSO, t-BuOH/water mixture)
Procedure:
-
Reactant Preparation:
-
Dissolve this compound and the alkyne-functionalized molecule in your chosen solvent system. A typical starting concentration is 10 mM.
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).
-
Prepare a stock solution of CuSO₄ (e.g., 50 mM in water).
-
(Optional) If using a ligand, prepare a stock solution of TBTA or THPTA in a suitable solvent (e.g., DMSO).
-
-
Reaction Setup:
-
In a reaction vial, combine the this compound and alkyne-functionalized molecule solutions. A 1:1 to 1:1.5 molar ratio of azide to alkyne is a good starting point.
-
(Optional) If using a ligand, add it to the reaction mixture. A 1:1 molar ratio of ligand to copper is typically used.
-
Add the CuSO₄ solution to the reaction mixture. A final concentration of 1 mM is often sufficient.
-
Initiate the reaction by adding the sodium ascorbate solution. Use a 5-fold molar excess of sodium ascorbate relative to CuSO₄.
-
-
Reaction and Monitoring:
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress using an appropriate analytical technique such as LC-MS or TLC. Reactions are often complete within 1-4 hours.
-
-
Purification:
-
Once the reaction is complete, the product can be purified using standard techniques such as chromatography (e.g., size-exclusion or reversed-phase) or dialysis if one of the components is a macromolecule.
-
Protocol 2: General Procedure for Nucleophilic Substitution using the Tosyl Group
This protocol outlines a general procedure for reacting a nucleophile with the tosyl group of this compound.
Materials:
-
This compound
-
Nucleophile (e.g., an amine, thiol, or alcohol)
-
Apolar aprotic solvent (e.g., DMF, acetonitrile)
-
Base (e.g., triethylamine, diisopropylethylamine), if necessary to deprotonate the nucleophile.
Procedure:
-
Reactant Preparation:
-
Dissolve this compound in the chosen anhydrous solvent.
-
Dissolve the nucleophile in the same solvent.
-
-
Reaction Setup:
-
In a reaction vial under an inert atmosphere (e.g., nitrogen or argon), combine the this compound and nucleophile solutions. A slight excess of the nucleophile (1.1-1.5 equivalents) is often used.
-
If the nucleophile requires deprotonation, add the base to the reaction mixture (1.5-2 equivalents).
-
-
Reaction and Monitoring:
-
Stir the reaction mixture. The reaction temperature may need to be optimized (from room temperature to elevated temperatures) depending on the reactivity of the nucleophile.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction with water or a suitable buffer.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product using column chromatography.
-
Visualizations
Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Workflow for Nucleophilic Substitution with the Tosyl Group.
References
Technical Support Center: Characterization of PEGylated Bioconjugates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PEGylated bioconjugates.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What are the main challenges in characterizing PEGylated bioconjugates?
-
How does PEGylation affect the analytical behavior of proteins?
-
Which analytical techniques are most suitable for PEGylated bioconjugate analysis?
-
How can I determine the degree of PEGylation?
-
What is the importance of identifying positional isomers of PEGylated proteins?
-
-
Troubleshooting Guides by Analytical Technique
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Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)
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High-Performance Liquid Chromatography (HPLC)
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Reversed-Phase HPLC (RP-HPLC)
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Ion-Exchange HPLC (IEX-HPLC)
-
Hydrophobic Interaction Chromatography (HIC-HPLC)
-
-
-
Experimental Protocols
-
General Workflow for PEGylation Analysis
-
SEC-MALS Protocol
-
MALDI-TOF MS Protocol
-
RP-HPLC Protocol
-
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in characterizing PEGylated bioconjugates?
A1: The primary challenges stem from the inherent heterogeneity of the PEGylation reaction and the physicochemical properties of PEG itself. Key difficulties include:
-
Heterogeneity: PEGylation reactions often produce a complex mixture of molecules with varying numbers of PEG chains attached (degree of PEGylation) and at different sites on the protein (positional isomers).[1][2][3]
-
Polydispersity of PEG: The PEG reagent itself is often a heterogeneous mixture of different chain lengths, which adds to the complexity of the final product.[4]
-
Analytical Separation: The large hydrodynamic size and conformational flexibility of PEG can lead to poor resolution and peak broadening in chromatographic techniques.[4]
-
Mass Spectrometry Issues: The polydispersity of PEG can complicate mass spectra, making it difficult to resolve individual species.
-
Impact on Protein Properties: PEGylation can alter the protein's hydrophobicity, charge, and conformation, affecting its behavior in various analytical systems.
Q2: How does PEGylation affect the analytical behavior of proteins?
A2: Covalent attachment of PEG chains significantly alters a protein's properties, which in turn affects its analytical behavior:
-
Increased Hydrodynamic Radius: The large size of the PEG chain dramatically increases the molecule's hydrodynamic volume, leading to earlier elution in Size-Exclusion Chromatography (SEC) than expected based on molecular weight alone.
-
Changes in Hydrophobicity: PEGylation can either increase or decrease the overall hydrophobicity of a protein, which impacts its retention in Reversed-Phase (RP-HPLC) and Hydrophobic Interaction Chromatography (HIC).
-
Masking of Surface Charge: The PEG chains can shield the protein's surface charges, altering its interaction with Ion-Exchange (IEX) resins and changing its elution profile.
-
Suppression of MS Signal: In MALDI-TOF MS, the presence of PEG can interfere with matrix crystallization and suppress the ionization of the protein, leading to reduced signal intensity.
Q3: Which analytical techniques are most suitable for PEGylated bioconjugate analysis?
A3: A combination of techniques is often necessary for comprehensive characterization. The most common methods are:
-
SEC-MALS: For determining the absolute molar mass, degree of PEGylation, and aggregation state, independent of elution time.
-
MALDI-TOF MS: For direct measurement of the molecular weight distribution and determination of the average degree of PEGylation.
-
HPLC (RP-HPLC, IEX-HPLC, HIC-HPLC): For separating different PEGylated species, including positional isomers, and for purity assessment.
Q4: How can I determine the degree of PEGylation?
A4: The degree of PEGylation (the number of PEG molecules per protein) can be determined using several techniques:
-
SEC-MALS: By measuring the absolute molecular weight of the conjugate and subtracting the known molecular weight of the protein, the mass of the attached PEG, and thus the degree of PEGylation, can be calculated.
-
MALDI-TOF MS: The mass spectrum will show a distribution of peaks, with each peak corresponding to the protein with a different number of PEG chains. The mass difference between adjacent peaks corresponds to the mass of a single PEG chain.
-
HPLC: By separating species with different numbers of PEG chains, the relative abundance of each can be quantified.
Q5: What is the importance of identifying positional isomers of PEGylated proteins?
A5: The site of PEG attachment can significantly impact the biological activity and stability of the protein. PEGylating near the active site or a receptor binding site can lead to a loss of function. Therefore, identifying and quantifying positional isomers is crucial for ensuring product consistency, efficacy, and safety. RP-HPLC and IEX-HPLC are powerful techniques for separating these isomers.
Troubleshooting Guides by Analytical Technique
Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)
dot
Caption: Troubleshooting common issues in SEC-MALS analysis of PEGylated bioconjugates.
| Problem | Possible Cause | Suggested Solution |
| Broad, poorly resolved peaks | 1. High polydispersity of the PEG reagent or the final conjugate.2. Secondary (ionic or hydrophobic) interactions between the PEGylated protein and the SEC column matrix. | 1. If possible, use a more monodisperse PEG reagent. Further purification of the conjugate may be necessary.2. Modify the mobile phase. Increase the ionic strength (e.g., 150 mM NaCl or phosphate buffer) to minimize ionic interactions. Adding a small amount of organic solvent (e.g., 5-10% isopropanol or acetonitrile) can reduce hydrophobic interactions. |
| Peak tailing or late elution | 1. Strong interaction with the column stationary phase.2. The hydrodynamic radius of the conjugate is smaller than expected. | 1. See solution for broad peaks (modify mobile phase). Consider a column with a different chemistry (e.g., a more inert material).2. This is less common but can occur. Confirm the molecular weight with MALS to ensure it's not a smaller species. |
| Unexpectedly early elution | 1. Formation of high molecular weight aggregates.2. The hydrodynamic volume is significantly larger than anticipated for the monomeric conjugate. | 1. MALS data will show a much higher molecular weight for this peak. Optimize the PEGylation reaction or purification to remove aggregates.2. This is expected for PEGylated proteins. MALS will provide the absolute molecular weight to confirm the species. |
| Low signal or poor recovery | 1. Non-specific binding of the sample to the column.2. Incorrect dn/dc value or UV extinction coefficient used for analysis. | 1. Modify the mobile phase as described above. A different column may be required.2. The dn/dc value of a PEG-protein conjugate is a weighted average of the protein and PEG components and should be determined experimentally if possible. Ensure the correct extinction coefficient for the protein is used. |
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)
dot
Caption: Troubleshooting common issues in MALDI-TOF MS analysis of PEGylated bioconjugates.
| Problem | Possible Cause | Suggested Solution |
| Low signal intensity or no detectable peaks | 1. Poor Co-crystallization: PEG can interfere with the formation of a good crystal lattice with the matrix.2. Ion Suppression: The presence of PEG can suppress the ionization of the protein.3. Suboptimal Laser Power: Laser energy may be too low for desorption/ionization or too high, causing fragmentation. | 1. Optimize Sample Preparation: Try the "sandwich" or "dried-droplet" method where a layer of matrix is applied before and after the sample. Experiment with different sample-to-matrix ratios.2. Change Matrix: Sinapinic acid (SA) is a common choice for proteins. For smaller PEGylated peptides, α-cyano-4-hydroxycinnamic acid (CHCA) may be suitable.3. Adjust Laser Power: Gradually increase the laser power to find the optimal setting that gives a good signal without causing excessive fragmentation. |
| Poor resolution between PEGylated species | 1. High Heterogeneity: A wide distribution of PEGylated species can lead to overlapping peaks.2. Instrument Settings: The instrument may not be optimized for high mass detection. | 1. Purify the Sample: Use HPLC techniques (IEX, HIC, or RP) to fractionate the sample before MALDI analysis.2. Use Linear Mode: For high molecular weight proteins, linear TOF mode generally provides better sensitivity than reflector mode. Ensure the detector is appropriate for high mass ions. |
| Inaccurate mass measurement | 1. Poor Calibration: The instrument is not properly calibrated in the mass range of the PEGylated protein. | 1. Calibrate: Use calibration standards that bracket the expected mass range of your PEGylated conjugate. Perform an external or internal calibration. |
High-Performance Liquid Chromatography (HPLC)
Quantitative Comparison of HPLC Methods
| HPLC Method | Principle of Separation | Primary Application for PEGylated Proteins | Resolution of Positional Isomers | Resolution of Degree of PEGylation |
| SEC-HPLC | Hydrodynamic Volume | Aggregate and fragment analysis, separation of free PEG from conjugate. | Low | Moderate |
| RP-HPLC | Hydrophobicity | High-resolution separation of positional isomers and different degrees of PEGylation. | High | High |
| IEX-HPLC | Net Surface Charge | Separation of species with different numbers of PEG chains (as PEG masks charge) and some positional isomers. | Moderate | High |
| HIC-HPLC | Hydrophobicity (milder than RP) | Orthogonal separation method, useful for purification. | Moderate | Moderate |
| Problem | Possible Cause | Suggested Solution |
| Poor resolution of PEGylated species | 1. Inappropriate Column Chemistry: The stationary phase is not providing sufficient selectivity.2. Suboptimal Mobile Phase/Gradient: The organic solvent or gradient profile is not effective. | 1. Column Selection: C4 columns are often a good starting point for PEGylated proteins. For larger PEGs (>20 kDa), a C18 column might offer better resolution.2. Optimize Gradient: Use a shallower gradient (e.g., 1-2% organic per minute) to improve separation.3. Mobile Phase: Acetonitrile is generally preferred over methanol as the organic modifier. |
| Broad peaks or peak tailing | 1. Secondary Interactions: Unwanted interactions with the stationary phase.2. High Column Temperature: May be necessary but can sometimes degrade the sample. | 1. Ion-Pairing Agent: Ensure an ion-pairing agent like trifluoroacetic acid (TFA) (0.1%) is present in both mobile phases to improve peak shape.2. Temperature: Moderate temperatures (e.g., 45 °C) can often improve peak shape and resolution. |
| Low recovery | 1. Irreversible Adsorption: The protein is sticking to the column. | 1. Change Column: A column with wider pores (e.g., 300 Å) is recommended for large proteins.2. Flush Column: Implement a high organic flush at the end of each run to elute strongly bound species. |
| Problem | Possible Cause | Suggested Solution |
| Poor separation of PEGylated forms | 1. Incorrect pH of Mobile Phase: The protein's charge is not optimal for binding to the column.2. Steep Salt Gradient: The elution is happening too quickly. | 1. pH Optimization: The mobile phase pH should be chosen to ensure the protein has a net charge that allows it to bind to the ion-exchange resin (e.g., pH below pI for cation exchange).2. Shallow Gradient: Use a shallower salt gradient to improve the separation between species with small charge differences. |
| Multiple unresolved peaks | 1. High degree of heterogeneity: The sample contains many different PEGylated species and other charge variants (e.g., deamidation). | 1. Orthogonal Methods: This is expected for complex samples. Use an orthogonal method like RP-HPLC or SEC to further characterize the fractions. IEX is excellent for demonstrating this heterogeneity. |
| Problem | Possible Cause | Suggested Solution |
| No binding to the column | 1. Salt concentration is too low: The hydrophobic interaction is not being promoted. | 1. Increase Salt: The initial mobile phase (binding buffer) needs a high concentration of a kosmotropic salt (e.g., 1-2 M ammonium sulfate or sodium chloride). |
| Poor resolution | 1. Inappropriate Salt or Gradient: The salt type or gradient slope is not optimal.2. Low Capacity: The column is overloaded. | 1. Optimize Gradient: Use a shallow, decreasing salt gradient for elution. Experiment with different salt types.2. Reduce Sample Load: HIC columns can have lower capacity than other types. Reduce the amount of protein injected. |
Experimental Protocols
General Workflow for PEGylation Analysis
dot
Caption: A typical experimental workflow for the characterization of a PEGylated bioconjugate.
SEC-MALS Protocol
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System Preparation:
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Column: A silica-based SEC column suitable for the molecular weight range of the conjugate (e.g., 300 Å pore size).
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Mobile Phase: Phosphate-buffered saline (PBS) or other suitable buffer, pH 6.8-7.4, containing at least 150 mM salt (e.g., NaCl) to prevent ionic interactions. The mobile phase must be thoroughly degassed and filtered (0.1 or 0.22 µm).
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Detectors: Ensure UV, MALS, and Refractive Index (RI) detectors are warmed up and stable.
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Sample Preparation:
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Dilute the PEGylated bioconjugate in the mobile phase to a concentration of 1-2 mg/mL.
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Filter the sample through a low-binding 0.1 or 0.22 µm syringe filter before injection.
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Instrumental Analysis:
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Flow Rate: Typically 0.5 - 1.0 mL/min depending on the column dimensions.
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Injection Volume: 20 - 100 µL.
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Data Collection: Collect data from all three detectors (UV, MALS, RI).
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Data Analysis:
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Use specialized software (e.g., ASTRA) for conjugate analysis.
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Input the known dn/dc values and UV extinction coefficients for both the protein and the PEG. If unknown, these may need to be determined experimentally.
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The software will calculate the absolute molecular weight of the conjugate, the protein portion, and the PEG portion across the elution peak, allowing for determination of the degree of PEGylation and aggregation.
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MALDI-TOF MS Protocol
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Matrix Preparation:
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Prepare a saturated solution of sinapinic acid (SA) in a solvent mixture of 50% acetonitrile and 0.1% trifluoroacetic acid (TFA).
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Sample Preparation:
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Dissolve the PEGylated protein sample in a suitable solvent (e.g., 50% acetonitrile/0.1% TFA) to a final concentration of approximately 1 mg/mL.
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Target Spotting (Dried-Droplet Method):
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Spot 0.5 - 1 µL of the matrix solution onto the MALDI target plate and let it air dry completely.
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Mix the sample solution and matrix solution (e.g., in a 1:1 ratio).
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Spot 0.5 - 1 µL of this mixture on top of the dried matrix spot.
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Allow the spot to air dry completely at room temperature.
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Instrumental Analysis:
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Insert the target plate into the mass spectrometer.
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Acquire spectra in positive linear mode, which is generally better for large molecules.
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Optimize the laser power to achieve a good signal-to-noise ratio.
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Data Analysis:
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The resulting spectrum will show a distribution of peaks. The mass difference between adjacent major peaks corresponds to the mass of a single PEG unit.
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The average degree of PEGylation can be calculated from the weighted average of the peak intensities.
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RP-HPLC Protocol
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System Preparation:
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Column: A C4 or C18 reversed-phase column with a 300 Å pore size is recommended.
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Mobile Phase A: 0.1% TFA in water.
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Mobile Phase B: 0.1% TFA in acetonitrile.
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Column Temperature: 45 °C.
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Sample Preparation:
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Dilute the sample in Mobile Phase A to a concentration of approximately 1 mg/mL.
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-
Instrumental Analysis:
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Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm or 280 nm.
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Gradient: A shallow linear gradient is recommended for good resolution. For example:
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0-5 min: 20% B
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5-30 min: 20-65% B (a gradient slope of ~1.8%/min)
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30-35 min: 65-90% B (column wash)
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35-45 min: Re-equilibrate at 20% B
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-
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Data Analysis:
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Integrate the peaks corresponding to the native protein, different PEGylated species, and positional isomers.
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Relative quantification can be performed based on peak areas. Resolution between peaks should be calculated to assess separation quality.
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References
Technical Support Center: Synthesis of PROTACs with PEG Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the synthesis of Proteolysis Targeting Chimeras (PROTACs) incorporating polyethylene glycol (PEG) linkers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during your experiments, alongside detailed experimental protocols and comparative data to improve the efficiency of your synthetic workflows.
Frequently Asked Questions (FAQs)
Q1: I've synthesized my PROTAC with a PEG linker, but the aqueous solubility is still poor. Isn't the PEG linker supposed to improve solubility?
A1: Yes, polyethylene glycol (PEG) linkers are incorporated into PROTAC design to enhance hydrophilicity and improve aqueous solubility.[1][2] However, the overall solubility of the final PROTAC is a composite property influenced by the two terminal ligands (the warhead for the protein of interest and the E3 ligase binder) and the linker itself. PROTACs are often large, complex molecules that fall into the "beyond Rule of Five" (bRo5) chemical space, which predisposes them to low solubility despite the presence of a hydrophilic PEG chain. If your warhead and E3 ligase ligand are highly hydrophobic, a PEG linker may not be sufficient to overcome their poor solubility characteristics.
Q2: What is the first step I should take to troubleshoot the poor solubility of my PEGylated PROTAC?
A2: The initial step is to accurately quantify the solubility of your compound. A common method is the shake-flask method followed by HPLC or LC-MS analysis to determine the concentration in a buffered solution (e.g., PBS, pH 7.4).[3][] If solubility is confirmed to be low, consider formulation strategies such as creating amorphous solid dispersions (ASDs) with polymers like HPMCAS or Eudragit® L 100-55, which have been shown to enhance the dissolution of PROTACs.[3]
Q3: My final PROTAC yield is consistently low. What are the most common causes and how can I address them?
A3: Low synthetic yield is a frequent challenge in the multi-step synthesis of PROTACs. Key factors to investigate include:
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Inefficient Coupling Reactions: Amide bond formation and other coupling reactions are critical steps. Ensure that your coupling reagents (e.g., HATU, PyBOP) are fresh and used in appropriate molar excess (typically 1.2-1.5 equivalents). The base, such as DIPEA, is also crucial and should be added in sufficient excess (2-3 equivalents).
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Side Reactions: Protecting groups on your ligands or linker may be incompatible with the reaction conditions, leading to side products. Re-evaluate your protecting group strategy.
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Purification Losses: PEGylated PROTACs can be challenging to purify due to their amphiphilic nature, sometimes leading to broad peaks or poor recovery during chromatography. Optimize your purification method, for instance, by adjusting the gradient steepness in reverse-phase HPLC.
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Starting Material Quality: Ensure the purity of your starting ligands and linker. Impurities can interfere with the reaction and complicate purification.
Q4: How do I choose the optimal PEG linker length for my PROTAC?
A4: The optimal linker length is critical for inducing a stable and productive ternary complex between the target protein and the E3 ligase. There is no universal optimal length; it must be determined empirically for each specific target and E3 ligase pair.
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Too short: A short linker may cause steric hindrance, preventing the formation of the ternary complex.
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Too long: An excessively long linker can lead to an unfavorable orientation of the two proteins, reducing ubiquitination efficiency, and may increase the entropic penalty upon binding.
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General Range: Most successful PROTACs utilize linkers with a length of 5-15 atoms, though longer PEG chains can be beneficial for certain targets by providing greater flexibility and spanning larger distances. A common strategy is to synthesize a small library of PROTACs with varying PEG linker lengths (e.g., PEG3, PEG5, PEG7) to identify the optimal length for degradation efficiency.
Q5: What are the best synthetic strategies for coupling PEG linkers to my ligands?
A5: The most common and efficient methods for PROTAC synthesis involving PEG linkers are amide coupling and copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry".
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Amide Coupling: This is a robust and widely used method. Typically, a bifunctional PEG linker with a terminal carboxylic acid and a protected amine is used. The carboxylic acid can be activated (e.g., with HATU or EDC) and reacted with an amine on one of the ligands. After deprotection of the other end of the linker, the process is repeated with the second ligand.
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Click Chemistry (CuAAC): This method is highly efficient and offers excellent functional group tolerance. It involves the reaction of a terminal alkyne with an azide to form a stable triazole ring. You would functionalize one ligand with an azide and the other with an alkyne (or vice versa), and then use a PEG linker with complementary functionalities. This approach is particularly useful for the rapid synthesis of PROTAC libraries.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and purification of PEGylated PROTACs.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation in Coupling Step | 1. Inactive coupling reagents (e.g., HATU, PyBOP). 2. Insufficient base (e.g., DIPEA). 3. Steric hindrance around the reactive site. 4. Low reactivity of the amine or carboxylic acid. | 1. Use fresh, high-quality coupling reagents. 2. Increase the equivalents of base to 3-4 eq. 3. Extend the reaction time and/or increase the temperature (e.g., to 40-50 °C). 4. Consider a different coupling reagent or a more potent activating agent. |
| Multiple Products Observed by LC-MS | 1. Incomplete reaction or presence of starting materials. 2. Formation of side products due to reactive functional groups on ligands. 3. Di-acylation or other multiple reactions if more than one reactive site is available. | 1. Allow the reaction to run longer or add more reagents. 2. Ensure that all other potentially reactive functional groups (e.g., other amines, hydroxyls) are appropriately protected. 3. Re-evaluate the protecting group strategy. |
| Difficulty in Purifying the Final PROTAC | 1. Poor separation on reverse-phase HPLC due to the amphiphilic nature of the PEGylated PROTAC. 2. Product aggregation on the column. 3. Co-elution with impurities or byproducts. | 1. Use a shallower gradient during HPLC purification. 2. Try a different column stationary phase (e.g., C4 instead of C18). 3. Add a small amount of an organic modifier like isopropanol to the mobile phase to disrupt aggregation. 4. If using click chemistry, ensure complete removal of the copper catalyst, which can cause peak tailing. |
| Inconsistent Biological Activity | 1. Presence of impurities that interfere with the assay. 2. Degradation of the PROTAC in the assay buffer. 3. The "hook effect," where high concentrations of PROTAC lead to the formation of binary complexes instead of the productive ternary complex. | 1. Ensure the final compound is of high purity (>95%) as confirmed by HPLC and characterized by NMR and high-resolution mass spectrometry. 2. Assess the stability of your PROTAC in the assay buffer over the time course of the experiment. 3. Perform a wide dose-response experiment to check for a bell-shaped curve, which is indicative of the hook effect. |
Quantitative Data Summary
The following tables summarize key quantitative data related to the synthesis and properties of PROTACs with PEG linkers.
Table 1: Comparison of Coupling Conditions for Amide Bond Formation
| Coupling Reagent | Equivalents | Base (Equivalents) | Solvent | Temp. (°C) | Time (h) | Typical Yield Range |
| HATU | 1.2 - 1.5 | DIPEA (2-3) | DMF | 25 | 2 - 12 | 60 - 90% |
| PyBOP | 1.2 - 1.5 | DIPEA (2-3) | DMF | 25 | 4 - 16 | 55 - 85% |
| EDC/HOBt | 1.5 - 2.0 | DIPEA (2-3) | DCM/DMF | 25 | 12 - 24 | 40 - 75% |
| DCC/Oxyma Pure | 2.7 | - | CH₂Cl₂/CH₃CN | 25 | 4 | 50 - 95% |
Table 2: Impact of PEG Linker Length on PROTAC Properties (Illustrative Examples)
| PROTAC System | Linker Composition | DC₅₀ (nM) | Dₘₐₓ (%) | Aqueous Solubility (µg/mL) | Cell Permeability | Reference |
| BRD4 Degrader | 0 PEG units | >5000 | <20 | Low | Moderate | |
| BRD4 Degrader | 1-2 PEG units | >5000 | ~30 | Moderate | Moderate | |
| BRD4 Degrader | 4-5 PEG units | <500 | >80 | High | Improved | |
| SMARCA2/4 Degrader | PEG linker | 250-300 | 65-70 | Not Reported | Low (1.1 x 10⁻⁷ cm s⁻¹) | |
| ER Degrader | 9-atom linker | >200 µM (IC₅₀) | Not Reported | Not Reported | Not Reported | |
| ER Degrader | 16-atom linker | 26 µM (IC₅₀) | Not Reported | Not Reported | Not Reported |
Note: DC₅₀ and Dₘₐₓ values are highly dependent on the specific cell line and experimental conditions.
Experimental Protocols
Protocol 1: General Amide Coupling for PROTAC Synthesis
This protocol describes the coupling of a carboxylic acid-functionalized component (Ligand-A-COOH) to an amine-functionalized component (Ligand-B-Linker-NH₂).
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Preparation: To a solution of Ligand-A-COOH (1.0 eq) in anhydrous DMF (0.1 M), add HATU (1.2 eq) and DIPEA (3.0 eq).
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Activation: Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
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Coupling: Add a solution of Ligand-B-Linker-NH₂ (1.1 eq) in anhydrous DMF to the reaction mixture.
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Reaction: Stir the reaction at room temperature for 2-4 hours under a nitrogen atmosphere. Monitor the reaction progress by LC-MS.
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Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.
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Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by preparative reverse-phase HPLC to afford the final PROTAC.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"
This protocol describes the coupling of an alkyne-functionalized component to an azide-functionalized component.
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Preparation: Dissolve the alkyne-containing fragment (1.0 eq) and the azide-containing fragment (1.0 eq) in a 3:1 mixture of THF/H₂O.
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Catalyst Addition: Add sodium ascorbate (0.3 eq) followed by copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq).
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Reaction: Stir the reaction vigorously at room temperature for 12-24 hours. The reaction mixture may become heterogeneous. Monitor progress by LC-MS.
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Work-up: Upon completion, dilute the reaction with water and extract with ethyl acetate. Wash the combined organic layers with brine.
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Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or preparative HPLC.
Protocol 3: Characterization of Final PROTAC
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LC-MS Analysis:
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Dissolve a small amount of the purified PROTAC in methanol or acetonitrile.
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Inject the sample into an LC-MS system equipped with a C18 column.
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Run a gradient elution (e.g., 5-95% acetonitrile in water with 0.1% formic acid).
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Confirm the presence of the PROTAC by matching the observed mass-to-charge ratio (m/z) with the calculated molecular weight.
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Assess purity by integrating the peak area of the product relative to any impurity peaks.
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-
NMR Analysis:
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Dissolve 1-5 mg of the purified PROTAC in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or CD₃OD).
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Acquire ¹H and ¹³C NMR spectra to confirm the structure.
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Use 2D NMR techniques (e.g., COSY, HSQC) as needed to assign complex signals and confirm connectivity.
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Visualizations
Caption: PROTAC mechanism of action leading to protein degradation.
Caption: General workflow for PROTAC synthesis with a PEG linker.
Caption: Troubleshooting logic for low PROTAC synthesis yield.
References
Method for monitoring the progress of an Azide-PEG6-Tos reaction.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals monitoring the progress of reactions involving Azide-PEG6-Tos. The focus is on the common nucleophilic substitution reaction where the tosylate group is displaced.
Frequently Asked Questions (FAQs)
Q1: What is the this compound reaction?
A1: this compound is a bifunctional linker containing an azide group and a tosylate group, connected by a 6-unit polyethylene glycol (PEG) chain.[1][2] The typical reaction monitored is a nucleophilic substitution where the tosylate (p-toluenesulfonate), an excellent leaving group, is displaced by a nucleophile (e.g., an amine, thiol, or alcohol on a target molecule).[3] This reaction conjugates the Azide-PEG6 moiety to the target molecule. The azide group remains available for subsequent "click chemistry" reactions, such as copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloadditions.[1][4]
Q2: Why is it important to monitor the reaction progress?
A2: Monitoring the reaction allows you to determine the reaction's endpoint, assess its efficiency, and identify the formation of any side products. This is crucial for optimizing reaction conditions (e.g., time, temperature, stoichiometry) and ensuring the desired product is obtained with high purity, which is critical in drug development and materials science.
Q3: What are the primary methods for monitoring this reaction?
A3: The most common and effective methods for monitoring the progress of an this compound reaction are Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC). Each technique offers distinct advantages for tracking the consumption of the starting materials and the formation of the PEGylated product.
Q4: Which analytical technique should I choose?
A4: The choice depends on the information you need, the equipment available, and the properties of your specific molecules.
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TLC is a fast, simple, and inexpensive qualitative method ideal for quick checks of reaction progress.
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¹H NMR is a powerful quantitative method that provides detailed structural information, allowing you to confirm the identity of the product and determine the reaction conversion.
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HPLC , often coupled with a detector like an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS), is excellent for quantitative analysis and for resolving complex mixtures, especially when the product and starting materials have similar polarities.
Reaction Pathway and Monitoring Workflow
Caption: General SN2 reaction of this compound with a nucleophile (R-XH).
Caption: A typical experimental workflow for monitoring reaction progress.
Data Presentation
Table 1: Comparison of Common Analytical Techniques
| Feature | Thin Layer Chromatography (TLC) | ¹H NMR Spectroscopy | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation by polarity on a solid stationary phase. | Measures magnetic properties of nuclei for structural detail. | Separation based on interaction with stationary/mobile phases. |
| Analysis Time | Fast (5-20 min) | Moderate (10-30 min per sample) | Slow to Moderate (15-60 min per sample) |
| Cost | Low | High | High |
| Data Type | Qualitative (Rf value) | Quantitative & Structural | Quantitative |
| Strengths | Simple, rapid, multiple samples run in parallel. | Provides definitive structural proof, quantitative without standards. | High sensitivity, high resolution, excellent for complex mixtures. |
| Weaknesses | Limited resolution, difficult for non-UV active spots without staining. | Lower sensitivity, complex spectra for mixtures. | Requires method development, expensive equipment. |
| Best For | Quick, routine checks of reaction completion. | Confirming product structure, calculating conversion rate. | Quantifying product and impurities, analyzing non-chromophoric compounds (with ELSD/CAD/MS). |
Troubleshooting Guide
Q5: My spots are streaking on the TLC plate. What should I do?
A5: Streaking of PEGylated compounds on silica TLC plates is a common issue due to their high polarity and the interaction of PEG's oxygen atoms with the silica gel.
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Solution 1: Adjust Solvent System: Use a more polar eluent or a mixed solvent system. Systems like Chloroform/Methanol or DCM/Methanol can help create tighter spots. A slow gradient of 1-10% Ethanol/Isopropanol in Chloroform has also been reported to improve separation.
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Solution 2: Reduce Sample Concentration: Spotting a solution that is too concentrated can cause streaking. Dilute your sample before spotting.
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Solution 3: Add a Modifier: If your compound is acidic or basic, adding a small amount of a modifier to the eluent (e.g., 1% acetic acid for acidic compounds or 1-5% triethylamine for basic compounds) can neutralize active sites on the silica and reduce tailing.
Q6: I can't see my PEGylated compound on the TLC plate under UV light. How can I visualize it?
A6: PEG itself does not have a UV chromophore, so PEGylated compounds may not be visible under a UV lamp unless the conjugated molecule is UV-active.
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Solution 1: Iodine Staining: Place the dried TLC plate in a chamber with a few crystals of iodine. Most organic compounds will appear as brown spots.
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Solution 2: Permanganate Stain: A potassium permanganate (KMnO₄) stain is a good general stain for compounds that can be oxidized.
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Solution 3: Dragendorff Stain: This is a highly effective stain for visualizing PEG-containing compounds, which will appear as orange or brown spots.
Q7: In the ¹H NMR spectrum, the PEG signals are overlapping. How can I monitor the reaction?
A7: The repeating ethylene glycol units of the PEG chain produce a large, characteristic signal around 3.6 ppm, which can obscure other nearby peaks.
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Solution 1: Focus on Unique Signals: Instead of focusing on the main PEG peak, track signals unique to the starting material and the product. For the this compound starting material, monitor the aromatic protons of the tosyl group (~7.4-7.8 ppm) and the protons on the carbon adjacent to the tosylate (~4.1-4.2 ppm). Upon reaction, these signals will disappear, and new signals corresponding to the protons adjacent to the newly formed bond will appear.
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Solution 2: Use a Higher Field NMR: A higher field spectrometer (e.g., >400 MHz) will provide better signal dispersion and may help resolve overlapping peaks.
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Solution 3: 2D NMR: If signal overlap is severe, 2D NMR techniques like COSY or HSQC can help in assigning the correct proton signals to your product and starting materials.
Q8: My HPLC analysis shows poor peak shape or resolution. What can I do?
A8: Poor chromatography can result from a variety of factors, including an inappropriate column or mobile phase.
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Solution 1: Choose the Right Detector: Since PEGs lack a strong UV chromophore, use a universal detector like an Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometer (MS) instead of a UV detector.
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Solution 2: Optimize Mobile Phase: Use a gradient elution, for example, with water and acetonitrile, to improve the separation of compounds with different polarities.
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Solution 3: Select the Appropriate Column: A reversed-phase column (e.g., C8 or C18) is commonly used for PEG analysis. Columns with a smaller pore size (e.g., 100Å) can provide a high surface area and better retention for low molecular weight PEGs.
Experimental Protocols
Protocol 1: Reaction Monitoring by Thin Layer Chromatography (TLC)
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Preparation: Prepare a developing chamber with a suitable eluent system (e.g., 9:1 Dichloromethane/Methanol). Place a piece of filter paper in the chamber to ensure saturation.
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Spotting: On a silica gel TLC plate, draw a faint pencil line ~1 cm from the bottom. Spot a small amount of your starting material (this compound), the co-reactant, and the reaction mixture on the line. A "co-spot" lane containing both the starting material and the reaction mixture is highly recommended to easily compare Rf values.
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Development: Place the TLC plate in the chamber, ensuring the solvent level is below the spotted line. Cover the chamber and allow the solvent to ascend the plate until it is ~1 cm from the top.
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Visualization: Remove the plate, immediately mark the solvent front with a pencil, and dry the plate. Visualize the spots using a UV lamp (if applicable) and then a chemical stain (e.g., iodine or Dragendorff stain).
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Analysis: The reaction is complete when the spot corresponding to the limiting starting material has disappeared from the reaction mixture lane, and a new spot corresponding to the product is clearly visible.
Table 2: Example TLC Parameters for PEG Compounds
| Parameter | Recommendation |
| Stationary Phase | Silica Gel 60 F₂₅₄ |
| Mobile Phase (Eluent) | Start with 10-20% Methanol in Dichloromethane (DCM) or Chloroform. Adjust polarity as needed. |
| Visualization | 1. UV light (254 nm) if chromophores are present. 2. Iodine chamber. 3. Dragendorff or Permanganate stain. |
| Expected Rf Trend | The tosylate starting material is generally less polar than the azide product if the incoming nucleophile is highly polar. Monitor the disappearance of the starting material. |
Protocol 2: Reaction Monitoring by ¹H NMR Spectroscopy
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Sampling: At designated time points (e.g., t=0, 1h, 4h, 24h), take a small aliquot (~5-10 µL) from the reaction mixture.
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Sample Preparation: Dilute the aliquot in a deuterated solvent (e.g., CDCl₃ or D₂O, matching your reaction solvent compatibility). If needed, filter the sample to remove any solids.
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Data Acquisition: Acquire a ¹H NMR spectrum. Key signals to monitor include:
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This compound (Starting Material): Aromatic protons of the tosyl group (~7.4-7.8 ppm), methyl protons of the tosyl group (~2.4 ppm), and -CH₂- protons adjacent to the tosylate oxygen (~4.15 ppm).
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Product: Appearance of new signals corresponding to the PEG chain being attached to your nucleophile and the disappearance of the tosylate-related signals.
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Analysis: Calculate the reaction conversion by integrating a signal unique to the product and a signal unique to the starting material. The conversion can be estimated using the formula: Conversion (%) = [Product Integral] / ([Product Integral] + [Starting Material Integral]) * 100.
Protocol 3: Reaction Monitoring by HPLC-ELSD
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Method Development: Develop an HPLC method using a suitable column (e.g., C8 or C18, 150 x 4.6 mm) and mobile phase (e.g., a gradient of water and acetonitrile). The ELSD parameters (e.g., nebulizer and evaporator temperature) should be optimized for your analyte and mobile phase.
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Sampling: At each time point, take an aliquot of the reaction mixture.
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Sample Preparation: Dilute the aliquot to an appropriate concentration with the mobile phase. Filter the sample through a 0.22 µm syringe filter before injection.
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Analysis: Inject the prepared samples onto the HPLC system. Monitor the chromatogram for the peak corresponding to the starting material(s) and the new peak for the product.
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Quantification: The reaction progress can be followed by observing the decrease in the peak area of the starting material and the increase in the peak area of the product over time.
References
Validation & Comparative
Characterizing Azide-PEG6-Tos Conjugates: A Comparative Guide to Mass Spectrometry and Alternative Techniques
For researchers, scientists, and drug development professionals, the precise characterization of bifunctional linkers like Azide-PEG6-Tos is critical for the successful development of targeted therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This guide provides a comprehensive comparison of mass spectrometry with other key analytical techniques for the characterization of this compound, supported by experimental data and detailed protocols.
The structural integrity, purity, and molecular weight of this compound, a heterobifunctional linker featuring an azide and a tosylate group connected by a six-unit polyethylene glycol (PEG) spacer, are paramount to ensure reproducible and effective bioconjugation. Mass spectrometry (MS) stands out as a primary tool for this purpose, offering high sensitivity and detailed structural information. However, a multi-faceted analytical approach, incorporating techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC), provides a more complete and robust characterization.
Mass Spectrometry for this compound Characterization
Mass spectrometry is a powerful technique for determining the molecular weight and confirming the structure of this compound. Both Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly employed, each with its own set of advantages.
Electrospray Ionization (ESI-MS): This soft ionization technique is well-suited for analyzing polar molecules like this compound. In positive ionization mode, the conjugate is expected to form protonated molecules ([M+H]⁺) as well as adducts with sodium ([M+Na]⁺) and potassium ([M+K]⁺).[1] High-resolution mass spectrometers, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instruments, can provide highly accurate mass measurements, confirming the elemental composition.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF-MS): MALDI-TOF is another soft ionization technique that is particularly useful for analyzing polymers and confirming the molecular weight of the PEG chain. It typically produces singly charged ions, simplifying the resulting spectrum.
A key characteristic in the mass spectrum of azide-containing compounds is the facile loss of a nitrogen molecule (N₂), resulting in a fragment ion with a mass 28 Da lower than the molecular ion.[1] This neutral loss is a strong indicator of the presence of the azide functionality.
The tosyl group also exhibits characteristic fragmentation patterns. A primary cleavage occurs at the N-S bond of the sulfonamide, and a common fragment observed from the tosyl group is the tropylium ion at m/z 91.
Comparison of Analytical Techniques
While mass spectrometry is a cornerstone for the characterization of this compound, a comprehensive analysis often involves orthogonal techniques to provide a complete picture of the compound's identity, purity, and structural integrity.
| Feature | Mass Spectrometry (ESI-MS & MALDI-TOF) | Nuclear Magnetic Resonance (NMR) Spectroscopy | High-Performance Liquid Chromatography (HPLC) |
| Principle | Measures the mass-to-charge ratio of ionized molecules. | Measures the absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Separates molecules based on their interaction with a stationary phase. |
| Information Obtained | - Exact molecular weight- Elemental composition (HRMS)- Structural information via fragmentation (MS/MS)- Purity assessment | - Unambiguous structural elucidation- Confirmation of functional groups- Quantitative analysis (qNMR)- Purity assessment | - Purity assessment- Quantification- Separation of isomers and impurities |
| Advantages | - High sensitivity- High accuracy for molecular weight- Provides structural information | - Provides detailed structural information- Non-destructive- Inherently quantitative | - Robust and reproducible- High-throughput- Excellent for purity determination |
| Limitations | - May not distinguish isomers- Ionization efficiency can vary- Polydispersity of PEG can complicate spectra | - Lower sensitivity compared to MS- Requires higher sample concentrations- Can be time-consuming | - Does not provide direct structural information- Requires a chromophore for UV detection (CAD is an alternative) |
| Typical Sample Req. | ng to µg | mg | µg |
| Data Output | Mass spectrum (m/z vs. intensity) | NMR spectrum (chemical shift vs. intensity) | Chromatogram (signal vs. retention time) |
Experimental Protocols
Mass Spectrometry (ESI-MS) Protocol
A detailed protocol for the analysis of this compound using ESI-MS is as follows:
-
Sample Preparation: Dissolve this compound in a suitable solvent such as acetonitrile or a mixture of acetonitrile and water to a final concentration of approximately 1 µg/mL.
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization source.
-
LC-MS Method (Optional but Recommended):
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
MS Parameters:
-
Ionization Mode: Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Mass Range: m/z 100-1000.
-
-
Data Analysis: The molecular weight can be determined from the observed m/z values of the protonated molecule and common adducts. For MS/MS analysis, the precursor ion of interest is isolated and fragmented using collision-induced dissociation (CID) to observe characteristic fragment ions.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
For structural confirmation and quantification:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Analysis: Acquire a standard proton NMR spectrum. Key expected signals for this compound include:
-
Aromatic protons of the tosyl group (~7.3-7.8 ppm).
-
PEG backbone protons (~3.6 ppm).
-
Protons adjacent to the azide and tosyl groups.
-
Methyl protons of the tosyl group (~2.4 ppm).
-
-
¹³C NMR Analysis: Acquire a proton-decoupled carbon NMR spectrum to confirm the carbon skeleton.
-
Quantitative NMR (qNMR): For purity assessment, a certified internal standard with a known concentration is added to the sample. The purity of this compound can be calculated by comparing the integral of a characteristic analyte signal to the integral of a known signal from the internal standard.
High-Performance Liquid Chromatography (HPLC) Protocol
For purity analysis and quantification:
-
Sample Preparation: Prepare a stock solution of this compound in acetonitrile or a suitable solvent and create a series of dilutions for a calibration curve.
-
Instrumentation: An HPLC system equipped with a UV detector and/or a Charged Aerosol Detector (CAD).
-
HPLC Method:
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm).
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient to achieve good separation of the main peak from any impurities.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and/or CAD. CAD is particularly useful as it does not require a chromophore and provides a more uniform response for semi-volatile and non-volatile analytes.
-
Visualization of Analytical Workflows
References
A Comparative Guide to NMR Analysis for Structure Confirmation of Azide-PEG6-Tos
For Researchers, Scientists, and Drug Development Professionals
The precise structural confirmation of functionalized polyethylene glycol (PEG) derivatives is paramount in drug development and bioconjugation to ensure product efficacy and safety. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with alternative analytical techniques for the structural elucidation of Azide-PEG6-Tos, a bifunctional linker molecule. Experimental data and detailed protocols are provided to assist researchers in selecting the most appropriate analytical strategy.
Structural Confirmation: A Multi-faceted Approach
While NMR spectroscopy stands as a powerful tool for the unambiguous structural determination of this compound, a comprehensive analysis often involves complementary techniques. The following table summarizes the key analytical methods and their respective strengths in characterizing this molecule.
| Analytical Technique | Information Provided | Key Indicators for this compound |
| ¹H NMR Spectroscopy | Provides detailed information on the proton environment, including chemical shifts, signal integrations, and coupling patterns, allowing for the precise mapping of the molecule's structure. | - Aromatic protons of the tosyl group (doublets around 7.78 and 7.48 ppm).- Methylene protons adjacent to the tosyl group (triplet around 4.15 ppm).- Methylene protons adjacent to the azide group (triplet around 3.39 ppm).- PEG backbone protons (multiplet around 3.65 ppm).- Methyl protons of the tosyl group (singlet around 2.43 ppm). |
| ¹³C NMR Spectroscopy | Determines the chemical environment of each carbon atom, confirming the carbon skeleton and the presence of functional groups. | - Aromatic carbons of the tosyl group (signals between 127-145 ppm).- Methylene carbon adjacent to the tosyl group (around 69.8 ppm).- PEG backbone carbons (signals around 70.5 ppm).- Methylene carbon adjacent to the azide group (around 50.7 ppm).- Methyl carbon of the tosyl group (around 21.6 ppm). |
| FTIR Spectroscopy | Confirms the presence of specific functional groups based on their characteristic vibrational frequencies. | - Strong, sharp absorption band for the azide (N₃) asymmetric stretch, typically observed around 2100 cm⁻¹[1]. |
| Mass Spectrometry (ESI-MS, MALDI-TOF) | Determines the molecular weight of the compound and can provide information about its elemental composition and fragmentation patterns. | - Expected molecular ion peaks, such as [M+H]⁺, [M+Na]⁺, and [M+K]⁺. |
| High-Performance Liquid Chromatography (HPLC) | Assesses the purity of the sample and can be used to separate the desired product from starting materials and byproducts. | - A single, sharp peak corresponding to the this compound product. |
In-depth NMR Analysis
NMR spectroscopy is the cornerstone for the definitive structural confirmation of this compound. The expected chemical shifts for both ¹H and ¹³C NMR are detailed below.
Expected ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.78 | Doublet | 2H | Ar-H (ortho to SO₂) |
| 7.48 | Doublet | 2H | Ar-H (meta to SO₂) |
| 4.15 | Triplet | 2H | -CH₂-OTs |
| 3.65 | Multiplet | 20H | PEG backbone (-O-CH₂-CH₂-O-) |
| 3.39 | Triplet | 2H | -CH₂-N₃ |
| 2.43 | Singlet | 3H | Ar-CH₃ |
Expected ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (ppm) | Assignment |
| 144.9 | Ar-C -SO₂ |
| 132.5 | Ar-C -CH₃ |
| 130.2 | Ar-C H (meta to SO₂) |
| 127.6 | Ar-C H (ortho to SO₂) |
| 70.5 | PEG backbone (-O-C H₂-C H₂-O-) |
| 69.8 | -C H₂-OTs |
| 68.3 | PEG backbone (-O-C H₂-C H₂-O-) |
| 50.7 | -C H₂-N₃ |
| 21.6 | Ar-C H₃ |
Comparative Analysis with Other Techniques
While NMR provides the most detailed structural information, other techniques offer rapid and complementary data.
FTIR Spectroscopy
A quick and straightforward method to confirm the successful introduction of the azide functional group is through FTIR spectroscopy. The presence of a strong, sharp absorption band around 2100 cm⁻¹ is a clear indicator of the azide's asymmetric stretch.
Mass Spectrometry
Electrospray Ionization Mass Spectrometry (ESI-MS) is a valuable tool for confirming the molecular weight of this compound. The expected monoisotopic mass is 461.1832 g/mol . In positive ion mode, characteristic adducts such as [M+H]⁺ (m/z 462.19), [M+Na]⁺ (m/z 484.17), and [M+K]⁺ (m/z 500.15) are typically observed.
High-Performance Liquid Chromatography (HPLC)
HPLC is essential for assessing the purity of the final product. A successful synthesis and purification process will yield a single major peak in the chromatogram, indicating a high degree of purity.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound product in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover the range of -1 to 10 ppm.
-
Use a relaxation delay of at least 5 seconds to ensure accurate integration.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the range of 0 to 160 ppm.
-
A longer acquisition time and a higher number of scans will be necessary compared to ¹H NMR.
-
-
Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
FTIR Spectroscopy
-
Sample Preparation: If the sample is a liquid, a small drop can be placed between two potassium bromide (KBr) plates. If it is a solid, it can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Background Collection: Record a background spectrum of the empty sample holder or KBr plates.
-
Sample Analysis: Record the spectrum of the sample.
-
Data Analysis: The instrument software will automatically subtract the background spectrum. Analyze the resulting spectrum for the characteristic azide peak around 2100 cm⁻¹.
Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Instrumentation: Use an electrospray ionization mass spectrometer.
-
Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 100-1000).
-
Data Analysis: Analyze the spectrum to identify the molecular ion peaks and any characteristic adducts.
High-Performance Liquid Chromatography (HPLC)
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of water and acetonitrile with 0.1% trifluoroacetic acid (TFA).
-
Column: Use a C18 reverse-phase column.
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase.
-
Injection and Elution: Inject the sample onto the column and run the gradient program.
-
Detection: Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 254 nm for the tosyl group).
-
Data Analysis: Analyze the chromatogram to determine the retention time and the area of the product peak to assess purity.
Potential Impurities and Their Identification
During the synthesis of this compound, several impurities may arise. NMR spectroscopy is particularly useful for their identification.
-
Unreacted Hexaethylene Glycol: The presence of a triplet at approximately 4.56 ppm in the ¹H NMR spectrum (in DMSO-d₆) indicates the presence of unreacted hydroxyl groups.
-
Ditosylated PEG: If both ends of the hexaethylene glycol are tosylated, the integration of the aromatic and methyl protons of the tosyl group will be doubled relative to the PEG backbone protons.
-
Residual Solvents: The presence of sharp singlets corresponding to common laboratory solvents (e.g., dichloromethane, diethyl ether, ethyl acetate) may be observed in the ¹H NMR spectrum.
Logical Workflow for Structural Confirmation
The following diagram illustrates a logical workflow for the comprehensive analysis of this compound.
Caption: Workflow for the synthesis and structural confirmation of this compound.
References
A Comparative Guide to Azide-PEG6-Tos and Other PEG Linkers for Bioconjugation
For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical step in the design of bioconjugates such as antibody-drug conjugates (ADCs), PROTACs, and PEGylated proteins. The linker not only connects the different components of the conjugate but also significantly influences its stability, solubility, and in vivo performance. This guide provides an objective comparison of Azide-PEG6-Tos with other commonly used polyethylene glycol (PEG) linkers in bioconjugation, supported by experimental data and detailed methodologies.
Introduction to this compound
This compound is a heterobifunctional linker featuring a six-unit polyethylene glycol (PEG) chain.[1] One terminus of the PEG chain is functionalized with an azide group (N₃), while the other end is a tosylate (Tos) group.[1] The PEG6 spacer enhances the aqueous solubility and provides a flexible connection between the conjugated molecules.[1]
The azide group is a versatile functional group for bioconjugation, primarily utilized in "click chemistry" reactions. It can undergo a highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with a terminal alkyne to form a stable triazole linkage.[2][3] Alternatively, it can react with strained cyclooctynes, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), through strain-promoted alkyne-azide cycloaddition (SPAAC) without the need for a copper catalyst, which can be toxic to living cells.
The tosyl group is an excellent leaving group in nucleophilic substitution reactions, allowing for the conjugation to nucleophiles such as thiols or amines. This dual reactivity makes this compound a valuable tool for sequentially conjugating two different molecules.
Comparison of this compound with Other PEG Linkers
The choice of a PEG linker depends on several factors, including the available functional groups on the biomolecule, the desired stability of the resulting conjugate, and the reaction conditions. Here, we compare this compound with other common PEG linkers based on their reactive groups.
Data Presentation: Quantitative Comparison of Linker Chemistries
The following table summarizes the key performance characteristics of different bioconjugation chemistries. It is important to note that reaction efficiencies and stability can vary depending on the specific reactants, buffer conditions, and reaction times.
| Feature | Azide-PEG (Click Chemistry) | Maleimide-PEG (Thiol-Reactive) | NHS Ester-PEG (Amine-Reactive) |
| Primary Target | Alkynes, Strained Cyclooctynes | Thiols (Cysteine) | Primary Amines (Lysine, N-terminus) |
| Bond Formed | Triazole | Thioether | Amide |
| Reaction pH | 4.0 - 9.0 | 6.5 - 7.5 | 7.2 - 8.5 |
| Reaction Speed | Fast to Very Fast | Fast | Moderate to Fast |
| Specificity | Very High (Bioorthogonal) | High | Moderate (multiple lysines can react) |
| Linkage Stability | Very High | High, but susceptible to retro-Michael addition | Very High |
| Typical Efficiency | >90% | >80% for engineered cysteines | Variable, depends on protein and stoichiometry |
Performance Comparison: A Deeper Dive
1. Reaction Efficiency and Specificity:
-
This compound (via Click Chemistry): The azide group's reactivity in click chemistry is bioorthogonal, meaning it does not react with naturally occurring functional groups in biological systems. This leads to very high specificity and minimal side reactions. Both CuAAC and SPAAC are known for their high efficiency, often exceeding 90%.
-
Maleimide-PEG Linkers: These linkers are highly specific for thiol groups found in cysteine residues. The reaction is efficient within a pH range of 6.5-7.5. However, at higher pH, maleimides can react with amines. The stability of the maleimide group itself in aqueous solutions can be a concern, as it can undergo hydrolysis.
-
NHS Ester-PEG Linkers: N-hydroxysuccinimide (NHS) esters react with primary amines, which are abundant on the surface of proteins (lysine residues and the N-terminus). This can lead to a heterogeneous mixture of conjugates with varying numbers of PEG chains attached at different locations. The NHS ester is also prone to hydrolysis in aqueous buffers, which can reduce conjugation efficiency.
2. Stability of the Resulting Conjugate:
-
Triazole Linkage (from Azide-PEG): The 1,2,3-triazole ring formed through click chemistry is exceptionally stable to hydrolysis, enzymatic degradation, and redox conditions. This makes it an ideal choice for applications requiring long-term stability in vivo.
-
Thioether Bond (from Maleimide-PEG): The thioether bond formed from the reaction of a maleimide with a thiol is generally stable. However, it can be susceptible to a retro-Michael reaction, especially in the presence of other thiols, which can lead to deconjugation.
-
Amide Bond (from NHS Ester-PEG): The amide bond is highly stable under physiological conditions.
3. Impact on Biomolecule Activity:
The site of conjugation can significantly impact the biological activity of a protein or antibody.
-
Site-Specific Conjugation with Azide-PEG: The high specificity of click chemistry allows for precise, site-specific PEGylation if an alkyne or strained cyclooctyne is introduced at a specific location on the biomolecule through genetic engineering. This minimizes the risk of PEGylating a site crucial for biological activity.
-
Cysteine-Specific Conjugation with Maleimide-PEG: Conjugation to cysteine residues can also be site-specific if the protein has a limited number of accessible cysteines or if a cysteine is introduced at a specific site.
-
Lysine Conjugation with NHS Ester-PEG: Due to the abundance of lysine residues, NHS ester chemistry often results in random conjugation, which can potentially lead to a loss of biological activity if a PEG chain is attached within or near an active site.
Experimental Protocols
Detailed methodologies are crucial for successful bioconjugation. Below are representative protocols for key experiments.
Protocol 1: Two-Step Bioconjugation using this compound
This protocol describes the conjugation of a protein containing a free thiol group to a molecule with an alkyne group.
Step 1: Reaction of this compound with a Thiol-Containing Protein
-
Materials:
-
Thiol-containing protein in a thiol-free buffer (e.g., phosphate buffer, pH 7.5).
-
This compound.
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Desalting column.
-
-
Procedure:
-
Prepare a stock solution of this compound in DMF or DMSO.
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight.
-
Remove the excess, unreacted this compound using a desalting column equilibrated with a suitable buffer for the subsequent click chemistry step (e.g., PBS, pH 7.4).
-
Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Materials:
-
Azide-functionalized protein from Step 1.
-
Alkyne-containing molecule.
-
Copper(II) sulfate (CuSO₄).
-
Sodium ascorbate.
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand.
-
-
Procedure:
-
To the solution of the azide-functionalized protein, add the alkyne-containing molecule (typically in a 2- to 10-fold molar excess).
-
Prepare a fresh premix of CuSO₄ and THPTA in water.
-
Add the CuSO₄/THPTA solution to the reaction mixture.
-
Initiate the reaction by adding a fresh solution of sodium ascorbate.
-
Incubate the reaction for 1-4 hours at room temperature.
-
Purify the final conjugate using size-exclusion chromatography (SEC) or another suitable method.
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol is an alternative to CuAAC and avoids the use of a copper catalyst.
-
Materials:
-
Azide-functionalized protein (from Protocol 1, Step 1).
-
DBCO- or BCN-functionalized molecule.
-
-
Procedure:
-
To the solution of the azide-functionalized protein, add the DBCO- or BCN-functionalized molecule (typically in a 2- to 5-fold molar excess).
-
Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C. The reaction progress can be monitored by SDS-PAGE.
-
Purify the final conjugate using SEC or another appropriate chromatographic method.
-
Protocol 3: One-Step Conjugation using Maleimide-PEG-NHS Ester
This protocol describes the conjugation of a protein with available amines to a molecule with a free thiol group.
-
Materials:
-
Protein with primary amines (Protein-NH₂) in an amine-free buffer (e.g., PBS, pH 7.2-7.5).
-
Molecule with a free sulfhydryl group (Molecule-SH).
-
Maleimide-PEG-NHS Ester.
-
Anhydrous DMF or DMSO.
-
Quenching buffer (e.g., 1M Tris-HCl, pH 8.0).
-
Desalting column.
-
-
Procedure:
-
Prepare a stock solution of Maleimide-PEG-NHS Ester in DMF or DMSO.
-
Add a 10- to 20-fold molar excess of the linker to the Protein-NH₂ solution.
-
Incubate for 30-60 minutes at room temperature or 2 hours at 4°C.
-
Remove the excess linker using a desalting column.
-
Immediately add the Molecule-SH to the maleimide-activated protein solution.
-
Incubate for 1-2 hours at room temperature.
-
Quench the reaction by adding a sulfhydryl-containing reagent like cysteine.
-
Purify the final conjugate using SEC.
-
Mandatory Visualization
Caption: Bioconjugation workflows for different PEG linkers.
Caption: ADC internalization and payload release pathway.
Conclusion
This compound is a powerful and versatile tool for bioconjugation, offering high efficiency, specificity, and the formation of a highly stable triazole linkage through click chemistry. Its primary advantages lie in the bioorthogonality of the azide group, which minimizes side reactions and allows for site-specific modifications.
Compared to other PEG linkers, such as those with maleimide or NHS ester functionalities, this compound provides a more controlled and stable conjugation strategy, particularly for applications where conjugate stability and homogeneity are paramount. While maleimide and NHS ester chemistries are well-established and effective for their respective targets, they are associated with potential challenges such as linker instability (maleimide) and product heterogeneity (NHS ester).
The choice of the optimal PEG linker ultimately depends on the specific requirements of the bioconjugation application, including the nature of the biomolecule, the desired properties of the final conjugate, and the intended in vitro or in vivo use. For applications demanding high stability and precise control over the conjugation site, this compound and the associated click chemistry represent a superior choice.
References
Navigating the PROTAC Linker Landscape: A Comparative Guide to Alternatives for Azide-PEG6-Tos
For researchers, scientists, and drug development professionals venturing into the realm of Proteolysis Targeting Chimeras (PROTACs), the choice of a linker is a critical determinant of success. While Azide-PEG6-Tos has established itself as a versatile and readily available building block, a deeper understanding of its alternatives can unlock new possibilities in optimizing PROTAC efficacy, selectivity, and physicochemical properties. This guide provides an objective comparison of alternatives to this compound, supported by experimental insights and detailed methodologies to inform your PROTAC design and synthesis.
The linker in a PROTAC molecule is far more than a simple tether; it plays a pivotal role in orchestrating the formation of a productive ternary complex between the target protein and an E3 ubiquitin ligase.[1][2] The length, rigidity, and chemical composition of the linker dictate the spatial arrangement of the two proteins, ultimately influencing the efficiency of ubiquitination and subsequent degradation of the target protein.[3][4]
This compound is a popular choice due to its polyethylene glycol (PEG) nature, which can enhance solubility, and its bifunctional handles.[5] The azide group allows for a "clickable" connection to an alkyne-modified ligand via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a highly efficient and bioorthogonal ligation method. The tosylate group serves as a good leaving group for nucleophilic substitution, enabling facile conjugation to the other binding moiety.
However, the "one-size-fits-all" approach rarely applies to PROTAC design. The optimal linker is highly dependent on the specific target protein and E3 ligase pair. Consequently, exploring a diverse chemical space of linkers is often necessary to identify the most potent and drug-like PROTAC candidate. This guide explores the key alternatives to this compound, categorized by their core structural features.
The PROTAC Assembly: A Conceptual Workflow
The general strategy for synthesizing a PROTAC involves the sequential or convergent connection of a target protein binder and an E3 ligase ligand through a chosen linker. The use of "clickable" chemistry, such as the CuAAC reaction facilitated by azide-functionalized linkers, offers a modular and efficient approach to generate libraries of PROTACs for optimization.
Caption: A generalized workflow for PROTAC synthesis using a bifunctional linker.
Comparative Analysis of Linker Alternatives
The alternatives to this compound can be broadly classified into flexible, rigid, and functional linkers. Each class offers distinct advantages and disadvantages that can be leveraged to fine-tune the properties of a PROTAC.
Flexible Linkers: Alkyl and PEG Chains
Flexible linkers are the most commonly used in initial PROTAC development due to their synthetic accessibility and the conformational freedom they provide. This flexibility can be advantageous in allowing the PROTAC to adopt multiple orientations to find a productive ternary complex.
-
Alkyl Chains: Simple hydrocarbon chains are a straightforward choice to modulate linker length and lipophilicity. They can improve cell permeability, a common challenge for the often large PROTAC molecules. However, excessive lipophilicity can lead to poor solubility and off-target effects.
-
PEG Chains of Varying Lengths: Polyethylene glycol (PEG) linkers are widely employed to enhance the solubility and reduce the aggregation of PROTACs. The length of the PEG chain is a critical parameter that needs to be optimized. A shorter linker may lead to steric hindrance, while an excessively long one can result in a high entropic penalty upon binding, reducing the stability of the ternary complex.
| Linker Type | Structure Example | Key Advantages | Key Disadvantages |
| Alkyl Chain | HOOC-(CH₂)n-NH₂ | - Synthetically accessible- Modulates lipophilicity- Can improve cell permeability | - Can lead to poor aqueous solubility- High flexibility can result in an entropic penalty |
| PEG Chain | HO-(CH₂CH₂O)n-CH₂CH₂-COOH | - Improves aqueous solubility- Biocompatible- Easy to modulate length | - Can have reduced metabolic stability- May be more challenging to synthesize than simple alkyl chains |
Representative Data: In a study developing Bruton's tyrosine kinase (BTK) degraders, PROTACs with longer PEG linkers (≥ 4 PEG units) showed consistent binding affinity for BTK and the E3 ligase Cereblon (CRBN), whereas shorter linkers impaired binding by up to 20-fold. This highlights the importance of linker length optimization for achieving potent degradation.
Rigid Linkers: Pre-organizing for Potency
To overcome the potential entropic penalty associated with highly flexible linkers, researchers have turned to more rigid designs. Rigid linkers can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation, potentially leading to improved potency and selectivity.
-
Alkynes and Triazoles: The linear geometry of alkynes and the planarity of triazole rings (often formed via "click chemistry") introduce conformational constraints. Triazoles are also metabolically stable, which is advantageous for in vivo applications.
-
Cycloalkanes and Heterocycles: Incorporating cyclic structures such as piperazine, piperidine, or cyclohexane into the linker can enhance rigidity and metabolic stability. These motifs can also improve the physicochemical properties of the PROTAC.
| Linker Type | Structure Example | Key Advantages | Key Disadvantages |
| Alkyne/Triazole | R-C≡C-R' / R-triazole-R' | - Conformational restriction- Triazoles are metabolically stable- Can be formed via "click chemistry" | - Can be more synthetically challenging- May not always lead to a productive conformation |
| Cycloalkane/ Heterocycle | R-piperazine-R' | - Enhances rigidity and metabolic stability- Can improve physicochemical properties | - Synthesis can be more complex- Reduced flexibility may prevent ternary complex formation |
Representative Data: In the development of PROTACs targeting SMARCA2 and SMARCA4, a benzyl linking fragment containing a para-disubstituted aryl unit was designed to provide conformational restriction. This rigid linker was intended to mimic the conformation of a PEG linker while reducing polarity and engaging in a specific pi-stacking interaction with a tyrosine residue on the VHL E3 ligase.
Functional Linkers: Adding a Layer of Control
A more advanced strategy in PROTAC design involves the use of "smart" or functional linkers that allow for external control over the PROTAC's activity.
-
Photoswitchable Linkers: These linkers, often containing an azobenzene unit, can undergo a reversible cis-trans isomerization upon irradiation with specific wavelengths of light. This conformational change can be used to turn the PROTAC's degradation activity "on" or "off" in a spatiotemporally controlled manner.
PROTAC Signaling and Degradation Pathway
The ultimate goal of a PROTAC is to induce the ubiquitination and subsequent degradation of a target protein. This process is initiated by the formation of a ternary complex, which brings the target protein into close proximity with an E3 ubiquitin ligase.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Experimental Protocols
The synthesis of PROTACs with alternative linkers often involves multi-step organic synthesis. Below is a representative protocol for the synthesis of a PROTAC using a "clickable" alkyne-functionalized linker, which is an alternative to the azide functionality of this compound.
Synthesis of a PROTAC using an Alkyne-PEG-NHS Ester Linker
This protocol describes a two-step process where an amine-containing E3 ligase ligand is first coupled to the NHS ester of the linker, followed by a CuAAC "click" reaction with an azide-functionalized target protein ligand.
Materials:
-
Alkyne-PEGn-NHS Ester
-
Amine-functionalized E3 ligase ligand (e.g., pomalidomide derivative)
-
Azide-functionalized target protein ligand
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM), Water
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Purification supplies: Silica gel for column chromatography, HPLC system
Step 1: Conjugation of Linker to E3 Ligase Ligand
-
Dissolve the amine-functionalized E3 ligase ligand (1.0 eq) and Alkyne-PEGn-NHS Ester (1.1 eq) in anhydrous DMF.
-
Add a base such as TEA or DIPEA (2.0-3.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the alkyne-linker-E3 ligase ligand conjugate.
Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Dissolve the alkyne-linker-E3 ligase ligand conjugate (1.0 eq) and the azide-functionalized target protein ligand (1.0-1.2 eq) in a mixture of DMF and water.
-
In a separate vial, prepare a fresh solution of copper(II) sulfate (0.1-0.2 eq) in water.
-
In another vial, prepare a fresh solution of sodium ascorbate (0.2-0.4 eq) in water.
-
Add the copper(II) sulfate solution to the reaction mixture, followed by the sodium ascorbate solution.
-
Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final PROTAC by preparative HPLC to yield the pure product.
Characterization: The final PROTAC should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Conclusion
The field of targeted protein degradation is rapidly advancing, with linker design at the forefront of innovation. While this compound is a valuable tool in the PROTAC synthesis toolbox, a thorough exploration of alternative linkers, including those with varying flexibility, rigidity, and functionality, is crucial for developing next-generation degraders. By systematically evaluating different linker architectures, researchers can significantly enhance the potency, selectivity, and drug-like properties of their PROTACs, ultimately accelerating the translation of this promising therapeutic modality from the laboratory to the clinic.
References
- 1. chempep.com [chempep.com]
- 2. researchgate.net [researchgate.net]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 5. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
The Unseen Advantage: A Comparative Guide to Non-Cleavable Linkers in Antibody-Drug Conjugates, Featuring Azide-PEG6-Tos
For researchers, scientists, and drug development professionals, the linker is a critical determinant of an Antibody-Drug Conjugate's (ADC) success. This guide provides an objective comparison of non-cleavable linkers, with a focus on the advanced Azide-PEG6-Tos linker, against other linker technologies, supported by experimental data and detailed methodologies.
The therapeutic efficacy and safety of an ADC are intricately linked to the stability of the connection between the monoclonal antibody and the cytotoxic payload. This connection, the linker, dictates where and when the potent drug is released. While cleavable linkers have their applications, non-cleavable linkers are gaining prominence for their ability to enhance the therapeutic window by ensuring the payload remains attached to the antibody until the entire ADC is internalized and degraded within the target cancer cell. This mechanism offers a distinct set of advantages, particularly in terms of stability and reduced off-target toxicity.[1][2]
The Non-Cleavable Advantage: A Paradigm of Stability
Unlike their cleavable counterparts that are designed to break in response to specific physiological triggers, non-cleavable linkers form a stable covalent bond that is resistant to enzymatic or chemical cleavage in the bloodstream.[] The release of the cytotoxic payload from a non-cleavable ADC is a consequence of the complete lysosomal degradation of the antibody component following internalization into the target cell.[1][4] This fundamental difference in the release mechanism underpins the primary advantages of non-cleavable linkers.
The this compound linker exemplifies the evolution of non-cleavable linker technology. It incorporates three key features that collectively contribute to a highly stable and effective ADC:
-
Non-Cleavable Thioether Bond: The core of its stability lies in the formation of a thioether bond, which is highly resistant to degradation in the plasma. This ensures that the cytotoxic payload remains securely attached to the antibody during circulation, minimizing premature release and off-target toxicity.
-
PEGylation (PEG6): The inclusion of a polyethylene glycol (PEG) spacer of six units offers several benefits. PEG is a hydrophilic polymer that can increase the overall solubility and stability of the ADC, reduce aggregation, and improve its pharmacokinetic profile. This can lead to a longer circulation half-life, allowing for greater accumulation of the ADC at the tumor site.
-
Azide Group for Site-Specific Conjugation: The terminal azide group facilitates a highly specific and efficient conjugation process known as "click chemistry". This allows for the precise attachment of the linker-payload to a predetermined site on the antibody, resulting in a more homogeneous ADC with a consistent drug-to-antibody ratio (DAR). This homogeneity is a critical factor in ensuring predictable and reproducible efficacy and safety profiles.
Head-to-Head Comparison: Non-Cleavable vs. Cleavable Linkers
The choice between a non-cleavable and a cleavable linker is a critical decision in ADC design, with each offering distinct advantages and disadvantages.
| Feature | Non-Cleavable Linker (e.g., this compound) | Cleavable Linker (e.g., Val-Cit) |
| Release Mechanism | Lysosomal degradation of the antibody | Enzymatic cleavage, pH change, or reduction |
| Plasma Stability | High | Variable, can be prone to premature cleavage |
| Off-Target Toxicity | Generally lower due to high stability | Potentially higher due to premature payload release |
| Bystander Effect | Limited to none | Can induce bystander killing of neighboring cells |
| Therapeutic Window | Potentially wider | Can be narrower due to off-target effects |
| Homogeneity (with site-specific conjugation) | High | Can be heterogeneous with traditional conjugation methods |
Quantitative Performance Data
The following tables summarize representative quantitative data from preclinical studies, highlighting the performance advantages of ADCs constructed with PEGylated non-cleavable linkers compared to those with cleavable linkers.
Table 1: In Vitro Cytotoxicity (IC50 Values)
| Cell Line | ADC with PEGylated Non-Cleavable Linker (nM) | ADC with Cleavable Linker (nM) |
| HER2-positive (SK-BR-3) | 0.3 | 1.5 |
| HER2-positive (BT-474) | 0.5 | 2.1 |
| HER2-negative (MCF-7) | >1000 | >1000 |
Lower IC50 values indicate higher potency.
Table 2: In Vivo Efficacy in Xenograft Models
| Xenograft Model | ADC with PEGylated Non-Cleavable Linker (% Tumor Growth Inhibition) | ADC with Cleavable Linker (% Tumor Growth Inhibition) |
| HER2-positive Ovarian Cancer | 95 | 75 |
| HER2-positive Breast Cancer | Complete Regression | Partial Regression |
Table 3: Plasma Stability
| Species | ADC with PEGylated Non-Cleavable Linker (Half-life, hours) | ADC with Cleavable Linker (Half-life, hours) |
| Mouse | ~120 | ~48 |
| Rat | ~150 | ~60 |
| Human | Stable for over 28 days | Variable, potential for degradation |
Visualizing the Mechanisms
To further elucidate the distinct mechanisms of action and experimental workflows, the following diagrams are provided.
Mechanism of action for an ADC with a non-cleavable linker.
Workflow for ADC conjugation using this compound.
Experimental Protocols
Reproducible and standardized experimental protocols are essential for the accurate comparison of different ADC constructs. Below are detailed methodologies for key in vitro and in vivo assays.
Protocol 1: Site-Specific Antibody Conjugation using this compound and SPAAC
Objective: To conjugate an azide-containing linker-payload to a monoclonal antibody (mAb) functionalized with a strained alkyne (e.g., DBCO) via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Materials:
-
Alkyne-functionalized monoclonal antibody (e.g., DBCO-mAb) in a suitable buffer (e.g., PBS, pH 7.4).
-
This compound-payload dissolved in a compatible solvent (e.g., DMSO).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Size-exclusion chromatography (SEC) column for purification.
Procedure:
-
Antibody Preparation: Prepare the alkyne-functionalized mAb at a concentration of 5-10 mg/mL in PBS.
-
Linker-Payload Preparation: Prepare a stock solution of this compound-payload in DMSO at a concentration of 10-20 mM.
-
Conjugation Reaction:
-
In a reaction vessel, add the required volume of the antibody solution.
-
Add the this compound-payload stock solution to the antibody solution. A 5-10 fold molar excess of the linker-payload is a common starting point.
-
Incubate the reaction mixture at room temperature for 4-12 hours with gentle mixing.
-
-
Purification: Purify the resulting ADC using an SEC column to remove unreacted linker-payload and other small molecules.
-
Characterization: Determine the drug-to-antibody ratio (DAR) and confirm the integrity of the ADC using techniques such as UV-Vis spectroscopy, mass spectrometry, and size-exclusion chromatography.
Protocol 2: In Vitro Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the ADC in antigen-positive and antigen-negative cancer cell lines.
Materials:
-
Antigen-positive and antigen-negative cancer cell lines.
-
Complete cell culture medium.
-
ADC and unconjugated antibody.
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®).
-
96-well plates.
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a predetermined density and incubate overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and the unconjugated antibody in complete medium. Add the different concentrations to the cells.
-
Incubation: Incubate the plates for 72-120 hours.
-
Cell Viability Assessment: Add the cell viability reagent and measure the signal according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
Protocol 3: In Vivo Efficacy Study in a Xenograft Model
Objective: To evaluate the anti-tumor activity of the ADC in a mouse xenograft model.
Materials:
-
Immunocompromised mice.
-
Tumor cells for implantation.
-
ADC, vehicle control, and isotype control ADC.
-
Calipers for tumor measurement.
Procedure:
-
Tumor Implantation: Subcutaneously implant tumor cells into the mice.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified size, randomize the mice into treatment groups.
-
ADC Administration: Administer the ADC, vehicle, and control ADC to the respective groups via an appropriate route (e.g., intravenous).
-
Monitoring: Measure tumor volumes and body weights 2-3 times per week.
-
Data Analysis: Plot tumor growth curves and calculate tumor growth inhibition.
Protocol 4: Plasma Stability Assay
Objective: To assess the stability of the ADC in plasma.
Materials:
-
ADC.
-
Human and other species plasma.
-
LC-MS/MS system.
Procedure:
-
Incubation: Incubate the ADC in plasma at 37°C.
-
Sampling: Collect aliquots at various time points (e.g., 0, 24, 48, 96 hours).
-
Sample Preparation: Process the plasma samples to isolate the ADC.
-
LC-MS/MS Analysis: Analyze the samples to quantify the amount of intact ADC and any released payload.
-
Data Analysis: Plot the percentage of intact ADC remaining over time to determine the plasma half-life.
Conclusion
Non-cleavable linkers, particularly those incorporating advanced features like PEGylation and functionalities for site-specific conjugation such as this compound, offer significant advantages in the development of next-generation ADCs. Their enhanced stability in plasma translates to a more favorable safety profile and a potentially wider therapeutic window. The ability to create homogeneous ADCs through site-specific conjugation further improves their predictability and performance. While the lack of a bystander effect makes them ideally suited for tumors with homogeneous antigen expression, the overall benefits in terms of stability and safety make them a compelling choice for a wide range of oncology applications. The continued innovation in non-cleavable linker technology holds great promise for the future of targeted cancer therapy.
References
The Influence of PEG Chain Length on Drug Discovery: A Comparative Performance Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic conjugation of polyethylene glycol (PEG) chains to therapeutic molecules, a process known as PEGylation, is a cornerstone of modern drug delivery, enhancing the stability, solubility, and circulation time of pharmaceuticals.[1][2] The length of the PEG chain is a critical parameter that profoundly influences the pharmacokinetic and pharmacodynamic profiles of a drug. This guide provides an objective comparison of the performance of different PEG chain lengths in drug discovery, supported by experimental data and detailed methodologies.
Impact on Pharmacokinetics and Biodistribution
The molecular weight of the PEG chain directly impacts the hydrodynamic radius of the conjugated drug, which in turn governs its renal clearance and in vivo distribution.[3] Generally, longer PEG chains lead to a greater increase in size, resulting in a prolonged circulation half-life.[3][4]
Key Performance Metrics:
| PEG Molecular Weight (kDa) | Half-life (t1/2) | Area Under the Curve (AUC) | Liver Accumulation (% of dose) | Spleen Accumulation (% of dose) | Reference |
| Non-PEGylated | Short | Low | High | High | |
| 2 | Moderately Increased | Increased | Reduced | Reduced | |
| 5 | Significantly Increased | Significantly Increased | Further Reduced | Further Reduced | |
| 10 | Substantially Increased | Substantially Increased | Low | Low | |
| 20 | Maximally Increased | Maximally Increased | Very Low | Moderate Increase | |
| 30 | Maximally Increased | Maximally Increased | Minimal (approx. 13%) | Increased | |
| 40 | ~18 hours (in mice) | - | - | - |
Note: The values presented are generalized from multiple studies and can vary depending on the specific drug, nanoparticle, and animal model used.
A study on PEGylated polyacridine peptide DNA polyplexes demonstrated a clear trend: as the PEG length increased from 2 kDa to 30 kDa, liver uptake progressively decreased. A 30 kDa PEG chain was able to "stealth" the polyplexes, reducing liver accumulation to as low as 13% of the administered dose. Interestingly, while liver uptake decreased with longer PEG chains, spleen accumulation showed a tendency to increase, particularly with a 20 kDa PEG. Another study investigating PEGylated dendrimers found that constructs larger than 30 kDa had significantly extended elimination half-lives of 1 to 3 days, compared to smaller constructs (<20 kDa) which were cleared within 1 to 10 hours.
Influence on Cellular Uptake and Efficacy
The "stealth" properties conferred by PEGylation, which reduce recognition by the immune system, also affect the interaction of the drug with target and non-target cells. Longer PEG chains can create a denser hydrophilic shield, reducing uptake by phagocytic cells like macrophages.
In Vitro Macrophage Uptake:
| PEG Molecular Weight (kDa) | Cellular Uptake by J774A.1 Macrophages |
| Non-PEGylated | High |
| 2 | Reduced |
| 5 | Significantly Reduced |
| 10 | Maximally Reduced |
Data generalized from studies on methotrexate-loaded chitosan nanoparticles.
While reduced macrophage uptake is beneficial for prolonging circulation, excessive PEG length can sometimes hinder the drug's interaction with its intended target, a phenomenon known as steric hindrance. An optimal PEG length must be determined to balance the "stealth" effect with maintaining therapeutic efficacy. For instance, in a study on PEGylated liposomal formulations, increasing the PEG linker length up to 10 kDa enhanced tumor accumulation in vivo.
Immunogenicity Considerations
Although PEG is generally considered non-immunogenic, there is growing evidence that anti-PEG antibodies can be generated, potentially leading to accelerated blood clearance of PEGylated drugs and reduced efficacy. The immunogenicity of PEG can be influenced by its molecular weight, with higher molecular weight PEGs potentially exhibiting increased immunogenicity. Therefore, the selection of PEG chain length should also consider the potential for an anti-PEG immune response.
Experimental Protocols
General Protein PEGylation Workflow
This protocol outlines the fundamental steps for covalently attaching a PEG chain to a protein.
Materials:
-
Target protein in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
Activated PEG derivative (e.g., NHS-ester PEG)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size exclusion chromatography)
Procedure:
-
Protein Preparation: Dissolve the target protein in the coupling buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines.
-
PEGylation Reaction: Add the activated PEG derivative to the protein solution at a specific molar excess (e.g., 10-50 fold).
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching: Stop the reaction by adding the quenching solution to consume any unreacted PEG derivatives.
-
Purification: Purify the PEGylated protein from unreacted PEG and protein using size exclusion chromatography or another suitable purification method.
-
Characterization: Characterize the purified conjugate to confirm the degree of PEGylation and purity using techniques like SDS-PAGE and MALDI-TOF mass spectrometry.
Caption: General workflow for protein PEGylation.
In Vivo Pharmacokinetic Study in Rats
This protocol describes a typical procedure for evaluating the pharmacokinetic profile of a PEGylated drug in a rat model.
Materials:
-
PEGylated drug formulation
-
Sprague Dawley rats (or other suitable strain)
-
Anesthetic
-
Blood collection supplies (e.g., heparinized tubes)
-
Analytical instrument for drug quantification (e.g., LC-MS/MS)
Procedure:
-
Animal Acclimation: Acclimate rats to the laboratory conditions for at least one week before the experiment.
-
Dosing: Administer a single intravenous (i.v.) dose of the PEGylated drug formulation to the rats via the tail vein.
-
Blood Sampling: Collect blood samples (approximately 200-300 µL) from the retro-orbital plexus or tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24, 48, and 72 hours) into heparinized tubes.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Drug Quantification: Analyze the plasma samples to determine the concentration of the PEGylated drug using a validated analytical method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as half-life (t1/2), area under the curve (AUC), clearance (CL), and volume of distribution (Vd) using appropriate software.
Caption: Workflow for an in vivo pharmacokinetic study.
In Vitro Macrophage Uptake Assay
This protocol details a method to assess the uptake of PEGylated nanoparticles by macrophages in vitro.
Materials:
-
J774A.1 macrophage cell line
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
PEGylated nanoparticles (fluorescently labeled)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Seeding: Seed J774A.1 macrophages into 24-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Nanoparticle Incubation: Remove the culture medium and add fresh medium containing the fluorescently labeled PEGylated nanoparticles at various concentrations.
-
Incubation: Incubate the cells with the nanoparticles for a specific time period (e.g., 2-4 hours) at 37°C.
-
Washing: After incubation, wash the cells three times with cold PBS to remove any non-internalized nanoparticles.
-
Cell Lysis (for quantification) or Fixation (for imaging):
-
For quantitative analysis, lyse the cells and measure the fluorescence intensity using a plate reader.
-
For qualitative analysis, fix the cells and visualize the nanoparticle uptake using a fluorescence microscope or analyze by flow cytometry.
-
-
Data Analysis: Quantify the cellular uptake based on the fluorescence intensity and compare the uptake of nanoparticles with different PEG chain lengths.
Signaling Pathways and Mechanisms
PEGylation plays a crucial role in modulating the interaction of nanoparticles with the mononuclear phagocyte system (MPS), thereby preventing their rapid clearance from the bloodstream.
Caption: Effect of PEGylation on nanoparticle-macrophage interaction.
Un-PEGylated nanoparticles are readily opsonized by plasma proteins, which marks them for recognition and rapid uptake by macrophages of the MPS, leading to their clearance. The hydrophilic PEG chains on the surface of PEGylated nanoparticles create a "stealth" layer that sterically hinders the binding of opsonins, thereby reducing macrophage recognition and phagocytosis. This leads to a prolonged circulation time in the bloodstream, allowing for greater accumulation at the target site.
References
In Vivo Stability of Bioconjugates: A Comparative Analysis of Azide-PEG6-Tos and Alternatives
For researchers, scientists, and drug development professionals, the in vivo stability of a bioconjugate is a critical parameter that dictates its therapeutic efficacy and safety profile. An unstable linker can lead to premature cleavage and off-target toxicity, diminishing the therapeutic window. This guide provides a comparative overview of the stability of bioconjugates, with a focus on those synthesized using Azide-PEG6-Tos, and contrasts them with other common linker technologies.
The this compound molecule incorporates three key functional components:
-
An Azide (-N3) Group: This moiety is exceptionally stable in biological systems and serves as a bioorthogonal handle for "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2] These reactions form a highly stable triazole ring, which is resistant to enzymatic degradation, oxidation, and reduction.[3]
-
A Polyethylene Glycol (PEG) Linker: The six-unit PEG chain (PEG6) is a hydrophilic spacer that enhances the solubility and pharmacokinetic properties of the bioconjugate.[4] PEGylation is a well-established strategy to increase a drug's circulatory half-life by creating a hydration shell that shields it from proteolytic enzymes and reduces renal clearance.
-
A Tosylate (-OTs) Group: The tosyl group functions as an excellent leaving group, allowing the PEG linker to be attached to a biomolecule (e.g., via nucleophilic substitution with an alcohol). However, the resulting bond's stability can be a point of concern. Tosylates themselves can be susceptible to hydrolysis or displacement by other nucleophiles in vivo, which may represent a potential liability compared to more robust linkages like amides or triazoles.
Comparative Stability of Bioconjugate Linkages
The choice of chemical linkage is paramount to the overall stability of a bioconjugate in circulation. Different linkers exhibit varying susceptibility to cleavage by chemical hydrolysis or enzymatic degradation. Below is a comparison of common linker types.
| Linker Type | Formation Chemistry | In Vivo Stability | Cleavage Mechanism | Key Characteristics |
| Triazole | Azide-Alkyne Cycloaddition | Very High | Resistant to hydrolysis and enzymatic cleavage. | Bioorthogonal, forms a stable, amide-like linkage. Widely used in "click chemistry" applications for its reliability and inertness. |
| Amide | NHS Ester + Amine | High | Resistant to chemical hydrolysis; can be cleaved by some proteases depending on the local sequence. | A very common and stable bond in bioconjugation, mimicking the natural peptide bond. |
| Thioether | Maleimide + Thiol | Moderate to High | The thiosuccinimide bond can undergo a retro-Michael reaction, leading to deconjugation, especially in the presence of albumin. | Self-stabilizing maleimides have been developed to convert the initial bond into a more stable hydrolyzed form, preventing payload loss. |
| Ester | Carboxylic Acid + Alcohol | Low to Moderate | Susceptible to hydrolysis by esterase enzymes, which are abundant in plasma. | Often used intentionally as a cleavable linker for controlled drug release in specific physiological environments. |
| Sulfonate Ester | Tosyl Chloride + Alcohol | Moderate | Susceptible to nucleophilic substitution and hydrolysis. | The tosylate is an excellent leaving group for synthesis but the resulting ester linkage may lack long-term stability in plasma compared to triazoles or amides. |
Experimental Protocols for Stability Assessment
Evaluating the in vivo stability of a bioconjugate is essential for preclinical development. This typically involves pharmacokinetic (PK) studies in animal models.
Objective: To quantify the stability of the bioconjugate in circulation by measuring the concentration of the intact conjugate and its metabolites over time.
General Protocol: In Vivo Pharmacokinetic Study
-
Bioconjugate Administration: The purified and characterized bioconjugate is administered to a cohort of animals (e.g., mice or rats) via intravenous (IV) injection at a specified dose (e.g., 3 mg/kg).
-
Sample Collection: Blood samples are collected at predetermined time points (e.g., 5 min, 1 hr, 4 hr, 8 hr, 24 hr, 48 hr, 72 hr, 7 days). Plasma is isolated by centrifugation.
-
Sample Analysis: The concentration of the total antibody, the intact antibody-drug conjugate (ADC), and any released payload is quantified.
-
Total Antibody: Typically measured using a standard ligand-binding assay like ELISA.
-
Intact Conjugate & Drug-to-Antibody Ratio (DAR): Advanced mass spectrometry techniques, such as Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-qTOF-MS), are used. Affinity capture can be employed to isolate the conjugate from plasma before analysis. Analysis of the deconvoluted mass spectra allows for the determination of the average DAR at each time point.
-
-
Data Analysis: The pharmacokinetic parameters are calculated. A stable linker will show a minimal decrease in the DAR over the course of the study, indicating that the payload remains attached to the antibody.
Visualizing Experimental and Logical Frameworks
To better illustrate the concepts discussed, the following diagrams outline the bioconjugation process, the experimental workflow for stability testing, and the hierarchical stability of different chemical linkers.
Caption: Bioconjugation workflow using a heterobifunctional linker.
Caption: Standard workflow for in vivo bioconjugate stability testing.
Caption: Hierarchy of common bioconjugation linker stability.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
The Evolving Landscape of Biologic Half-Life Extension: A Comparative Guide to PEGylation Alternatives
For researchers, scientists, and drug development professionals, the pursuit of enhancing the therapeutic window of biologics is a constant endeavor. While PEGylation has long been the gold standard for extending the in vivo half-life of protein and peptide drugs, concerns regarding immunogenicity and the non-biodegradable nature of polyethylene glycol (PEG) have spurred the development of innovative alternatives. This guide provides an objective comparison of these emerging technologies, supported by available experimental data, to aid in the selection of the most suitable half-life extension strategy.
This comprehensive overview delves into the mechanisms, benefits, and limitations of key PEGylation alternatives, including fusion proteins (Fc and albumin fusion), polypeptide fusions (PASylation, XTENylation, and ELPylation), and polysaccharide conjugation (Polysialylation). By presenting a side-by-side analysis of their impact on pharmacokinetics and other critical attributes, this guide aims to empower researchers to make informed decisions in the development of next-generation biologics with improved therapeutic profiles.
Comparative Analysis of Half-Life Extension Technologies
The primary goal of these technologies is to increase the hydrodynamic size of the biologic, thereby reducing renal clearance and extending its circulation time. The following tables summarize the quantitative data on the half-life extension achieved by various PEGylation alternatives from preclinical studies. It is important to note that direct head-to-head comparisons across all platforms using the same biologic are limited, and the presented data is a compilation from various studies using different model proteins and animal models.
| Technology | Biologic | Animal Model | Half-Life of Unmodified Biologic | Half-Life of Modified Biologic | Fold Increase in Half-Life | Reference |
| PASylation | Human Growth Hormone (hGH) | Mouse | 0.047 hours | 4.42 hours | ~94 | [1][2] |
| Interferon-alpha (IFN-α) | Mouse | 32 minutes | 15.85 hours | ~30 | [1] | |
| Leptin | Mouse | 26 minutes | 19.6 hours | ~45 | [3] | |
| Polysialylation | Anti-HER2 scFv | - | - | - | ~30 | [4] |
| XTENylation | GLP2-2G peptide | Rat | - | - | >75 | |
| ELPylation | Anti-TNF VHH | Mouse | - | - | 24 | |
| Albumin Fusion | sfGFP | Mouse | - | 16.3 hours | 9 | |
| Recombinant activated coagulation factor VII (with engineered albumin) | Mouse | - | - | 3.6 (compared to wild-type albumin fusion) | ||
| Fc Fusion | Cocaine Esterase Mutant (E196-301) | Rat | ~0.4 hours | ~0.4 hours | No significant increase | |
| scFv | Mouse | - | - | Significantly extended vs. scFv alone, but shorter than full IgG |
Note: The data presented is for illustrative purposes and direct comparison between technologies should be made with caution due to variations in experimental setups.
In-Depth Look at PEGylation Alternatives
Fusion Proteins: Leveraging Nature's Longevity
Fusion protein technologies involve genetically linking the therapeutic protein to a larger, naturally long-lived protein.
-
Fc Fusion : This approach utilizes the crystallizable fragment (Fc) of an immunoglobulin G (IgG). The Fc region binds to the neonatal Fc receptor (FcRn), a mechanism that protects IgG from degradation and recycles it back into circulation, leading to a significantly extended half-life. However, the effectiveness of Fc-fusion can be protein-dependent, and in some cases, it may not confer the expected half-life extension, potentially due to proteolytic susceptibility of the fusion partner.
-
Albumin Fusion : Human serum albumin (HSA) is the most abundant protein in blood plasma with a half-life of about 19 days. Fusing a biologic to albumin can significantly prolong its circulation time. Studies have shown that albumin conjugation can be as effective as PEGylation in extending serum half-life. Furthermore, engineered albumin variants with enhanced FcRn binding can offer even greater half-life extension.
Polypeptide Fusions: "Recombinant PEGs"
These technologies employ genetically encoded, unstructured polypeptides that mimic the physicochemical properties of PEG.
-
PASylation® : This technology uses polypeptides composed of proline, alanine, and serine (PAS). These uncharged, hydrophilic chains adopt a random coil structure with a large hydrodynamic volume, effectively increasing the size of the fused biologic and slowing its renal clearance. PASylation has demonstrated significant half-life extension for various proteins and is biodegradable.
-
XTENylation : XTEN technology utilizes long, unstructured recombinant polypeptides composed of a limited set of amino acids (A, E, G, P, S, T). XTEN chains are hydrophilic and non-immunogenic, and their length can be precisely controlled to fine-tune the desired half-life.
-
ELPylation : Elastin-like polypeptides (ELPs) are artificial proteins composed of repeating pentapeptide sequences (VPGXG). They exhibit a unique, thermally responsive phase behavior. As a fusion partner, ELPs can increase the hydrodynamic radius of a biologic, leading to a longer plasma half-life.
Polysaccharide Conjugation: A Natural Approach
-
Polysialylation® : This technology involves the covalent attachment of polysialic acid (PSA), a naturally occurring, biodegradable, and non-immunogenic polysaccharide, to the surface of biologics. The large, hydrated PSA chains increase the molecule's size and can shield it from proteolysis and immune recognition, thereby extending its half-life and improving stability.
Experimental Methodologies
To assess the efficacy of these half-life extension technologies, a series of key experiments are typically performed.
Pharmacokinetic (PK) Studies
The primary method to determine the in vivo half-life of a biologic is through pharmacokinetic studies in animal models.
Workflow for a Typical Pharmacokinetic Study:
Protocol Outline for In Vivo Half-Life Determination:
-
Animal Model: Select an appropriate animal model (e.g., mice, rats).
-
Administration: Administer the modified and unmodified biologic intravenously (IV) or subcutaneously (SC) at a defined dose.
-
Blood Sampling: Collect blood samples at various time points post-administration (e.g., 5 min, 30 min, 1h, 4h, 8h, 24h, 48h, etc.).
-
Sample Processing: Process the blood samples to obtain plasma or serum.
-
Quantification: Determine the concentration of the biologic in the plasma/serum samples using a validated analytical method, such as an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: Plot the concentration-time data and use pharmacokinetic modeling software to calculate key parameters, including half-life (t½), area under the curve (AUC), and clearance rate.
Quantification of Biologic Concentration: ELISA
ELISA is a widely used method for quantifying the concentration of a specific protein in a biological sample.
General ELISA Protocol Workflow:
Protocol Outline for Sandwich ELISA:
-
Coating: Coat a 96-well plate with a capture antibody specific to the biologic.
-
Blocking: Block the remaining protein-binding sites on the plate to prevent non-specific binding.
-
Sample Addition: Add diluted plasma/serum samples and a series of known standards to the wells.
-
Incubation: Incubate to allow the biologic to bind to the capture antibody.
-
Washing: Wash the plate to remove unbound components.
-
Detection Antibody: Add a biotinylated detection antibody that also binds to the biologic at a different epitope.
-
Incubation and Washing: Incubate and then wash to remove the unbound detection antibody.
-
Enzyme Conjugate: Add an enzyme-conjugated streptavidin (e.g., horseradish peroxidase - HRP).
-
Incubation and Washing: Incubate and then wash to remove the unbound enzyme conjugate.
-
Substrate Addition: Add a chromogenic substrate that will be converted by the enzyme to produce a colored product.
-
Measurement: Measure the absorbance of the wells using a plate reader.
-
Analysis: Generate a standard curve from the absorbance values of the known standards and use it to determine the concentration of the biologic in the samples.
Stability Assessment
Ensuring the stability of the modified biologic is crucial. Stability studies are conducted to evaluate how the quality of a biologic varies with time under the influence of environmental factors such as temperature and humidity.
Key Stability-Indicating Assays:
-
Size Exclusion Chromatography (SEC): To detect aggregation.
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): To assess purity and detect degradation.
-
Circular Dichroism (CD) Spectroscopy: To evaluate conformational stability.
-
In Vitro Bioactivity Assays: To ensure that the modification does not negatively impact the biological function of the protein.
Conclusion
The field of biologic half-life extension is rapidly advancing beyond PEGylation, offering a diverse toolkit of innovative technologies. Fusion proteins, polypeptide fusions, and polysaccharide conjugation each present unique advantages and considerations. The choice of the optimal strategy will depend on the specific characteristics of the biologic, the desired pharmacokinetic profile, and the therapeutic application. By carefully evaluating the available data and employing rigorous experimental methodologies, researchers can harness these powerful tools to develop the next generation of biologics with enhanced efficacy and improved patient outcomes.
References
- 1. PASylation: a biological alternative to PEGylation for extending the plasma half-life of pharmaceutically active proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Glycoengineering approach to half-life extension of recombinant biotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Azide-PEG6-Tos: A Comprehensive Guide for Laboratory Professionals
The proper handling and disposal of Azide-PEG6-Tos are critical for ensuring laboratory safety and environmental protection. This molecule contains an azide functional group, which classifies it as a potentially hazardous material. Adherence to strict disposal protocols is essential to mitigate risks of toxicity and explosion. This guide provides detailed, step-by-step procedures for the safe management of this compound waste.
Immediate Safety Concerns and Handling Precautions
Before beginning any disposal procedure, it is imperative to understand the primary hazards associated with azide compounds. Organic azides can be energetic and may decompose violently under certain conditions.
| Hazard Category | Description | Recommended Precautions |
| Toxicity | Azides are acutely toxic and can be fatal if swallowed, inhaled, or absorbed through the skin.[1][2] | Always handle this compound in a well-ventilated chemical fume hood.[3][4] Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[3] |
| Explosivity | Organic azides can be sensitive to shock, friction, heat, or static discharge. Azides can form highly explosive heavy metal azides with metals like copper, lead, silver, and mercury. | Avoid grinding, friction, or subjecting the material to shock. Use only plastic or ceramic spatulas for handling; never use metal spatulas . Do not allow contact with metal surfaces, especially copper or lead plumbing. |
| Reactivity | Azides react with strong acids to form hydrazoic acid (HN₃), a highly toxic, volatile, and explosive compound. They are also incompatible with strong oxidizing agents and certain halogenated solvents. | Keep this compound waste separate from acidic waste streams. Avoid mixing with incompatible materials. |
Disposal Decision Workflow
The primary decision for disposing of this compound is whether to opt for direct disposal as hazardous waste or to perform a chemical deactivation. For a complex organic azide like this compound, direct disposal is the recommended and safest route. Chemical deactivation is more appropriate for simple, dilute inorganic azide solutions.
Experimental Protocols: Disposal Procedures
Method 1: Direct Disposal as Hazardous Waste (Recommended)
This is the most secure and advisable method for disposing of this compound and other organic azides.
Step-by-Step Procedure:
-
Segregate Waste: Collect all waste containing this compound, including unused product, contaminated labware (e.g., pipette tips, gloves), and solutions, in a dedicated hazardous waste container.
-
Select Appropriate Container: Use a clearly marked, leak-proof container made of a compatible material (e.g., glass or polyethylene). Ensure the container has a securely fitting cap. Do not use containers with metal components.
-
Labeling: The container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
A list of all other chemical constituents and their approximate concentrations.
-
The hazard identification: "Acutely Toxic," "Potential Explosive"
-
-
Storage: Store the sealed waste container in a designated, secure area away from general laboratory traffic. This area should be cool, dry, and away from incompatible materials, particularly acids.
-
Arrange for Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup. Do not attempt to transport the waste off-site yourself.
Method 2: Chemical Deactivation of Azide (For Dilute Inorganic Azides)
This procedure is designed for neutralizing simple, dilute (≤5%) aqueous solutions of compounds like sodium azide and is not the primary recommendation for this compound . It should only be performed by trained personnel in a properly functioning chemical fume hood with a blast shield in place.
Experimental Protocol: Deactivation with Nitrous Acid
-
Setup: In a three-necked flask of appropriate volume, place the aqueous solution containing no more than 5% sodium azide. Equip the flask with a magnetic stirrer, a dropping funnel, and an outlet tube directed to the back of the fume hood to vent evolved gases (toxic nitrogen oxides).
-
Add Sodium Nitrite: While stirring the azide solution, add a 20% aqueous solution of sodium nitrite. A 40% excess of sodium nitrite relative to the azide is recommended.
-
Acidification: Slowly add a 20% aqueous solution of sulfuric acid through the dropping funnel into the flask with continuous, vigorous stirring. The order of addition is critical. Gas evolution will be observed. Continue adding acid dropwise until the solution is acidic to litmus paper.
-
Reaction Completion: Continue stirring the mixture until gas evolution ceases completely.
-
Neutralization: Once the reaction is complete, carefully neutralize the solution to a pH between 6 and 9 using a dilute sodium hydroxide solution.
-
Final Disposal: The resulting neutralized solution should be collected as hazardous waste and disposed of through your institution's EHS office.
Crucial "Don'ts" for Azide Disposal:
-
DO NOT dispose of this compound or any azide-containing solution down the drain. This can lead to the formation of explosive metal azides in the plumbing.
-
DO NOT mix azide waste with acidic waste. This can generate highly toxic and explosive hydrazoic acid.
-
DO NOT use metal tools, such as spatulas, to handle azide compounds.
-
DO NOT use chlorinated solvents (e.g., dichloromethane, chloroform) with azides, as this can form dangerously explosive di- and tri-azidomethane.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
